Rebastinib
Beschreibung
Rebastinib has been used in trials studying the treatment of Chronic Myeloid Leukemia. It is an inhibitor of Tie2 tyrosine kinase receptor and an antineoplastic agent.
This compound is an orally bioavailable small-molecule inhibitor of multiple tyrosine kinases with potential antineoplastic activity. Upon oral administration, this compound binds to and inhibits the Bcr-Abl fusion oncoprotein by changing the conformation of the folded protein to disallow ligand-dependent and ligand-independent activation; in addition, this agent binds to and inhibits Src family kinases LYN, HCK and FGR and the receptor tyrosine kinases TIE-2 and VEGFR-2. This compound may exhibit more potent activity against T315I Bcr-Abl gatekeeper mutant kinases than other Bcr-Abl kinase inhibitors. The TIE-2 and VEGFR-2 receptor tyrosine kinases regulate angiogenesis, respectively, while the Src family kinases Abl, LYN, and HCK Src regulate a variety of cellular responses including differentiation, division, adhesion, and the stress response.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
an inhibitor of Tie2 tyrosine kinase receptor and antineoplastic agent
structure in first source
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
4-[4-[(5-tert-butyl-2-quinolin-6-ylpyrazol-3-yl)carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28FN7O3/c1-30(2,3)26-17-27(38(37-26)19-7-9-23-18(14-19)6-5-12-33-23)36-29(40)35-24-10-8-20(15-22(24)31)41-21-11-13-34-25(16-21)28(39)32-4/h5-17H,1-4H3,(H,32,39)(H2,35,36,40) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXNSAVVKYZVOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)NC)F)C4=CC5=C(C=C4)N=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40144533 | |
| Record name | Rebastinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
553.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020172-07-9 | |
| Record name | Rebastinib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1020172079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rebastinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13005 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Rebastinib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40144533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | REBASTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75017Q6I97 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rebastinib's Mechanism of Action on TIE2 Signaling: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the mechanism of action of rebastinib, a potent and selective TIE2 kinase inhibitor. The content is tailored for researchers, scientists, and drug development professionals, offering detailed insights into the molecular interactions, cellular effects, and methodologies used to characterize this compound.
Introduction to this compound and the TIE2 Signaling Axis
This compound is an orally bioavailable, small-molecule "switch control" inhibitor of several tyrosine kinases, with particularly high potency against the TIE2 receptor.[1][2][3] The angiopoietin (Ang)/TIE2 signaling pathway is a critical regulator of vascular development, maturation, and stability.[4][5] TIE2 is a receptor tyrosine kinase expressed primarily on endothelial cells and a subset of pro-tumoral macrophages known as TIE2-expressing macrophages (TEMs).[2][4][6] The ligands for TIE2, angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2), play distinct roles. Ang1 acts as an agonist, promoting vascular stability, while Ang2 is a context-dependent antagonist/agonist that can promote angiogenesis in the presence of other factors like VEGF.[5][7] In the tumor microenvironment, this pathway is often dysregulated, contributing to angiogenesis, tumor cell intravasation, and metastasis.[2][4][8] this compound's therapeutic potential lies in its ability to modulate these pathological processes by inhibiting TIE2 signaling.
Molecular Mechanism of this compound Action
This compound functions as a Type II kinase inhibitor, binding to the TIE2 kinase domain and inducing an inactive "DFG-out" conformation.[1] This allosteric "switch control" mechanism involves key interactions with the activation loop, the cognate switch pocket, and the ATP hinge region.[1] This mode of inhibition is distinct from ATP-competitive inhibitors and contributes to the high selectivity and prolonged cellular activity of this compound.[1][2] The binding of this compound effectively blocks the autophosphorylation of the TIE2 receptor, thereby inhibiting downstream signaling cascades.[9]
Quantitative Analysis of this compound's Potency and Kinetics
The inhibitory activity of this compound on TIE2 has been quantified in various biochemical and cellular assays. The following tables summarize the key quantitative data.
| Parameter | Value | Assay System | Reference |
| IC50 | 0.63 nM | TIE2 Kinase Assay (Biochemical) | [10][11] |
| IC50 | 2.0 nM | TIE2 Phosphorylation (CHO cells) | [10][11] |
| IC50 | 0.018 nM | ANG1-stimulated TIE2 Kinase Activity (HUVECs) | [10][11] |
| IC50 | 0.091 nM | ANG1-stimulated TIE2 Kinase Activity (EA.hy926 cells) | [10][11] |
| IC50 | < 5 nM | Macrophage-induced tumor cell intravasation | [10][11] |
Table 1: Inhibitory Concentration (IC50) of this compound against TIE2
| Kinetic Parameter | Value | Description | Reference |
| k_off | 0.0012 min⁻¹ | Dissociation rate constant from TIE2 | [10][11] |
| t_1/2 | 10 hours | Half-life of the this compound-TIE2 complex | [10][11] |
| Cellular Off-rate | > 24 hours | Duration of TIE2 phosphorylation inhibition after washout (CHO cells) | [10][11] |
Table 2: Kinetic Parameters of this compound Binding to TIE2
Effects on Cellular Signaling and the Tumor Microenvironment
This compound's inhibition of TIE2 has profound effects on both endothelial cells and TIE2-expressing macrophages (TEMs).
-
Endothelial Cells : By blocking TIE2 signaling in endothelial cells, this compound stabilizes vascular junctions, reduces vascular permeability, and exhibits anti-angiogenic effects.[4][5] This leads to a more normalized and less leaky tumor vasculature.
-
TIE2-Expressing Macrophages (TEMs) : this compound targets pro-tumoral TEMs, which are crucial for tumor angiogenesis, invasion, and metastasis.[4][5][8] It blocks the recruitment and function of these macrophages in the tumor microenvironment.[4][12] A key consequence is the inhibition of tumor cell intravasation at specialized microanatomical structures called "tumor microenvironment of metastasis" (TMEM) doorways.[4][5][13]
Pharmacodynamic studies in humans have shown that this compound administration leads to a significant increase in plasma levels of Ang2, which serves as a biomarker for TIE2 target engagement.[2][13]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the TIE2 signaling pathway, the mechanism of this compound, and a typical experimental workflow for assessing its activity.
Caption: TIE2 signaling pathway activated by Angiopoietins.
Caption: this compound's "switch control" mechanism of TIE2 inhibition.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facebook [cancer.gov]
- 4. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. An open label, multicenter, phase 1b/2 study of this compound (DCC‑2036) in combination with carboplatin to assess safety, tolerability, and pharmacokinetics in patients with advanced or metastatic solid tumors. - ASCO [asco.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Selective Tie2 Inhibitor this compound Blocks Recruitment and Function of Tie2Hi Macrophages in Breast Cancer and Pancreatic Neuroendocrine Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Rebastinib (DCC-2036): A Technical Guide to its Binding Interaction with Bcr-Abl
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebastinib (DCC-2036) is a potent, orally bioavailable small-molecule inhibitor of the Bcr-Abl fusion oncoprotein, a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).[1] Unlike many tyrosine kinase inhibitors (TKIs) that compete with ATP for binding, this compound is a "switch control" inhibitor that stabilizes the inactive conformation of the Abl kinase domain, rendering it effective against both wild-type Bcr-Abl and the notoriously resistant T315I "gatekeeper" mutant.[2][3] This technical guide provides an in-depth exploration of the binding site of this compound on Bcr-Abl, its mechanism of action, relevant quantitative data, and detailed experimental protocols for assessing its inhibitory activity.
This compound's Unique Binding Site on the Bcr-Abl Kinase Domain
This compound is classified as a type II inhibitor, binding to the inactive "DFG-out" conformation of the Abl kinase domain.[2] Its unique mechanism of action stems from its interaction with a region known as the "switch control pocket," which is distinct from the ATP-binding site targeted by many other TKIs.[2] Crystallographic analyses have revealed that this compound's binding within this pocket is a key feature of its inhibitory function.[2]
The switch control pocket is a regulatory region of the kinase that governs the transition between its active and inactive states.[2] By occupying this pocket, this compound effectively locks the Bcr-Abl kinase in an inactive conformation, preventing the conformational changes required for its catalytic activity.[2] This non-ATP-competitive mechanism of inhibition is a significant advantage, particularly in overcoming resistance mutations that alter the ATP-binding site, such as the T315I mutation.[2]
Key amino acid residues within the Abl kinase domain that are crucial for this compound's binding to the switch control pocket have been identified as Arg386 and Glu282 .[4] this compound's interaction with this pair of residues is a defining characteristic of its "dual-anchoring" binding mode.[4]
Quantitative Analysis of this compound's Inhibitory Potency
The inhibitory activity of this compound has been quantified against various forms of the Abl kinase and other related kinases, as well as in cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | IC50 (nM) | Notes |
| Abl1 (WT, unphosphorylated) | 0.8 | Also referred to as u-Abl1native.[4][5] |
| Abl1 (WT, phosphorylated) | 2 | Also referred to as p-Abl1native.[2] |
| Abl1 (T315I, unphosphorylated) | 5 | Gatekeeper mutant.[2] |
| Abl1 (T315I, phosphorylated) | 4 | [4][5] |
| Abl1 (H396P) | 1.4 | Activation loop mutant.[5] |
| SRC | 34 | [1][5] |
| LYN | 29 | [1][5] |
| FGR | 38 | [1][5] |
| HCK | 40 | [1][5] |
| KDR (VEGFR2) | 4 | [5] |
| FLT3 | 2 | [5] |
| Tie-2 | 6 | [5] |
| PDGFRα | 70 | [2] |
| PDGFRβ | 113 | [2] |
| c-Kit | 481 | Low activity observed.[1][2] |
Table 2: Anti-proliferative Activity of this compound in Cell Lines
| Cell Line | Bcr-Abl Status | IC50 (nM) |
| K562 | p210 Bcr-Abl (WT) | 5.5[1][5] |
| Ba/F3 | Bcr-Abl (WT) | 5.4[1][2] |
| Ba/F3 | Bcr-Abl (G250E) | 6-150 (range for various mutants)[1][2] |
| Ba/F3 | Bcr-Abl (Q252H) | 6-150 (range for various mutants)[1][2] |
| Ba/F3 | Bcr-Abl (Y253F) | 6-150 (range for various mutants)[1][2] |
| Ba/F3 | Bcr-Abl (E255K) | 6-150 (range for various mutants)[1][2] |
| Ba/F3 | Bcr-Abl (V299L) | 6-150 (range for various mutants)[1][2] |
| Ba/F3 | Bcr-Abl (F317L) | 6-150 (range for various mutants)[1][2] |
| Ba/F3 | Bcr-Abl (M351T) | 6-150 (range for various mutants)[1][2] |
Bcr-Abl Signaling and the Mechanism of this compound
The constitutively active Bcr-Abl kinase drives CML by activating a network of downstream signaling pathways that promote cell proliferation and survival.[6] Key pathways include the Ras/MAPK pathway, the PI3K/AKT pathway, and the JAK/STAT pathway.[6][7]
Caption: Bcr-Abl downstream signaling pathways and the point of inhibition by this compound.
This compound's mechanism as a "switch control" inhibitor is a key differentiator. It stabilizes the inactive conformation of the Bcr-Abl kinase, preventing its activation and subsequent downstream signaling.[2] This allosteric mode of inhibition, distant from the ATP-binding site, allows it to be effective against mutations that confer resistance to ATP-competitive inhibitors.[2]
Caption: Logical workflow of this compound's switch control inhibition mechanism.
Experimental Protocols
In Vitro Bcr-Abl Kinase Inhibition Assay (Coupled Enzyme Assay)
This protocol describes a continuous spectrophotometric assay to determine the IC50 of this compound against Bcr-Abl kinase. The assay measures the production of ADP, which is coupled to the oxidation of NADH.[5]
Materials:
-
Purified recombinant Bcr-Abl kinase
-
Abltide (EAIYAAPFAKKK) peptide substrate
-
This compound (DCC-2036)
-
ATP
-
MgCl2
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenol pyruvate
-
NADH
-
Tris buffer (pH 7.5)
-
Octyl-glucoside
-
DMSO
-
384-well microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a kinase reaction buffer containing 90 mM Tris (pH 7.5), 0.1% octyl-glucoside, and 9 mM MgCl2.
-
Prepare a coupled enzyme mixture in the kinase reaction buffer containing pyruvate kinase (~4 units/mL) and lactate dehydrogenase (~0.7 units/mL).
-
Prepare a substrate solution in the kinase reaction buffer containing 0.2 mM Abltide, 1 mM phosphoenol pyruvate, and 0.28 mM NADH.
-
Prepare a stock solution of this compound in DMSO and perform serial dilutions to create a range of inhibitor concentrations.
-
Prepare a 25 mM ATP stock solution.
-
-
Assay Protocol:
-
In a 384-well plate, add 50 µL of the inhibitor solution (or DMSO for control).
-
Add 50 µL of a mixture containing the Bcr-Abl kinase (e.g., 1 nM final concentration), the coupled enzyme mixture, and the substrate solution.
-
Incubate the plate at 30°C for 2 hours.
-
Initiate the kinase reaction by adding 2 µL of 25 mM ATP (final concentration 500 µM).
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 2 minutes for 2.5 hours at 30°C using a plate reader.
-
-
Data Analysis:
-
Calculate the reaction rate (slope of the linear portion of the absorbance curve, typically between 1 and 2 hours).
-
Determine the percent inhibition for each this compound concentration compared to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for the in vitro Bcr-Abl kinase inhibition assay.
Conclusion
This compound represents a significant advancement in the development of Bcr-Abl inhibitors due to its unique "switch control" mechanism of action. By binding to the allosteric switch control pocket and stabilizing the inactive conformation of the Abl kinase domain, this compound effectively inhibits both wild-type and T315I mutant Bcr-Abl in a non-ATP-competitive manner. The quantitative data underscores its high potency and its activity against a range of clinically relevant mutants. The provided experimental protocol offers a robust method for evaluating the inhibitory potential of this compound and similar compounds. This in-depth understanding of this compound's interaction with Bcr-Abl is crucial for ongoing research and the development of next-generation therapies for CML and other Bcr-Abl-driven malignancies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. apexbt.com [apexbt.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Structure, Regulation, Signaling, and Targeting of Abl Kinases in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Rebastinib: A Switch-Control Inhibitor Overcoming T315I-Mediated Resistance in Philadelphia Chromosome-Positive Leukemias
A Technical Guide for Researchers and Drug Development Professionals
Introduction: The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of Philadelphia chromosome-positive (Ph+) leukemias, such as Chronic Myeloid Leukemia (CML) and Acute Lymphoblastic Leukemia (ALL). However, the emergence of resistance, particularly through the "gatekeeper" T315I mutation in the BCR-ABL1 kinase domain, presents a significant clinical challenge, rendering many first and second-generation TKIs ineffective.[1][2][3] Rebastinib (DCC-2036) is a novel, orally bioavailable small-molecule inhibitor designed to overcome this resistance.[4][5][6] This technical guide provides an in-depth overview of this compound's mechanism of action, preclinical and clinical data supporting its efficacy against the T315I mutation, and detailed experimental protocols for its evaluation.
Mechanism of Action: A "Switch-Control" Approach
Unlike traditional ATP-competitive TKIs, this compound is a "switch-control" inhibitor.[7][8][9] This unique mechanism of action allows it to bind to the kinase in a manner that is not dependent on competing with intracellular ATP.[7][10]
This compound binds to the switch control pocket of the ABL1 kinase domain, a key region that regulates the conformational change between the active and inactive states of the kinase.[7][9] By occupying this pocket, this compound locks the BCR-ABL1 kinase in an inactive conformation, thereby preventing its activation and downstream signaling.[7][11] This non-ATP-competitive binding is crucial for its activity against the T315I mutant, as the mutation sterically hinders the binding of many ATP-competitive inhibitors.[1][7]
Furthermore, for certain TKI-resistant mutations like T315I and Y253F that also dysregulate and activate c-ABL1, this compound's binding forces these mutant variants into an inactive conformation, leading to a durable blockade of downstream cellular signaling pathways.[7]
Preclinical Data: Potent Inhibition of T315I Mutant
In Vitro Kinase and Cell-Based Assays
This compound has demonstrated potent inhibitory activity against both wild-type and T315I-mutated BCR-ABL1 in various in vitro assays. The IC50 values from these studies are summarized in the tables below.
Table 1: this compound (DCC-2036) IC50 Values for ABL1 Kinase Variants
| Kinase Target | Phosphorylation Status | IC50 (nM) |
| ABL1 (WT) | Unphosphorylated | 0.8[5][12] |
| ABL1 (WT) | Phosphorylated | 2[12][13] |
| ABL1 (T315I) | Unphosphorylated | 5[13] |
| ABL1 (T315I) | Phosphorylated | 4[5][12][13] |
| ABL1 (H396P) | - | 4[12] |
Table 2: this compound (DCC-2036) Cellular IC50 Values
| Cell Line/Target | Description | IC50 (nM) |
| Ba/F3 expressing BCR-ABL1 (WT) | Proliferation | 5.4[13] |
| K562 | Ph+ cell line proliferation | 5.5[5][13] |
| Ba/F3 expressing BCR-ABL1 (T315I) | Autophosphorylation | 18[13] |
| Ba/F3 expressing BCR-ABL1 (WT) | Autophosphorylation | 29[13] |
| Ba/F3 expressing BCR-ABL1 (T315I) | STAT5 Phosphorylation | 13[13] |
| Ba/F3 expressing BCR-ABL1 (WT) | STAT5 Phosphorylation | 28[13] |
This compound also exhibits inhibitory activity against other kinases, including Src family kinases and receptor tyrosine kinases.
Table 3: this compound (DCC-2036) IC50 Values for Other Kinases
| Kinase Target | IC50 (nM) |
| SRC | 34[12][13] |
| LYN | 29[12][13] |
| FGR | 38[12][13] |
| HCK | 40[12][13] |
| KDR (VEGFR2) | 4[12] |
| FLT3 | 2[12] |
| Tie-2 | 6[12] |
| c-Kit | 481[5][13] |
In Vivo Studies
In a mouse model of CML-like myeloproliferative neoplasia induced by BCR-ABL1 T315I, this compound was shown to be effective.[7] A single oral dose of 100 mg/kg resulted in circulating plasma levels exceeding 12 μM for up to 24 hours and effectively inhibited BCR-ABL1 signaling for up to 8 hours in Ba/F3-BCR-ABL1 T315I leukemia cells isolated from the bone marrow and spleen of tumor-bearing mice.[5] Treatment of these mice with this compound at 100 mg/kg once daily significantly prolonged their survival.[5]
Clinical Data: Activity in T315I-Positive Patients
A Phase 1, first-in-human, single-agent study of this compound was conducted in patients with relapsed or refractory CML and AML.[7][14]
Table 4: Phase 1 Clinical Trial of this compound in CML
| Parameter | Value |
| Total CML Patients | 52 |
| CML Patients with T315I Mutation | 20 (40%)[7] |
| Maximum Tolerated Dose (MTD) | 150 mg tablets twice daily[7][8][14] |
| Dose-Limiting Toxicities | Dysarthria, muscle weakness, peripheral neuropathy[7][8][14] |
| Evaluable CML Patients | 40 |
| Complete Hematologic Responses (CHR) in Evaluable CML Patients | 8[7][8][14] |
| CHR in T315I-Positive CML Patients | 4[7][8][14] |
Pharmacodynamic analyses from this study showed that the plasma concentrations of this compound achieved in patients were sufficient to inhibit BCR-ABL1, including the T315I mutant allele.[7] Although clinical activity was observed, the clinical benefit was deemed insufficient to warrant continued development in chronic or acute myeloid leukemia.[7][8][14]
Signaling Pathways
BCR-ABL1 is a constitutively active tyrosine kinase that drives cell proliferation and survival through multiple downstream signaling pathways.[2][15] Key pathways activated by BCR-ABL1 include the Ras/MAPK and PI3K/AKT pathways.[16] this compound, by inhibiting the kinase activity of BCR-ABL1, effectively blocks these downstream signaling cascades.
Experimental Protocols
In Vitro Kinase Assay (Coupled Spectrophotometric Assay)
This protocol is based on the methodology for determining the activity of ABL1 kinase.
Objective: To determine the IC50 of this compound against ABL1 kinase variants.
Materials:
-
Purified recombinant ABL1 kinase (wild-type or T315I mutant)
-
This compound (DCC-2036) dissolved in DMSO
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP
-
Substrate peptide (e.g., Abltide)
-
Coupling enzymes: pyruvate kinase (PK) and lactate dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
96-well UV-transparent microplates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase reaction buffer, substrate peptide, PEP, and NADH.
-
Add the serially diluted this compound or DMSO (for control) to the wells.
-
Add the ABL1 kinase to each well to initiate the pre-incubation.
-
Start the kinase reaction by adding ATP.
-
Immediately place the plate in a spectrophotometer and monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the rate of ADP production, which reflects the kinase activity.
-
Calculate the percent inhibition for each this compound concentration compared to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Cell Proliferation Assay (e.g., MTS or CellTiter-Glo®)
Objective: To determine the effect of this compound on the proliferation of BCR-ABL1-expressing cells.
Materials:
-
Ba/F3 cells expressing wild-type or T315I mutant BCR-ABL1, or K562 cells.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and appropriate supplements).
-
This compound (DCC-2036) dissolved in DMSO.
-
96-well cell culture plates.
-
MTS reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Plate reader (absorbance for MTS, luminescence for CellTiter-Glo®).
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Add the diluted this compound or medium with DMSO (for control) to the wells.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percent inhibition of proliferation for each this compound concentration.
-
Determine the IC50 value as described in the kinase assay protocol.
Western Blotting for Phospho-STAT5
Objective: To assess the inhibition of BCR-ABL1 downstream signaling by this compound.
Materials:
-
BCR-ABL1-expressing cells.
-
This compound (DCC-2036).
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer apparatus and buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-STAT5 (Tyr694), anti-total-STAT5, anti-GAPDH or β-actin (loading control).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Culture cells and treat with various concentrations of this compound for a defined period.
-
Lyse the cells and quantify the protein concentration.
-
Denature protein lysates and separate them by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-STAT5 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT5 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of STAT5 phosphorylation.
Conclusion
This compound is a potent, non-ATP-competitive, switch-control inhibitor of BCR-ABL1 with significant activity against the clinically important T315I gatekeeper mutation. Its unique mechanism of action allows it to overcome resistance to first and second-generation TKIs. While preclinical studies demonstrated strong efficacy, clinical development in Ph+ leukemias was not pursued due to an insufficient clinical benefit-risk profile. Nevertheless, the study of this compound provides valuable insights into the development of novel strategies to combat TKI resistance. Further research may explore the potential of this compound in other therapeutic contexts, possibly leveraging its inhibitory effects on other kinases like TIE2.[7][17]
References
- 1. What are Bcr-Abl T315I inhibitors and how do they work? [synapse.patsnap.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. openaccessjournals.com [openaccessjournals.com]
- 4. DCC-2036 (this compound) - Chronic Myeloid Leukemia [cmleukemia.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. haematologica.org [haematologica.org]
- 11. Facebook [cancer.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound Tosylate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
The Anti-Angiogenic Effects of Rebastinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebastinib, a potent and selective inhibitor of the TIE2 receptor tyrosine kinase, has emerged as a promising therapeutic agent with significant anti-angiogenic properties. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its role in disrupting neo-vascularization within the tumor microenvironment. We present a compilation of key quantitative data from preclinical and clinical studies, detail the experimental protocols used to evaluate its efficacy, and visualize the core signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the fields of oncology and drug development.
Introduction
Tumor angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process for tumor growth, invasion, and metastasis. The angiopoietin (Ang)/TIE2 signaling pathway is a key regulator of this process. This compound is a switch control inhibitor that selectively targets TIE2, a receptor tyrosine kinase expressed on endothelial cells and a subset of pro-angiogenic macrophages known as TIE2-expressing macrophages (TEMs). By inhibiting TIE2, this compound disrupts the signaling cascade that promotes vascular sprouting, maturation, and permeability, thereby exerting its anti-angiogenic effects.
Mechanism of Action: TIE2 Inhibition
This compound's primary mechanism of action is the potent and selective inhibition of TIE2 kinase. This inhibition occurs on two key cell types within the tumor microenvironment:
-
Endothelial Cells: On endothelial cells, TIE2 signaling, primarily activated by Angiopoietin-1 (Ang1), promotes vascular stability and quiescence. Angiopoietin-2 (Ang2), often upregulated in the tumor microenvironment, acts as a context-dependent antagonist or partial agonist, promoting vascular destabilization and angiogenesis, particularly in the presence of Vascular Endothelial Growth Factor (VEGF). This compound blocks the kinase activity of TIE2, thereby inhibiting downstream signaling pathways responsible for endothelial cell migration, proliferation, and tube formation.
-
TIE2-Expressing Macrophages (TEMs): TEMs are a population of tumor-associated macrophages that play a crucial role in promoting angiogenesis and tumor progression. These cells are often found in perivascular regions and contribute to the formation of new blood vessels. This compound's inhibition of TIE2 on TEMs reduces their pro-angiogenic functions, including their ability to guide endothelial sprouting and remodel the extracellular matrix.
Furthermore, this compound has been shown to block the function of the Tumor Microenvironment of Metastasis (TMEM), a microanatomical "doorway" for cancer cell intravasation. TMEMs are composed of a Mena-expressing tumor cell, a perivascular TIE2-high/VEGF-high macrophage, and an endothelial cell. By inhibiting the TIE2-expressing macrophage component, this compound can reduce vascular permeability at these sites and decrease the dissemination of tumor cells.[1][2][3][4]
Signaling Pathway
Quantitative Data
The following tables summarize the key quantitative data on the anti-angiogenic effects of this compound.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) | Notes |
| TIE2 (unphosphorylated) | 0.63 | Sub-nanomolar potency in biochemical assays.[1] |
| TIE2 (cellular) | 2.0 | Inhibition of TIE2 phosphorylation in CHO cells.[5] |
| KDR (VEGFR2) | 4 | [6] |
| FLT3 | 2 | [6] |
| c-ABL1 (WT) | 0.8 | [6] |
| c-ABL1 (T315I) | 4 | [6] |
| SRC | 34 | [6] |
| TRKA | 0.17 | Nearest neighbor kinase.[1] |
| TRKB | 0.42 | [7] |
| TRKC | 2.74 | [1] |
Table 2: In Vivo Anti-Angiogenic and Anti-Tumor Efficacy of this compound
| Cancer Model | Treatment | Key Findings | Reference |
| PyMT Mammary Carcinoma | This compound | - Reduced primary tumor growth by 75%.- Combination with paclitaxel reduced tumor growth by 90%.- Significantly reduced microvessel density. | [1] |
| Pancreatic Neuroendocrine Tumors (PNET) | This compound | - Significantly reduced the density of perfused blood vessels. | [1] |
| MDA-MB-231 Xenograft (TNBC) | This compound (150 mg/kg) | - 47.7% suppression of mean tumor volume after 42 days. | [8] |
| Ovarian Cancer (ID8 syngeneic model) | This compound + Chemotherapy | - Significantly improved median survival compared to chemotherapy alone. | [3] |
Table 3: Clinical Pharmacodynamic & Efficacy Data
| Clinical Trial | Patient Population | Treatment | Key Pharmacodynamic & Efficacy Findings | Reference |
| NCT00827138 (Phase 1) | CML and AML | This compound | - Significant compensatory increase in plasma Angiopoietin-2 (Ang2) levels, indicating TIE2 target engagement.[1][7] | [7][9] |
| NCT02824575 (Phase Ib) | HER2-Negative Metastatic Breast Cancer | This compound (50mg or 100mg BID) + Paclitaxel or Eribulin | - Increased Angiopoietin-2 levels at both dose levels.[3][10]- Significant decrease in circulating tumor cells (CTCs).[3][10]- Objective response rate of 22% (5/23 evaluable patients).[3][10] | [3][8][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the key experimental protocols used to investigate the anti-angiogenic effects of this compound.
In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Protocol:
-
Preparation: A basement membrane extract (e.g., Matrigel) is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C to allow the matrix to solidify.
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or other suitable endothelial cells are harvested and resuspended in a basal medium.
-
Treatment: The endothelial cells are treated with various concentrations of this compound or a vehicle control. Pro-angiogenic factors (e.g., VEGF) can be added to stimulate tube formation.
-
Incubation: The treated cells are seeded onto the solidified matrix and incubated at 37°C in a humidified incubator with 5% CO2.
-
Analysis: After a suitable incubation period (typically 4-18 hours), the formation of tube-like structures is observed and quantified using a microscope. Parameters such as the number of nodes, number of meshes, and total tube length are measured using imaging software.[11][12][13]
In Vivo Matrigel Plug Angiogenesis Assay
This in vivo assay evaluates the formation of new blood vessels into a subcutaneously implanted gel plug.
Protocol:
-
Matrigel Preparation: Growth factor-reduced Matrigel is kept on ice to maintain its liquid state. Pro-angiogenic factors (e.g., bFGF, VEGF) and the test compound (this compound) or vehicle are mixed with the Matrigel.
-
Injection: The Matrigel mixture is subcutaneously injected into the flank of immunocompromised mice. The liquid Matrigel solidifies at body temperature, forming a plug.
-
Incubation Period: The mice are monitored for a period of 7-21 days, during which new blood vessels from the host vasculature can infiltrate the Matrigel plug.
-
Plug Excision and Analysis: After the incubation period, the Matrigel plugs are excised. The extent of angiogenesis can be quantified by measuring the hemoglobin content within the plug using Drabkin's reagent, which correlates with the number of red blood cells and, therefore, blood vessels.
-
Histological Analysis: The plugs can also be fixed, sectioned, and stained with endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.[2][9][14][15]
In Vivo Tumor Xenograft Models
These models are used to assess the effect of this compound on tumor growth and angiogenesis in a living organism.
Protocol:
-
Tumor Cell Implantation: Human cancer cells (e.g., MDA-MB-231 for breast cancer) are injected subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally or via another appropriate route at a specified dose and schedule.
-
Tumor Volume Measurement: Tumor size is measured regularly (e.g., twice a week) using calipers, and tumor volume is calculated.
-
Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for further analysis.
-
Microvessel Density Analysis: Tumor sections are stained with endothelial cell markers (e.g., CD31) to quantify microvessel density, providing a direct measure of angiogenesis within the tumor.[1][8][16]
Experimental Workflow
Conclusion
This compound demonstrates potent anti-angiogenic activity through the selective inhibition of TIE2 kinase on both endothelial cells and TIE2-expressing macrophages. Preclinical and early clinical data support its role in reducing tumor angiogenesis, vascular permeability, and tumor cell dissemination. The detailed experimental protocols provided in this guide offer a framework for further investigation into the therapeutic potential of this compound and other TIE2 inhibitors. As our understanding of the tumor microenvironment deepens, targeting key signaling pathways like Ang/TIE2 with agents such as this compound holds significant promise for the future of cancer therapy.
References
- 1. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Matrigel Plug Angiogenesis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 9. Matrigel Plug Assay for In Vivo Evaluation of Angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor this compound with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Endothelial cell tube formation assay for the in vitro study of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In vivo Matrigel Plug Angiogenesis Assay [bio-protocol.org]
- 15. labs.feinberg.northwestern.edu [labs.feinberg.northwestern.edu]
- 16. researchgate.net [researchgate.net]
Rebastinib's Impact on the Tumor Microenvironment and Metastasis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebastinib (DCC-2036) is a potent and selective, orally administered, switch-control kinase inhibitor targeting the tunica interna endothelial cell kinase (TIE2).[1][2][3] TIE2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, vascular stability, and inflammation.[1][4] Its expression is predominantly found on endothelial cells and a subset of pro-tumoral macrophages known as TIE2-expressing macrophages (TEMs).[1][5] Within the tumor microenvironment (TME), the activation of the TIE2 signaling pathway by its angiopoietin ligands is critically involved in tumor progression, angiogenesis, and metastasis.[1][5] This technical guide provides a comprehensive overview of this compound's mechanism of action, its multifaceted impact on the TME, and its role in the inhibition of metastasis, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Mechanism of Action: TIE2 Kinase Inhibition
This compound functions as a Type II switch-control inhibitor of TIE2 kinase, binding to the kinase in its inactive conformation and exhibiting picomolar potency.[1] This binding stabilizes an inactive state of TIE2, preventing its phosphorylation and subsequent downstream signaling, even in the presence of its activating ligands, Angiopoietin-1 (Ang1) and Angiopoietin-2 (Ang2).[6][7] The Angiopoietin/TIE2 signaling axis is a critical regulator of vascular homeostasis. While Ang1 binding to TIE2 promotes vascular stability, Ang2 is a context-dependent antagonist/agonist that can destabilize vessels and promote angiogenesis, particularly in the tumor microenvironment.[8] By blocking TIE2 activation, this compound effectively curtails the pro-tumoral signals mediated by this pathway in both endothelial cells and TEMs.[1][5]
Impact on the Tumor Microenvironment (TME)
This compound remodels the TME primarily by targeting TIE2 on two key cell types: TIE2-expressing macrophages and endothelial cells. This dual action disrupts the synergistic interactions that drive tumor progression and metastasis.
Modulation of TIE2-Expressing Macrophages (TEMs)
TEMs are a subpopulation of tumor-associated macrophages (TAMs) that are highly pro-angiogenic and pro-metastatic.[1] They are integral components of the TME, where they contribute to immunosuppression, angiogenesis, and tumor cell dissemination.[3] this compound has been shown to reduce the infiltration of TEMs into the tumor stroma.[1][5] By inhibiting TIE2 signaling in these macrophages, this compound blocks their ability to promote vascular permeability and tumor cell intravasation.[1][5]
Anti-Angiogenic Effects
By inhibiting TIE2 on endothelial cells, this compound exerts anti-angiogenic effects.[1] Angiopoietin-TIE2 signaling is crucial for the maturation and stability of blood vessels.[8] In the TME, this pathway is often dysregulated, leading to the formation of leaky and disorganized tumor vasculature. This compound's inhibition of TIE2 can lead to a reduction in microvessel density and can counteract the pro-angiogenic effects of chemotherapy-induced increases in TEMs.[1][9]
Disruption of the Tumor Microenvironment of Metastasis (TMEM)
TMEM doorways are specialized microanatomic structures within the TME that serve as portals for tumor cell intravasation into the bloodstream.[10][11] A functional TMEM doorway consists of the direct physical contact between three cell types: a Mena-overexpressing tumor cell, a perivascular TIE2-high/VEGF-high macrophage, and an endothelial cell.[10] The TIE2-expressing macrophage is a critical component, as its activation leads to the localized release of VEGF, which increases vascular permeability and facilitates the transendothelial migration of tumor cells.[10] this compound's primary anti-metastatic mechanism is the disruption of TMEM doorway function by inhibiting TIE2 on the perivascular macrophage.[1][10] This prevents the transient vascular leakage required for intravasation, thereby reducing the number of circulating tumor cells (CTCs).[1][10]
References
- 1. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angiopoietin/Tie2 signaling, tumor angiogenesis and inflammatory diseases [imrpress.com]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Angiopoietin-2 differentially regulates angiogenesis through TIE2 and integrin signaling [jci.org]
- 7. The Angiopoietin-2 and TIE Pathway as a Therapeutic Target for Enhancing Antiangiogenic Therapy and Immunotherapy in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Matrix Metalloproteinases Inhibitors in Cancer Treatment: An Updated Review (2013–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. keio.elsevierpure.com [keio.elsevierpure.com]
Preclinical Evidence for Rebastinib in Triple-Negative Breast Cancer: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype of breast cancer with limited targeted therapeutic options, necessitating the exploration of novel treatment strategies.[1][2] Rebastinib (DCC-2036) is a multi-kinase inhibitor that has demonstrated significant anti-tumor activity in preclinical models of TNBC.[3][4] Initially identified as a potent inhibitor of the Abelson murine leukemia viral oncogene homolog 1 (Abl1) kinase, its mechanism of action extends to several other key signaling molecules implicated in cancer progression, including Cyclin-Dependent Kinase 16 (CDK16) and the TIE2 receptor tyrosine kinase.[1][2][5] This technical guide synthesizes the available preclinical data, detailing this compound's mechanism of action, its efficacy in both in vitro and in vivo TNBC models, and the experimental protocols utilized in these foundational studies. The evidence collectively supports this compound as a promising candidate for further development, both as a monotherapy and in combination with standard chemotherapeutic agents for the treatment of TNBC.
This compound's Multifaceted Mechanism of Action
This compound exerts its anti-neoplastic effects by modulating multiple signaling pathways crucial for tumor growth, survival, and metastasis. Its efficacy in TNBC is not attributed to a single target but rather to its collective inhibition of several key kinases.
TIE2 Kinase and the Tumor Microenvironment
A primary mechanism of this compound is the potent inhibition of the TIE2 receptor tyrosine kinase.[6][7] The TIE2 signaling pathway, activated by angiopoietin ligands, is a critical regulator of angiogenesis and vascular stability.[6][8] In the tumor microenvironment (TME), TIE2 is expressed on endothelial cells and a specific subpopulation of pro-tumoral M2-like macrophages known as TIE2-expressing macrophages (TEMs).[6][8]
These TEMs are integral components of microanatomic structures called Tumor Microenvironment of Metastasis (TMEM) doorways, which are portals for tumor cell intravasation into the bloodstream.[8][9] By inhibiting TIE2, this compound can disrupt these processes. Preclinical studies have shown that this compound blocks the recruitment and function of TEMs, leading to reduced tumor cell dissemination, decreased circulating tumor cells (CTCs), and inhibition of metastasis.[6][9][10] This action on the TME provides a strong rationale for its use in preventing metastatic spread, a hallmark of aggressive TNBC.
CDK16 and Cell Cycle Progression
This compound is also a potent inhibitor of CDK16, a member of the cyclin-dependent kinase family.[1][2] Publicly available data indicate that CDK16 expression is particularly high in TNBC samples and correlates with poorer outcomes.[2] Inhibition of CDK16 has been shown to suppress tumor cell proliferation.[1] In TNBC cell lines, treatment with this compound leads to cell cycle arrest in the G0/G1 phase, preventing cells from progressing to the S (synthesis) phase, thereby halting proliferation.[1][2]
Other Relevant Kinase Targets
Beyond TIE2 and CDK16, this compound has been shown to effectively target other tyrosine kinases such as AXL and MET.[1] Inhibition of the AXL/MET axis can disrupt the PI3K/Akt-NF-κB signaling pathway, which is a key driver of tumor growth and survival in TNBC.[1] The multi-targeted nature of this compound suggests it can overcome the robustness of cancer cell signaling networks, making it a compelling therapeutic candidate.
In Vitro Efficacy in TNBC Cell Lines
Studies utilizing the human TNBC cell line MDA-MB-231 have demonstrated this compound's direct anti-cancer effects.
Inhibition of Cell Proliferation
This compound inhibits the proliferation of MDA-MB-231 cells in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) has been determined following 72 hours of treatment.[1]
| Cell Line | Cancer Subtype | IC50 (µM) | Citation |
| MDA-MB-231 | TNBC | 1.63 ± 0.97 | [1][2] |
| MCF7 | Luminal A | 2.22 ± 1.21 | [1][2] |
Induction of Apoptosis
Treatment with this compound induces programmed cell death in TNBC cells. The effect is dose-dependent, with a significant increase in apoptosis observed at higher concentrations, primarily through an increase in early-stage apoptosis.[1][2]
| Cell Line | This compound Conc. (µM) | Total Apoptosis Rate (%) | Citation |
| MDA-MB-231 | 0 (Control) | 7.95 ± 2.96 | [1] |
| MDA-MB-231 | 0.8 | 9.80 ± 1.54 | [1] |
| MDA-MB-231 | 1.6 | 9.95 ± 4.23 | [1] |
| MDA-MB-231 | 6.4 | 21.62 ± 3.21 | [1] |
Cell Cycle Arrest
Flow cytometry analysis has confirmed that this compound's anti-proliferative effect is associated with cell cycle arrest. The drug causes a significant increase in the proportion of cells in the G0/G1 phase.[1][2]
| Cell Line | This compound Conc. (µM) | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase | Citation |
| MDA-MB-231 | 0 (Control) | 29.19 ± 3.48 | ~35 | ~35 | [1] |
| MDA-MB-231 | 1.2 | Increased | Unchanged | Decreased | [1] |
| MDA-MB-231 | 4.8 | Increased | Decreased | Unchanged | [1] |
In Vivo Efficacy in TNBC Xenograft Models
The anti-tumor activity of this compound has been validated in vivo using mouse xenograft models established with TNBC cell lines.
Tumor Growth Inhibition
In studies using nude mice bearing tumors from MDA-MB-231 or MDA-MB-468 cells, this compound treatment demonstrated significant tumor growth suppression.[1] However, the response varied between the two TNBC models, suggesting that certain molecular subtypes of TNBC may be more sensitive to this compound. The MDA-MB-231 model, which is more basal-like, showed a significant response, whereas the MDA-MB-468 model appeared more resistant.[1]
| Xenograft Model | Treatment Regimen | Duration | Tumor Growth Inhibition (%) | Outcome | Citation |
| MDA-MB-231 | 150 mg/kg, i.v. | 42 Days | 47.7 | Significant response | [1] |
| MDA-MB-468 | 150 mg/kg, i.v. | - | Not specified | High resistance observed | [1] |
Detailed Experimental Protocols
The following are summaries of methodologies used in the preclinical evaluation of this compound.
Cell Proliferation Assay
-
Cell Seeding: TNBC cells (e.g., MDA-MB-231) are seeded into 96-well plates at a density of 1 x 10⁴ cells per well.[1]
-
Treatment: After cell attachment, media is replaced with fresh media containing this compound at concentrations ranging from 10⁻¹⁰ M to 10⁻⁴ M in 10-fold serial dilutions. A vehicle control (e.g., DMSO) is also included.[1]
-
Incubation: Cells are incubated for 72 hours.[1]
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT or XTT assay, which quantifies mitochondrial metabolic activity.
-
Data Analysis: The absorbance readings are converted to percentage inhibition relative to the vehicle control. The IC50 value is calculated by fitting the dose-response curve to a non-linear regression model (e.g., the Hill equation).[1]
Apoptosis Assay by Flow Cytometry
-
Cell Treatment: MDA-MB-231 cells are treated with various concentrations of this compound (e.g., 0.8, 1.6, 6.4 µM) for 48 hours.[1][4]
-
Cell Staining: Cells are harvested, washed, and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.
-
Flow Cytometry: Stained cells are analyzed on a flow cytometer. Annexin V-positive/PI-negative cells are identified as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.[4]
-
Data Analysis: The percentages of cells in each quadrant (live, early apoptosis, late apoptosis, necrotic) are quantified using analysis software.[4]
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Cells are treated with this compound at concentrations near the IC50 value (e.g., 1.2 and 4.8 µM) for 24 hours.[2]
-
Cell Fixation and Staining: Cells are harvested, fixed (e.g., with 70% ethanol), and stained with a DNA-intercalating dye such as Propidium Iodide (PI) in the presence of RNase.
-
Flow Cytometry: The DNA content of individual cells is measured by a flow cytometer.
-
Data Analysis: The resulting DNA content histograms are analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Murine Xenograft Model
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.[1]
-
Tumor Implantation: TNBC cells (e.g., MDA-MB-231) are suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flank of each mouse.
-
Treatment Initiation: Once tumors reach a palpable size (e.g., ~75 mm³), mice are randomized into control and treatment groups (n=6 per group).[1]
-
Drug Administration: this compound is administered at a specified dose and schedule (e.g., 150 mg/kg via tail vein injection). The control group receives a vehicle solution.[1]
-
Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Animal body weight and general health are also monitored.
-
Data Analysis: Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated at the end of the study. Statistical significance between groups is determined using an appropriate test, such as a t-test.[1]
Rationale for Combination Therapies
Preclinical evidence strongly suggests that combining this compound with conventional chemotherapy could yield synergistic effects. Chemotherapy agents like paclitaxel, while effective at reducing tumor size, can paradoxically increase TMEM assembly and tumor cell dissemination.[8] By inhibiting TIE2, this compound can counteract this chemotherapy-induced metastasis.[6][8] This provides a compelling rationale for combining this compound with taxanes or platinum-based agents. Based on this preclinical foundation, clinical trials have been initiated to evaluate this compound in combination with paclitaxel and carboplatin in patients with advanced solid tumors, including TNBC.[11][12][13][14]
Conclusion
The body of preclinical evidence strongly supports the continued investigation of this compound as a therapeutic agent for triple-negative breast cancer. Its multi-targeted mechanism of action, which includes the inhibition of CDK16-driven proliferation and the disruption of the TIE2-mediated tumor microenvironment, allows it to combat TNBC through distinct and complementary pathways.[1][3][4] this compound has demonstrated significant in vitro activity against TNBC cell lines and notable in vivo efficacy in xenograft models.[1] These findings have paved the way for clinical trials and highlight the potential of this compound to address the unmet medical need in the treatment of this aggressive disease.
References
- 1. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 2. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 3. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. deciphera.com [deciphera.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. A Phase 1b/2 Study of this compound (DCC-2036) in Combination With Paclitaxel in Patients With Advanced or Metastatic Solid Tumors [meddatax.com]
- 14. deciphera.com [deciphera.com]
An In-depth Technical Guide to the Kinase Profile and Off-Target Effects of Rebastinib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebastinib (DCC-2036) is a potent, orally bioavailable small-molecule inhibitor initially developed as a "switch control" inhibitor of the Bcr-Abl kinase, including the T315I mutant that confers resistance to many tyrosine kinase inhibitors (TKIs).[1][2] Its mechanism involves binding to the kinase domain and stabilizing an inactive conformation, thereby preventing its activation.[3] Beyond its intended target in chronic myeloid leukemia (CML), this compound has demonstrated significant activity against the TIE2 receptor tyrosine kinase, revealing its potential in solid tumors through the modulation of the tumor microenvironment.[4][5] This guide provides a comprehensive overview of the kinase selectivity of this compound, detailing its on- and off-target effects, the experimental methodologies used for its characterization, and the signaling pathways it modulates.
Data Presentation: Kinase Inhibition Profile of this compound
The following tables summarize the inhibitory activity of this compound against a range of protein kinases. The data is compiled from various biochemical and cellular assays.
Table 1: Primary Targets and Key Off-Targets of this compound
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| TIE2 | 0.058 | Cellular (HUVEC) | [4] |
| TIE2 | 0.63 | Biochemical | [4] |
| Abl1 (WT, unphosphorylated) | 0.8 | Biochemical | [1] |
| Abl1 (WT, phosphorylated) | 2 | Biochemical | [1] |
| Abl1 (T315I mutant) | 4 | Biochemical | [1] |
| FLT3 | 2 | Biochemical | [1] |
| KDR (VEGFR2) | 4 | Biochemical | [1] |
| TRKA | 0.17 | Cellular | [4] |
| TRKB | 0.42 | Cellular | [4] |
| TRKC | 2.74 | Cellular | [4] |
Table 2: Inhibition of SRC Family Kinases by this compound
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| LYN | 29 | Biochemical | [1] |
| SRC | 34 | Biochemical | [1] |
| FGR | 38 | Biochemical | [1] |
| HCK | 40 | Biochemical | [1] |
Table 3: Comprehensive Kinase Selectivity Profile of this compound
This compound was evaluated against a panel of 300 human kinases to determine its selectivity. The following table highlights a selection of inhibited kinases to illustrate the broader kinase profile. For a complete list, readers are directed to the supplementary materials of the cited reference.[4]
| Kinase | IC50 (nM) |
| TIE2 | 0.058 |
| TRKA | 0.17 |
| TRKB | 0.42 |
| Abl1 | 0.8 |
| FLT3 | 2 |
| TRKC | 2.74 |
| KDR | 4 |
| LYN | 29 |
| SRC | 34 |
| FGR | 38 |
| HCK | 40 |
| c-KIT | 481 |
Note: The IC50 values presented are from a combination of biochemical and cellular assays and may vary depending on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of kinase inhibitor profiling data. Below are descriptions of the key experiments cited in the characterization of this compound.
Biochemical Kinase Assays (e.g., for Abl1, SRC family kinases)
Principle: The activity of purified kinase enzymes is measured in the presence of varying concentrations of the inhibitor. A common method is the pyruvate kinase/lactate dehydrogenase (PK/LDH) coupled assay, which spectrophotometrically detects ADP production.
Protocol:
-
Reaction Mixture Preparation: A master mix is prepared containing the purified kinase, a suitable substrate (e.g., a synthetic peptide), and the coupling enzymes PK and LDH in an appropriate buffer.
-
Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction mixture in a 96- or 384-well plate format.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP and NADH.
-
Data Acquisition: The rate of NADH oxidation to NAD+ is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
-
Data Analysis: The reaction rates are plotted against the inhibitor concentration, and the IC50 value is determined using a suitable curve-fitting model (e.g., a four-parameter logistic equation).
Cellular Kinase Assays (e.g., for TIE2, TRKA)
Principle: These assays measure the ability of an inhibitor to block kinase activity within a cellular context, which can be more physiologically relevant than biochemical assays. This is often assessed by measuring the phosphorylation of the kinase itself or its downstream substrates.
Protocol:
-
Cell Culture and Treatment: Cells endogenously expressing the target kinase (e.g., HUVECs for TIE2) or engineered to overexpress it are cultured to a suitable confluency. The cells are then treated with various concentrations of this compound for a specified period.
-
Kinase Activation: If the kinase is not constitutively active, it is stimulated with its cognate ligand (e.g., Angiopoietin-1 for TIE2).
-
Cell Lysis: The cells are lysed to extract proteins.
-
Phosphorylation Detection: The level of phosphorylation of the target kinase or a downstream substrate is quantified using methods such as:
-
Western Blotting: Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total protein.
-
ELISA: A plate-based immunoassay is used to capture the target protein and detect its phosphorylation state with a specific antibody.
-
-
Data Analysis: The ratio of phosphorylated to total protein is calculated and plotted against the inhibitor concentration to determine the cellular IC50.
Comprehensive Kinase Profiling
Principle: To assess the selectivity of an inhibitor, it is screened against a large panel of kinases. One common high-throughput method is a competitive binding assay.
Protocol:
-
Kinase Library: A library of purified human kinases is utilized.
-
Competitive Binding: Each kinase is incubated with a proprietary, immobilized, broad-spectrum kinase inhibitor.
-
Inhibitor Addition: this compound is added at a fixed concentration (or a range of concentrations) to compete with the immobilized inhibitor for binding to the kinases.
-
Quantification: The amount of kinase bound to the solid support is quantified. A lower amount of bound kinase indicates stronger competition by this compound.
-
Data Analysis: The results are typically expressed as the percentage of kinase activity remaining or the percentage of displacement of the immobilized inhibitor. This allows for the identification of off-target interactions and the generation of a selectivity profile.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: this compound inhibits TIE2 signaling, impacting endothelial cell survival and migration.
Caption: this compound inhibits the constitutively active Bcr-Abl kinase, blocking pro-survival signaling.
Experimental Workflow
The following diagram illustrates a typical workflow for kinase inhibitor profiling.
Caption: A generalized workflow for characterizing the kinase profile of an inhibitor like this compound.
Conclusion
This compound is a multi-targeted kinase inhibitor with high potency against TIE2 and various forms of Abl kinase. Its "switch control" mechanism of action provides a durable inhibition of its targets. While demonstrating a degree of selectivity, this compound also inhibits other kinases, including members of the SRC and TRK families, at nanomolar concentrations. This off-target activity may contribute to both its therapeutic efficacy and potential side effects. A thorough understanding of its complete kinase profile is essential for its continued development and for identifying patient populations most likely to benefit from its therapeutic effects. The methodologies and data presented in this guide provide a comprehensive foundation for researchers and clinicians working with this promising anti-cancer agent.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor this compound with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
The Rationale for Combining Rebastinib with Paclitaxel: A Synergistic Approach to Combatting Advanced Solid Tumors
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Core Thesis: The combination of rebastinib, a selective TIE2 kinase inhibitor, and paclitaxel, a microtubule-stabilizing chemotherapeutic agent, represents a rational and promising strategy in the treatment of advanced solid tumors. This synergy stems from their complementary mechanisms of action, with this compound targeting the tumor microenvironment to counteract paclitaxel-induced pro-metastatic effects and enhance its anti-tumor efficacy.
Introduction: Addressing the Challenges of Chemotherapy-Induced Metastasis
Paclitaxel is a cornerstone of treatment for numerous solid tumors, including breast, ovarian, and lung cancers.[1][2][3][4][5][6][7][8][9][10] Its mechanism of action involves the stabilization of microtubules, leading to mitotic arrest and apoptosis in rapidly dividing cancer cells.[5][6][8][9][10] However, a growing body of evidence suggests that while chemotherapy can effectively shrink primary tumors, it may also inadvertently create a microenvironment conducive to metastasis.[11][12] This paradoxical effect is partly mediated by an increase in TIE2-expressing macrophages (TEMs) and the formation of "tumor microenvironment of metastasis" (TMEM) doorways, which facilitate the intravasation of cancer cells into the bloodstream.[11][12][13][14][15][16]
This compound emerges as a key partner to paclitaxel by directly addressing these pro-metastatic pathways. It is a potent, orally bioavailable, small-molecule inhibitor of the TIE2 receptor tyrosine kinase.[15][17][18] By inhibiting TIE2 signaling, this compound disrupts the function of TEMs and the integrity of TMEM doorways, thereby offering a targeted approach to mitigate chemotherapy-induced dissemination and enhance the overall therapeutic benefit of paclitaxel.[13][14][15][16]
Mechanisms of Action
This compound: A TIE2 Kinase Inhibitor Targeting the Tumor Microenvironment
This compound is a multi-kinase inhibitor with high potency against the TIE2 kinase.[17][18] TIE2 is a receptor tyrosine kinase predominantly expressed on endothelial cells and a subset of pro-tumoral macrophages known as TEMs.[19][20][21][22] The angiopoietin (Ang)/TIE2 signaling axis is a critical regulator of angiogenesis, vascular stability, and inflammation.[22][23]
This compound's key mechanisms include:
-
Inhibition of TIE2-Expressing Macrophages (TEMs): TEMs are integral components of the tumor microenvironment that promote angiogenesis, immunosuppression, and metastasis.[12][19][21] this compound's inhibition of TIE2 on these macrophages blocks their recruitment and pro-tumoral functions.[12][13]
-
Disruption of TMEM Doorways: TMEM doorways are specialized structures within the tumor microenvironment composed of a Mena-expressing tumor cell, a perivascular TIE2-high macrophage, and an endothelial cell.[14][15][16] These doorways serve as portals for cancer cell intravasation. This compound has been shown to block the function of TMEM doorways, thereby reducing the dissemination of circulating tumor cells (CTCs).[13][14][15][16]
-
Anti-Angiogenic Effects: Besides its effects on TEMs, this compound also targets TIE2 on endothelial cells, contributing to the normalization of tumor vasculature.[13] It also exhibits inhibitory activity against other receptor tyrosine kinases involved in angiogenesis, such as VEGFR2.[18]
Paclitaxel: A Microtubule-Stabilizing Agent
Paclitaxel is a well-established chemotherapeutic agent that targets the microtubule network within cells.[5][6][8][9][10]
Paclitaxel's mechanism involves:
-
Microtubule Stabilization: Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[5][6][8][9][10]
-
Mitotic Arrest: The stabilization of microtubules disrupts the dynamic process of mitotic spindle formation, leading to cell cycle arrest at the G2/M phase.[6]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) in cancer cells.[6][9]
However, paclitaxel treatment has been observed to increase the infiltration of TEMs and enhance TMEM doorway activity, which can paradoxically promote metastasis even as the primary tumor shrinks.[11][12][13]
Preclinical Rationale and Synergistic Effects
Preclinical studies, particularly in murine models of breast cancer, have provided a strong rationale for the combination of this compound and paclitaxel. These studies have demonstrated that the combination therapy is superior to either agent alone in reducing tumor growth, preventing metastasis, and improving overall survival.[13]
Key Preclinical Findings
In an orthotopic mouse model of metastatic mammary carcinoma (MMTV-PyMT), the combination of this compound and paclitaxel demonstrated significant synergistic effects:
-
Reduced Primary Tumor Growth: The combination of this compound and paclitaxel resulted in a 90% reduction in primary tumor growth, which was an additive effect compared to either monotherapy.[13]
-
Inhibition of Metastasis: this compound alone reduced lung metastases by 72%, and the combination with paclitaxel led to a 93% reduction.[13]
-
Counteracting Paclitaxel-Induced Pro-Metastatic Effects: Paclitaxel treatment alone was found to significantly increase the number of both total macrophages and TIE2+ macrophages in the tumor microenvironment. The addition of this compound selectively decreased the paclitaxel-induced infiltration of TIE2+ macrophages.[13]
-
Normalization of Tumor Vasculature: The combination therapy reduced microvessel density, suggesting an anti-angiogenic effect.[13]
These preclinical findings highlight the dual benefit of the combination: the direct cytotoxic effect of paclitaxel on tumor cells and the modulation of the tumor microenvironment by this compound to prevent metastatic dissemination.
Clinical Validation: Safety and Efficacy in Patients
The promising preclinical data led to the initiation of clinical trials to evaluate the safety, tolerability, and preliminary efficacy of this compound in combination with paclitaxel in patients with advanced solid tumors.
Phase 1b/2 Clinical Trial (NCT03601897)
This open-label, multicenter study evaluated this compound in combination with paclitaxel in patients with advanced or metastatic solid tumors.[11][24][25]
Key outcomes from this study include:
-
Safety and Tolerability: The combination of this compound and paclitaxel was generally well-tolerated.[11][12] The recommended Phase 2 dose (RP2D) was determined to be 100 mg of this compound twice daily with weekly paclitaxel at 80 mg/m².[11]
-
Preliminary Efficacy: The combination showed encouraging signs of anti-tumor activity in a heavily pre-treated patient population.[11] In an endometrial cancer cohort of this study, an objective response rate (ORR) of 33% and a clinical benefit rate of 73% were observed in 15 evaluable patients.[26]
-
Pharmacodynamics: Dose-dependent increases in plasma levels of the TIE2 ligand, angiopoietin-2 (ANG2), were observed, providing evidence of TIE2 target engagement by this compound.[11]
Phase 1b Study in Metastatic Breast Cancer (NCT02824575)
This study specifically focused on patients with HER2-negative metastatic breast cancer, evaluating this compound in combination with either paclitaxel or eribulin.[15][16][27]
Key findings from this trial include:
-
Safety and Recommended Dose: The recommended Phase 2 dose of this compound was determined to be either 50 mg or 100 mg orally twice daily in combination with paclitaxel.[15][27]
-
Pharmacodynamic Evidence of TIE2 Inhibition: Increased levels of angiopoietin-2 and an increase in intraocular pressure (at the 100 mg dose) were observed, consistent with TIE2 blockade.[15][27]
-
Reduction in Circulating Tumor Cells: The combination treatment led to a significant decrease in circulating tumor cells, supporting the hypothesis that this compound can inhibit cancer cell dissemination.[15][27]
-
Objective Response Rate: An objective response was observed in 5 out of 23 (22%) evaluable patients.[15][27]
Data Presentation
Table 1: Summary of this compound's Kinase Inhibition Profile
| Kinase | IC50 (nM) | Reference |
| Abl1 (WT) | 0.8 | [17] |
| Abl1 (T315I) | 4 | [17] |
| TIE-2 | Potent Picomolar Inhibitor | [12][14][15] |
| VEGFR-2 | Inhibits | [18] |
| SRC Family Kinases (LYN, FGR, HCK) | Inhibits | [17] |
| FLT3 | Inhibits | [17] |
Table 2: Key Preclinical Efficacy Data in a Murine Mammary Carcinoma Model
| Treatment Group | Effect on Primary Tumor Growth (% of control) | Reduction in Lung Metastases (%) | Reference |
| This compound Alone | 75% reduction | 72% | [13] |
| Paclitaxel Alone | Not specified | Not specified | [13] |
| This compound + Paclitaxel | 90% reduction | 93% | [13] |
Table 3: Summary of Phase 1b/2 Clinical Trial Results
| Clinical Trial | Patient Population | Recommended Phase 2 Dose (this compound) | Key Efficacy Results | Reference |
| NCT03601897 | Advanced/Metastatic Solid Tumors | 100 mg BID with weekly paclitaxel | Endometrial Cancer Cohort: ORR 33%, CBR 73% | [11][26] |
| NCT02824575 | HER2-Negative Metastatic Breast Cancer | 50 mg or 100 mg BID with weekly paclitaxel | ORR 22%, Significant decrease in CTCs | [15][27] |
Experimental Protocols
In Vitro Intravasation Assay
This assay is designed to model the process of tumor cell intravasation through an endothelial monolayer, a key step in metastasis that is mediated by TMEM doorways.
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured to form a confluent and sealed monolayer on a Matrigel-coated transwell insert. The integrity of the monolayer is confirmed by its impermeability to dextran diffusion and high electrical resistance.
-
Co-culture: Tumor cells (e.g., breast cancer cell lines) and macrophages are added to the top chamber of the transwell.
-
Treatment: The co-culture is treated with vehicle control, this compound, paclitaxel, or the combination of this compound and paclitaxel.
-
Quantification: After a defined incubation period, the number of tumor cells that have migrated through the endothelial monolayer into the bottom chamber is quantified. This provides a measure of intravasation.
This protocol is based on the description of the in vitro intravasation assay in preclinical studies evaluating this compound.[13]
Immunofluorescence Staining for TIE2+ Macrophages and Microvessel Density in Tumor Tissue
This protocol is used to visualize and quantify the presence of TIE2+ macrophages and blood vessels within the tumor microenvironment from preclinical models or patient biopsies.
-
Tissue Preparation: Tumors are excised, fixed (e.g., in formalin), and embedded in paraffin or frozen in optimal cutting temperature (OCT) compound. Sections of the tissue are then cut and mounted on microscope slides.
-
Antigen Retrieval: For paraffin-embedded tissues, antigen retrieval is performed to unmask the epitopes.
-
Blocking: The tissue sections are incubated with a blocking solution (e.g., serum from the secondary antibody host species) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The sections are incubated with primary antibodies specific for markers of interest. For example:
-
To identify macrophages: Anti-F4/80 or Anti-CD68 antibody.
-
To identify TIE2+ cells: Anti-TIE2 antibody.
-
To identify blood vessels: Anti-CD31 or lectin.
-
-
Secondary Antibody Incubation: The sections are washed and then incubated with fluorescently labeled secondary antibodies that bind to the primary antibodies.
-
Counterstaining and Mounting: The nuclei are often counterstained with DAPI. The slides are then mounted with an anti-fade mounting medium.
-
Imaging and Quantification: The stained sections are visualized using a fluorescence microscope. The number of TIE2+ macrophages and the microvessel density (quantified as the percentage of the area stained for CD31) are determined using image analysis software.
This methodology is consistent with the immunofluorescence experiments described in preclinical studies of this compound.[13]
Signaling Pathways and Logical Relationships
The Angiopoietin/TIE2 Signaling Pathway
The Ang/TIE2 signaling pathway is a key regulator of vascular development and stability. This compound's primary mechanism of action involves the inhibition of this pathway.
Caption: Angiopoietin/TIE2 signaling pathway and the inhibitory action of this compound.
The Synergistic Mechanism of this compound and Paclitaxel
This diagram illustrates the complementary actions of this compound and paclitaxel, where this compound mitigates the pro-metastatic effects induced by paclitaxel.
Caption: Logical workflow of this compound and paclitaxel's synergistic anti-tumor effects.
Experimental Workflow for Preclinical Evaluation
This diagram outlines the typical workflow for preclinical studies evaluating the combination of this compound and paclitaxel in a mouse model of cancer.
Caption: Preclinical experimental workflow for evaluating this compound and paclitaxel combination therapy.
Conclusion and Future Directions
The combination of this compound and paclitaxel is founded on a strong preclinical rationale and supported by encouraging early-phase clinical data. By targeting distinct but complementary aspects of cancer biology—paclitaxel's direct cytotoxicity against tumor cells and this compound's modulation of the pro-metastatic tumor microenvironment—this combination has the potential to improve outcomes for patients with advanced solid tumors.
Future research should focus on:
-
Biomarker Development: Identifying predictive biomarkers to select patients most likely to benefit from this combination therapy. This could include assessing TMEM doorway density, TIE2 expression levels in tumors, or circulating levels of angiopoietins.
-
Expansion to Other Tumor Types: Investigating the efficacy of this combination in other solid tumors where paclitaxel is a standard of care and the tumor microenvironment plays a significant role in progression.
-
Combination with Other Therapies: Exploring the potential of three-drug combinations, for instance, by adding an immune checkpoint inhibitor, given the immunomodulatory role of TEMs.
-
Understanding Resistance Mechanisms: Investigating potential mechanisms of resistance to the this compound and paclitaxel combination to develop strategies to overcome them.
References
- 1. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Paclitaxel resistance: molecular mechanisms and pharmacologic manipulation. | Semantic Scholar [semanticscholar.org]
- 3. Key genes and molecular mechanisms related to Paclitaxel Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 7. Paclitaxel Resistance: Molecular Mechanisms and Pharmacologic Man...: Ingenta Connect [ingentaconnect.com]
- 8. droracle.ai [droracle.ai]
- 9. news-medical.net [news-medical.net]
- 10. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. deciphera.com [deciphera.com]
- 13. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. selleckchem.com [selleckchem.com]
- 18. Facebook [cancer.gov]
- 19. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Targeting Tie2 in the Tumor Microenvironment | Encyclopedia MDPI [encyclopedia.pub]
- 22. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. An Open-Label, Multicenter, Phase 1b/2 Study of this compound (DCC-2036) in Combination with Paclitaxel to Assess Safety, Tolerability, and Pharmacokinetics in Patients with Advanced or Metastatic Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 26. An open-label, multicenter, phase Ib/II study of this compound in combination with paclitaxel in a dose-expansion cohort to assess safety and preliminary efficacy in patients with advanced or metastatic endometrial cancer. - ASCO [asco.org]
- 27. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor this compound with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacodynamics of TIE2 Inhibition by Rebastinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rebastinib (DCC-2036) is a potent, orally bioavailable, small-molecule kinase inhibitor that acts as a "switch control" inhibitor of several tyrosine kinases, most notably the TIE2 receptor.[1][2] This technical guide provides an in-depth overview of the pharmacodynamics of this compound, with a specific focus on its mechanism of action in TIE2 inhibition. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction to this compound and TIE2
This compound was initially developed as an inhibitor of the BCR-ABL fusion oncoprotein for the treatment of chronic myeloid leukemia (CML).[1][3] However, subsequent research revealed its potent activity against other kinases, including the angiopoietin receptor TIE2.[1] The angiopoietin-TIE2 signaling axis is a critical regulator of vascular development, stability, and angiogenesis.[4][5] TIE2 is expressed on endothelial cells and a subset of pro-tumoral macrophages known as TIE2-expressing macrophages (TEMs).[1][4] By inhibiting TIE2, this compound disrupts key processes in the tumor microenvironment, including angiogenesis and tumor cell intravasation, making it a promising therapeutic agent in solid tumors.[4][6]
Mechanism of Action: TIE2 Inhibition
This compound functions as a type II kinase inhibitor, binding to the inactive conformation of the TIE2 kinase domain.[7] This "switch control" inhibition mechanism provides high potency and selectivity.[1] The binding of this compound to TIE2 prevents its phosphorylation upon stimulation by its ligands, primarily angiopoietin-1 (Ang1) and angiopoietin-2 (Ang2), thereby blocking downstream signaling pathways.[4][8] This inhibition has been shown to have a prolonged duration, with a slow dissociation off-rate from the TIE2 kinase.[4][8]
Quantitative Pharmacodynamic Data
The potency and selectivity of this compound have been characterized in various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: this compound Potency against TIE2 Kinase
| Assay Type | Cell Line/System | Ligand | IC50 Value | Reference |
| Biochemical Kinase Assay | - | - | 0.63 nM | [8] |
| Cellular TIE2 Phosphorylation | CHO-TIE2 | Ang1 | 2.0 nM | [8] |
| Cellular TIE2 Kinase Activity | HUVECs | Ang1 | 0.018 nM, 0.058 nM | [4][8] |
| Cellular TIE2 Kinase Activity | EA.hy926 cells | Ang1 | 0.091 nM | [4][8] |
| Cellular TIE2 Phosphorylation | IBMM Tie2Hi | - | 0.26 nM | [4] |
| Functional Chemotaxis Assay | HUVECs | Ang1 | 0.022 nM | [4] |
Table 2: this compound Kinase Selectivity Profile
| Kinase Target | Cellular IC50 (nM) | Fold-Selectivity vs. TIE2 (Cellular) | Reference |
| TIE2 | 0.058 | 1 | [4] |
| TRKA | 0.17 | 3 | [4] |
| TRKB | 0.42 | 7 | [4] |
| TRKC | 2.74 | 47 | [4] |
| BCR-ABL | - | 62 | [4] |
| FLT3 | - | 71 | [4] |
| KDR (VEGFR2) | 4 | - | [9] |
| SRC | 34 | - | [9] |
Note: The cellular IC50 for TIE2 used for fold-selectivity calculation is from the HUVEC assay.
Key Signaling Pathways Modulated by this compound
This compound's inhibition of TIE2 phosphorylation disrupts downstream signaling cascades that are crucial for endothelial cell survival, migration, and vascular stability, as well as the pro-tumoral functions of TEMs.
Figure 1. TIE2 Signaling Pathway and this compound's Point of Inhibition.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe key experimental protocols used to characterize the pharmacodynamics of this compound.
TIE2 Kinase Assay (Biochemical)
This assay measures the direct inhibitory effect of this compound on TIE2 kinase activity.
-
Principle: A standard spectrophotometric assay, such as the PK/LDH coupled assay, is used to continuously measure ATP consumption during the kinase reaction.[8]
-
Procedure:
-
Recombinant human TIE2 kinase domain is incubated with a specific peptide substrate and varying concentrations of this compound.
-
The kinase reaction is initiated by the addition of ATP.
-
The rate of ATP hydrolysis is monitored by a coupled enzyme system (pyruvate kinase and lactate dehydrogenase) that links ADP production to the oxidation of NADH, which is measured by a decrease in absorbance at 340 nm.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Cellular TIE2 Phosphorylation Assay
This assay determines the ability of this compound to inhibit TIE2 autophosphorylation in a cellular context.
-
Principle: An ELISA-based or Western blot assay is used to quantify the level of phosphorylated TIE2 in cells stimulated with an Angiopoietin ligand.
-
Procedure:
-
Cells expressing TIE2 (e.g., HUVECs, EA.hy926, or transfected CHO cells) are pre-incubated with various concentrations of this compound.[4][8]
-
The cells are then stimulated with Ang1 to induce TIE2 phosphorylation.[8]
-
Cell lysates are prepared, and the levels of phosphorylated TIE2 and total TIE2 are measured using specific antibodies.
-
For ELISA, a sandwich format is typically used where a capture antibody binds total TIE2, and a detection antibody recognizes the phosphorylated form.
-
For Western blotting, protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with antibodies against phospho-TIE2 and total TIE2.
-
The ratio of phosphorylated TIE2 to total TIE2 is calculated, and IC50 values are determined.
-
Figure 2. Workflow for a Cellular TIE2 Phosphorylation Assay.
In Vitro Transendothelial Migration (Intravasation) Assay
This functional assay assesses the impact of TIE2 inhibition on tumor cell migration across an endothelial monolayer, a process mediated by TEMs.[4][8]
-
Principle: A co-culture system in a transwell chamber is used to model the interaction between tumor cells, macrophages, and endothelial cells during intravasation.[8]
-
Procedure:
-
A monolayer of endothelial cells (e.g., HUVECs) is grown to confluence on the porous membrane of a transwell insert, creating a barrier.[8]
-
TIE2-expressing macrophages are added to the lower chamber.[8]
-
Breast cancer cells are seeded on top of the endothelial monolayer in the upper chamber.[8]
-
The co-culture is treated with varying concentrations of this compound.
-
After a defined incubation period, the number of tumor cells that have migrated through the endothelial monolayer to the lower chamber is quantified, typically by microscopy and cell counting.[4]
-
The IC50 for the inhibition of transendothelial migration is then determined.
-
In Vivo Pharmacodynamics and Clinical Implications
In preclinical mouse models of breast cancer, this compound has demonstrated significant anti-tumor and anti-metastatic effects.[4] Oral administration of this compound led to a reduction in tumor growth, decreased infiltration of TIE2+ myeloid cells, and a blockade of tumor cell intravasation.[4][6] These effects are attributed to the inhibition of TIE2 on both endothelial cells, leading to anti-angiogenic effects, and on TEMs, disrupting their pro-tumoral functions.[4]
Pharmacodynamic evidence of TIE2 blockade has also been observed in clinical trials. In patients with HER2-negative metastatic breast cancer, treatment with this compound resulted in a significant increase in plasma Ang2 levels, a compensatory response to TIE2 inhibition.[10][11] This biomarker provides a clinical measure of target engagement. The combination of this compound with chemotherapy agents like paclitaxel or eribulin has shown promising preliminary efficacy.[10][11]
Conclusion
This compound is a potent and selective inhibitor of the TIE2 kinase with a well-defined mechanism of action. Its ability to modulate the tumor microenvironment by targeting both angiogenesis and pro-tumoral macrophages underscores its therapeutic potential in oncology. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other TIE2 inhibitors. The pharmacodynamic insights gained from preclinical and clinical studies continue to support its evaluation in various solid tumors.
References
- 1. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. aacrjournals.org [aacrjournals.org]
Methodological & Application
Optimal Concentration of Rebastinib for Cancer Cell Line Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining and utilizing the optimal concentration of Rebastinib in cancer cell line studies. This compound (DCC-2036) is a potent, orally bioavailable inhibitor of several tyrosine kinases, most notably Bcr-Abl and Tie2, making it a compound of significant interest in oncology research.[1][2] This document outlines the effective concentration ranges of this compound across various cancer cell lines and provides detailed protocols for key in vitro assays to assess its biological effects.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The optimal concentration of this compound is highly dependent on the specific cancer cell line and the biological question being investigated. The half-maximal inhibitory concentration (IC50) is a common starting point for determining the effective dose for cell viability and proliferation assays. For mechanistic studies, concentrations around the IC50, as well as multiples of the IC50, are often used to observe dose-dependent effects on signaling pathways and cellular processes like apoptosis and cell cycle arrest.
Below is a summary of reported IC50 values for this compound in various cancer cell lines.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Leukemia | K562 | 5.5 | [2] |
| Ba/F3 (Bcr-Abl WT) | 5.4 | [3] | |
| Ba/F3 (Bcr-Abl T315I) | 13 | [1] | |
| Breast Cancer | MCF7 | 2220 ± 1210 | [4] |
| MDA-MB-231 | 1630 ± 970 | [4] | |
| Other Kinase Inhibition | Abl1 (WT) | 0.8 | [2] |
| Abl1 (T315I) | 4 | [2] | |
| KDR (VEGFR2) | 4 | [1] | |
| FLT3 | 2 | [1] | |
| Tie2 | 6 | [1] | |
| SRC | 34 | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and laboratory conditions.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (DCC-2036)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[4]
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a serial dilution of this compound in complete medium. A common starting range is a 10-fold dilution series from 10⁻⁴ M to 10⁻¹⁰ M.[4]
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound dose.
-
Incubate for 72 hours at 37°C and 5% CO2.[4]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
The percentage of cell viability can be calculated relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect the culture medium (to include any floating apoptotic cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[6]
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[6]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol allows for the analysis of cell cycle distribution by staining the cellular DNA with Propidium Iodide and analyzing by flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Fixation:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in 500 µL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.[8]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
The DNA content will allow for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of key proteins in signaling pathways affected by this compound, such as Bcr-Abl and Tie2 downstream targets.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound at desired concentrations and time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein lysates and separate them on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C. Recommended primary antibodies include those against phosphorylated and total forms of STAT5 and Akt to assess the inhibitory effect of this compound.[1][9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Visualization of Signaling Pathways and Experimental Workflow
To aid in understanding the mechanism of action of this compound and the experimental design, the following diagrams have been generated using Graphviz.
Caption: this compound inhibits Bcr-Abl and Tie2 signaling pathways.
Caption: Workflow for determining optimal this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. apexbt.com [apexbt.com]
- 4. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 5. ijbs.com [ijbs.com]
- 6. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols: Rebastinib Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebastinib (DCC-2036) is a potent, orally bioavailable "switch control" inhibitor of multiple tyrosine kinases.[1][2] Unlike traditional ATP-competitive inhibitors, this compound binds to the switch control pocket of the kinase domain, stabilizing an inactive conformation.[1] This unique mechanism allows it to overcome resistance mutations, such as the T315I gatekeeper mutation in BCR-ABL1.[1][3] this compound has demonstrated significant inhibitory activity against a range of kinases implicated in various malignancies, including BCR-ABL, TIE2, FLT3, and members of the SRC family.[2][3][4] These application notes provide detailed protocols for performing biochemical and cell-based kinase inhibition assays to evaluate the efficacy of this compound.
Target Kinases and IC50 Values
This compound has been shown to inhibit a variety of kinases with high potency. The following table summarizes the reported IC50 values for this compound against key targets.
| Target Kinase | IC50 (nM) | Assay Type |
| c-ABL1 (unphosphorylated, native) | 0.7 - 0.8 | Biochemical |
| c-ABL1 (phosphorylated, native) | 2 | Biochemical |
| BCR-ABL1 (T315I mutant) | 4 - 5 | Biochemical |
| TIE2 | 0.058 - 6 | Biochemical |
| FLT3 | 2 | Biochemical |
| KDR (VEGFR2) | 4 | Biochemical |
| TRKA | 0.17 | Cellular |
| TRKB | 0.42 | Cellular |
| SRC | 34 | Biochemical |
| LYN | 29 | Biochemical |
| FGR | 38 | Biochemical |
| HCK | 40 | Biochemical |
Note: IC50 values can vary depending on the specific assay conditions and format. The data presented here is a compilation from multiple sources for comparative purposes.[1][3][5][6]
Experimental Protocols
Biochemical Kinase Inhibition Assay (Coupled Enzyme Assay for ABL1)
This protocol describes a continuous spectrophotometric assay to measure the kinase activity of ABL1 and the inhibitory potential of this compound by monitoring ADP production.[3][6]
Materials:
-
Recombinant ABL1 kinase (unphosphorylated or phosphorylated)
-
Abltide (EAIYAAPFAKKK) substrate peptide
-
This compound
-
ATP
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
MgCl2
-
Tris buffer
-
Octyl-glucoside
-
DMSO
-
384-well microplate
-
Spectrophotometer plate reader capable of reading absorbance at 340 nm
Protocol:
-
Prepare Inhibitor Mixture: Perform a serial 3-fold dilution of this compound in DMSO. Further dilute the compounds into a buffer containing 180 mM Tris (pH 7.5), 18 mM MgCl2, and 0.2% octyl-glucoside.
-
Prepare Kinase/Assay Components Mixture: In a 90 mM Tris buffer (pH 7.5) containing 0.1% octyl-glucoside and 1% DMSO, prepare a mixture containing:
-
1 nM ABL1 kinase
-
0.2 mM Abltide
-
9 mM MgCl2
-
~4 units Pyruvate kinase
-
~0.7 units Lactate dehydrogenase
-
1 mM Phosphoenolpyruvate
-
0.28 mM NADH
-
-
Assay Reaction:
-
In a 384-well plate, mix 50 µL of the inhibitor mixture with 50 µL of the kinase/assay components mixture.
-
Incubate the plate at 30°C for 2 hours.
-
Initiate the kinase reaction by adding 2 µL of 25 mM ATP (final concentration of 500 µM).
-
-
Data Acquisition: Immediately begin monitoring the decrease in absorbance at 340 nm every 2 minutes for 2.5 hours at 30°C using a plate reader. The oxidation of NADH to NAD+ by lactate dehydrogenase is coupled to the production of ADP by ABL1 kinase, leading to a decrease in absorbance at 340 nm.
-
Data Analysis:
-
Calculate the reaction rate (slope) from the linear portion of the absorbance curve (typically between 1 to 2 hours).
-
Determine the percent inhibition by comparing the reaction rate of this compound-treated wells to the DMSO control wells.
-
Calculate the IC50 value by plotting the percent inhibition against a range of this compound concentrations and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Note: This assay format can be adapted for other ABL1 isoforms and mutants, such as ABL1(T315I), by adjusting the enzyme concentration.[3][6] For TIE2 kinase, a fluorescence polarization-based assay (e.g., Transcreener) is recommended.[3][6]
Cell-Based Kinase Inhibition Assay (Phosphorylation of CRKL)
This protocol describes a method to assess the ability of this compound to inhibit the downstream signaling of BCR-ABL1 in a cellular context by measuring the phosphorylation of its substrate, CRKL.[1]
Materials:
-
CML cell lines (e.g., K562) or patient-derived blood samples
-
This compound
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-phospho-CRKL antibody
-
Anti-total-CRKL antibody
-
Secondary antibody conjugated to HRP or a fluorescent dye
-
Western blot or ELISA reagents and equipment
Protocol:
-
Cell Culture and Treatment:
-
Culture CML cells in RPMI-1640 medium supplemented with 10% FBS.
-
Seed the cells in a multi-well plate and allow them to attach or stabilize.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control) for a specified time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Detection of Phospho-CRKL:
-
Western Blotting:
-
Separate equal amounts of protein from each lysate by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phosphorylated CRKL.
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane with an antibody for total CRKL as a loading control.
-
-
ELISA:
-
Use a sandwich ELISA kit specific for phospho-CRKL according to the manufacturer's instructions.
-
-
-
Data Analysis:
-
Quantify the band intensity (Western blot) or absorbance/fluorescence (ELISA).
-
Normalize the phospho-CRKL signal to the total CRKL signal.
-
Calculate the percent inhibition of CRKL phosphorylation relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against this compound concentration.
-
Visualizations
Signaling Pathway of this compound Inhibition
Caption: this compound inhibits key tyrosine kinases, blocking downstream signaling pathways.
Experimental Workflow for Biochemical Kinase Assay
Caption: Workflow for the coupled enzyme biochemical kinase inhibition assay.
Logical Flow for Cell-Based Assay
Caption: Logical workflow for a cell-based kinase inhibition assay.
References
- 1. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurodiagnostico.com [eurodiagnostico.com]
Application Notes and Protocols for In vivo Dosing and Administration of Rebastinib in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebastinib (DCC-2036) is a potent, orally bioavailable switch-control kinase inhibitor targeting key drivers of cancer progression and resistance. Primarily known for its activity against BCR-ABL1 and its T315I mutant, this compound also demonstrates significant inhibitory effects on other tyrosine kinases including TIE2, FLT3, SRC family kinases, and PDGFR.[1][2][3] These multi-targeted activities make this compound a promising therapeutic agent for various malignancies, including chronic myeloid leukemia (CML), triple-negative breast cancer (TNBC), and other solid tumors.[4][5][6] Its ability to modulate the tumor microenvironment, particularly by affecting TIE2-expressing macrophages, further enhances its therapeutic potential, especially in combination with chemotherapy.[6][7][8]
These application notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, summarizing dosing strategies from preclinical efficacy and pharmacokinetic studies. Detailed protocols for formulation and administration are provided to ensure reproducibility and accuracy in experimental setups.
Data Presentation: In vivo Dosing Regimens and Pharmacokinetics
The following tables summarize quantitative data on this compound's administration and pharmacokinetic parameters in various mouse models.
Table 1: Summary of this compound Dosing in Efficacy Studies
| Mouse Model | Cancer Type | Dose | Administration Route | Dosing Schedule | Vehicle | Reference |
| SCID Mice (MDA-MB-231 & MDA-MB-468 Xenografts) | Triple-Negative Breast Cancer | 150 mg/kg | Tail Vein Injection | Not Specified | 10% ethanol in saline | [4][9] |
| MMTV-PyMT Orthotopic Model | Mammary Carcinoma | 10 mg/kg | Oral Gavage | Daily | 0.4% HPMC | [7][8] |
| RIP1-Tag2 Transgenic Mice | Pancreatic Neuroendocrine Tumors (PNET) | 10 mg/kg | Oral Gavage | Daily | 0.4% HPMC | [8] |
| Balb/c Mice (Ba/F3-BCR-ABL1T315I Allograft) | Chronic Myeloid Leukemia | 100 mg/kg | Oral Gavage | Once Daily | 0.5% CMC/1% Tween-80 | [1][2][3] |
| Balb/c Mice (BCR-ABL1T315I B-ALL model) | Acute Lymphoblastic Leukemia | 60 mg/kg | Oral Gavage | Twice Daily | Not Specified | [1] |
| ID8 Syngeneic Model | Ovarian Cancer | Not Specified | Not Specified | Not Specified | Not Specified | [10] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Administration Route | Dose | Half-life (t1/2) | Oral Bioavailability (%) | Key Findings | Reference |
| Intravenous (IV) | 10 mg/kg | 1.87 hours | N/A | Mild stability observed. | [9] |
| Oral (PO) | 80 mg/kg | 2.26 hours | 29.68% | Confirms feasibility of oral administration. | [9] |
| Oral (PO) | 100 mg/kg | Not Specified | Not Specified | A single dose can lead to plasma levels exceeding 12 µM for up to 24 hours. | [1][3] |
Signaling Pathways Targeted by this compound
This compound's mechanism of action involves the inhibition of several key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis.
Caption: this compound inhibits multiple tyrosine kinases, blocking downstream pathways.
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage
This protocol is adapted from studies using this compound in CML and breast cancer models.[1][3]
Materials:
-
This compound powder
-
Vehicle: 0.5% Carboxymethylcellulose (CMC) and 1% Tween-80 in sterile water
-
Sterile conical tubes (15 mL or 50 mL)
-
Magnetic stirrer and stir bar or vortex mixer
-
Weighing scale and spatula
-
Sterile water
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of mice, their average weight, and the desired dose (e.g., 100 mg/kg). Assume a standard gavage volume of 100 µL (0.1 mL) per 20 g mouse (or 5 mL/kg).
-
Prepare the vehicle:
-
To prepare 10 mL of vehicle, weigh 0.05 g of CMC and 0.1 g of Tween-80.
-
Add the CMC to approximately 8 mL of sterile water and stir vigorously with a magnetic stirrer until fully dissolved. This may take some time.
-
Add the Tween-80 and continue stirring until a homogenous solution is formed.
-
Bring the final volume to 10 mL with sterile water.
-
-
Formulate the this compound suspension:
-
Weigh the calculated amount of this compound powder.
-
Gradually add the this compound powder to the prepared vehicle in a sterile conical tube.
-
Vortex or stir continuously until a uniform suspension is achieved. Ensure there are no visible clumps.
-
-
Administration:
-
Before each administration, ensure the suspension is well-mixed by vortexing.
-
Administer the calculated volume to each mouse via oral gavage using an appropriate gauge feeding needle.
-
Prepare the suspension fresh daily for optimal results.
-
Protocol 2: Preparation of this compound for Intravenous Injection
This protocol is based on a study in a TNBC xenograft model.[4][9]
Materials:
-
This compound powder
-
Vehicle: 10% Ethanol in sterile saline (0.9% NaCl)
-
Sterile conical tubes
-
Vortex mixer
-
Sterile saline (0.9% NaCl)
-
Ethanol (200 proof, molecular biology grade)
Procedure:
-
Calculate the required amount of this compound: Determine the total volume needed based on the number of mice and the desired dose (e.g., 150 mg/kg). A typical injection volume is 100 µL.
-
Prepare the vehicle:
-
To prepare 1 mL of 10% ethanol in saline, mix 100 µL of 200 proof ethanol with 900 µL of sterile saline.
-
-
Formulate the this compound solution:
-
Weigh the calculated amount of this compound.
-
First, dissolve the this compound powder in the required volume of ethanol.
-
Gradually add the saline while vortexing to bring the solution to the final desired concentration and volume. Ensure the solution remains clear.
-
-
Administration:
-
Administer 100 µL of the this compound solution per mouse via tail vein injection using a 27-30 gauge needle.
-
The vehicle control group should receive an equivalent volume of the 10% ethanol in saline solution.[4]
-
Protocol 3: Xenograft Tumor Model Efficacy Study
This protocol outlines a general workflow for assessing the anti-tumor efficacy of this compound in a subcutaneous xenograft model.[4][9]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 5. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Rebastinib Target Engagement Using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebastinib (DCC-2036) is a potent, orally bioavailable "switch control" inhibitor of multiple tyrosine kinases.[1][2] Its primary targets include the Bcr-Abl fusion protein and the TIE2 receptor tyrosine kinase.[1][3][4] By binding to the "switch control" pocket, this compound locks the kinase in an inactive conformation, inhibiting its activity.[2] This unique mechanism of action makes it a subject of interest for overcoming resistance to traditional ATP-competitive inhibitors.[2]
These application notes provide a detailed protocol for assessing the target engagement of this compound in a laboratory setting using Western blotting. The primary focus is on evaluating the phosphorylation status of its key targets, TIE2, and a downstream substrate of Bcr-Abl, CrkL, as a surrogate marker for Bcr-Abl activity.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures, the following diagrams outline the targeted signaling pathways and the experimental workflow.
Caption: Bcr-Abl signaling pathway and this compound inhibition.
Caption: TIE2 signaling pathway and this compound inhibition.
Caption: Western blot experimental workflow.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory potency of this compound against various kinases. This data is crucial for determining the appropriate concentration range for cell-based assays.
| Target Kinase | IC50 (nM) | Cell Line/Assay Conditions | Reference |
| Abl1 (WT) | 0.8 | Purified enzyme | [3] |
| Abl1 (T315I mutant) | 4 | Purified enzyme | [3] |
| Bcr-Abl (native) | 5.4 | Ba/F3 cells | |
| p-STAT5 (downstream of Bcr-Abl) | 13-28 | Ba/F3 cells | |
| TIE2 | 0.058 - 0.91 | Human endothelial cells | [3] |
| SRC | 34 | Purified enzyme | |
| LYN | 29 | Purified enzyme | |
| FGR | 38 | Purified enzyme | |
| HCK | 40 | Purified enzyme | |
| KDR (VEGFR2) | 4 | Purified enzyme | [3] |
| FLT3 | 2 | Purified enzyme | [3] |
| c-Kit | 481 | Purified enzyme |
Experimental Protocols
This section provides a detailed methodology for assessing this compound's target engagement on TIE2 and Bcr-Abl (via p-CrkL) in cultured cells.
Materials and Reagents
-
Cell Lines:
-
K562 (human CML cell line, Bcr-Abl positive)
-
HUVEC (human umbilical vein endothelial cells, express TIE2)
-
-
Reagents:
-
This compound (DCC-2036)
-
Cell culture media and supplements (e.g., RPMI-1640, DMEM, FBS, penicillin-streptomycin)
-
DMSO (vehicle for this compound)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA or Bradford)
-
Laemmli sample buffer (4x)
-
Precast polyacrylamide gels (e.g., 4-15% gradient gels)
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-TIE2 (Tyr992)
-
Rabbit anti-TIE2
-
Rabbit anti-phospho-CrkL (Tyr207)
-
Mouse anti-CrkL
-
Mouse anti-β-actin or other suitable loading control
-
-
HRP-conjugated secondary antibodies (anti-rabbit IgG, anti-mouse IgG)
-
Chemiluminescent substrate (ECL)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Protocol
1. Cell Culture and Treatment
-
Culture K562 and HUVEC cells according to standard protocols.
-
Seed cells in appropriate culture vessels and allow them to adhere and reach approximately 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for a predetermined time (e.g., 2, 6, or 24 hours). Include a vehicle-only (DMSO) control.
2. Cell Lysis and Protein Extraction
-
After treatment, wash the cells once with ice-cold PBS.
-
Lyse the cells by adding ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentration of all samples with lysis buffer.
4. Sample Preparation and SDS-PAGE
-
To 20-30 µg of protein from each sample, add 4x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load the samples onto a precast polyacrylamide gel. Include a protein molecular weight marker.
-
Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
5. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
6. Blocking and Antibody Incubation
-
Wash the membrane with TBST to remove the Ponceau S stain.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-TIE2 or anti-phospho-CrkL) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Wash the membrane three times for 10-15 minutes each with TBST.
7. Detection and Data Analysis
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate.
-
Capture the chemiluminescent signal using a digital imaging system.
-
To analyze total protein levels and loading controls, the membrane can be stripped and re-probed with antibodies for total TIE2, total CrkL, and a loading control like β-actin.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein and then to the loading control.
Conclusion
This protocol provides a robust framework for assessing the target engagement of this compound by Western blot analysis. By quantifying the dose-dependent inhibition of TIE2 and Bcr-Abl (via CrkL) phosphorylation, researchers can effectively evaluate the cellular potency and mechanism of action of this compound. This information is critical for preclinical and clinical development, aiding in dose selection and biomarker strategy. Careful optimization of antibody concentrations, incubation times, and experimental controls will ensure the generation of reliable and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neobiotechnologies.com [neobiotechnologies.com]
Application Notes and Protocols: Immunohistochemistry Staining for TIE2 in Rebastinib-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rebastinib is a potent and selective inhibitor of the TIE2 receptor tyrosine kinase, a key regulator of angiogenesis and tumor microenvironment modulation.[1][2][3] TIE2 is expressed on endothelial cells and a subset of pro-tumoral macrophages known as TIE2-expressing macrophages (TEMs).[1][4][5] By inhibiting TIE2, this compound can disrupt tumor vasculature, reduce the infiltration of immunosuppressive TEMs, and ultimately inhibit tumor growth and metastasis.[1][6][7][8] Immunohistochemistry (IHC) is a critical technique for visualizing and quantifying the expression of TIE2 in tumor tissues, providing valuable insights into the pharmacodynamic effects of this compound and its impact on the tumor microenvironment. These application notes provide a detailed protocol for TIE2 IHC staining in this compound-treated tumors and guidance on data interpretation.
TIE2 Signaling Pathway and this compound's Mechanism of Action
The angiopoietin-TIE2 signaling axis plays a crucial role in vascular development, maturation, and stability.[9][10] The ligand Angiopoietin-1 (Ang1) promotes vascular quiescence and integrity by inducing TIE2 phosphorylation and activating downstream signaling pathways, such as the PI3K/Akt pathway, which promotes endothelial cell survival.[4][11][12] In the tumor microenvironment, Angiopoietin-2 (Ang2), often acting as a context-dependent antagonist of Ang1, can destabilize vessels, making them more responsive to pro-angiogenic factors like VEGF.[6][10][12] this compound is a small-molecule inhibitor that selectively targets the TIE2 kinase domain, blocking its phosphorylation and subsequent downstream signaling.[1][13][14] This inhibition leads to anti-angiogenic effects and a reduction in the recruitment and pro-tumoral functions of TEMs.[1][6]
Quantitative Analysis of TIE2 Expression in this compound-Treated Tumors
Several preclinical studies have demonstrated a reduction in TIE2-positive cells, particularly TEMs, within the tumor microenvironment following this compound treatment. This effect is often dose-dependent and correlates with anti-tumor activity.
| Tumor Model | Treatment Group | Change in TIE2+ Macrophages | Change in Microvessel Density | Reference |
| PyMT Mammary Carcinoma | This compound | Reduced Infiltration | Reduced | [1] |
| Pancreatic Neuroendocrine Tumor (PNET) | This compound | Reduced Infiltration | Reduced | [1] |
| Orthotopic Mouse Model of Metastatic Mammary Carcinoma | This compound | Reduction | Anti-angiogenic effects | [1] |
| Clinical Study (HER2-Negative Metastatic Breast Cancer) | This compound Dose | Pharmacodynamic Evidence of TIE2 Blockade |
| Phase Ib Trial (NCT01485683) | 50 mg or 100 mg orally twice daily | Increased Angiopoietin-2 levels |
Experimental Protocol: Immunohistochemistry for TIE2
This protocol provides a generalized procedure for TIE2 staining in formalin-fixed, paraffin-embedded (FFPE) tumor tissues. Optimization may be required for specific antibodies and tissue types.
Materials
-
FFPE tumor tissue sections (4-5 µm) on charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against TIE2 (validated for IHC)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Experimental Workflow
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated Antigen Retrieval Buffer.
-
Heat in a water bath, steamer, or pressure cooker according to manufacturer's instructions (e.g., 95-100°C for 20-30 minutes).
-
Allow slides to cool to room temperature in the buffer (approximately 20 minutes).
-
Rinse with deionized water and then with PBS.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse with PBS (3 x 5 minutes).
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-TIE2 antibody in antibody diluent to its optimal concentration (determined by titration).
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with the biotinylated secondary antibody for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides with PBS (3 x 5 minutes).
-
Incubate sections with Streptavidin-HRP conjugate for 30 minutes at room temperature in a humidified chamber.
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate solution and incubate until the desired brown color intensity is reached (monitor under a microscope).
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining:
-
Counterstain with hematoxylin for 30-60 seconds.
-
Rinse with running tap water.
-
"Blue" the sections in a suitable bluing reagent or tap water.
-
Rinse with deionized water.
-
-
Dehydration and Mounting:
-
Dehydrate sections through a graded series of ethanol (70%, 95%, 100%).
-
Clear in xylene (or substitute).
-
Coverslip with a permanent mounting medium.
-
-
Imaging and Analysis:
-
Acquire images using a light microscope.
-
Quantify TIE2 expression by counting the number of positive cells per high-power field (HPF) or by using digital image analysis software to measure the percentage of positive staining area.
-
Troubleshooting
| Issue | Possible Cause | Solution |
| No Staining | Primary antibody not effective | Use a validated antibody; optimize antibody concentration. |
| Inadequate antigen retrieval | Optimize retrieval buffer, time, and temperature. | |
| High Background | Non-specific antibody binding | Increase blocking time; use a different blocking reagent. |
| Endogenous peroxidase activity | Ensure adequate peroxidase blocking. | |
| Weak Staining | Low primary antibody concentration | Increase antibody concentration or incubation time. |
| Insufficient detection reagent incubation | Optimize incubation times for secondary antibody and streptavidin-HRP. |
Conclusion
Immunohistochemical staining for TIE2 is a powerful tool for assessing the in-situ effects of this compound on the tumor microenvironment. By following a well-optimized protocol, researchers can obtain reliable data on TIE2 expression, aiding in the evaluation of this compound's pharmacodynamic activity and its potential as an anti-cancer therapeutic.
References
- 1. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Tie2 in the Tumor Microenvironment: From Angiogenesis to Dissemination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Angiopoietin-1/Tie2 receptor signaling in vascular quiescence and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Complex Role of Angiopoietin-2 in the Angiopoietin–Tie Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiopoietin-TIE2 Signaling | Thermo Fisher Scientific - US [thermofisher.com]
- 12. The angiopoietin-Tie2 signaling axis in the vascular leakage of systemic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Facebook [cancer.gov]
- 14. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
Application Note: Flow Cytometry Analysis of Apoptosis Following Rebastinib Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Rebastinib (DCC-2036) is a tyrosine kinase inhibitor known to target Bcr-Abl, the angiopoietin receptor Tie2, and SRC family kinases.[1][2] It has demonstrated anti-tumor activity in various cancer models, including breast cancer and chronic myeloid leukemia.[1][3] A key mechanism of its anti-cancer effect is the induction of apoptosis, or programmed cell death.[2] Quantifying the apoptotic response to drug candidates like this compound is a critical step in preclinical drug development.
This application note provides a detailed protocol for analyzing apoptosis in cancer cell lines treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry. This method is a robust and widely used technique to differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.[4]
Principle of the Annexin V/PI Apoptosis Assay
The Annexin V/PI assay is based on two key cellular changes that occur during apoptosis.
-
Phosphatidylserine (PS) Externalization: In healthy cells, PS is located on the inner leaflet of the plasma membrane.[5][6] During early apoptosis, this phospholipid is translocated to the outer leaflet, where it acts as an "eat-me" signal for phagocytes.[4] Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC, PE), can be used to identify early apoptotic cells.[5]
-
Plasma Membrane Permeability: As apoptosis progresses to later stages, the cell membrane loses its integrity. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells.[6] It can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.
By using these two stains simultaneously, flow cytometry can distinguish four cell populations:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells (often considered an artifact of cell handling).
Signaling Pathways and this compound's Mechanism
This compound exerts its pro-apoptotic effects by inhibiting key signaling kinases. Its inhibition of targets like Bcr-Abl and Tie2 disrupts downstream pro-survival and proliferation pathways, ultimately leading to the activation of the apoptotic cascade.
Caption: this compound inhibits Tie2 and Bcr-Abl, suppressing survival signals and inducing apoptosis.
Experimental Protocol: Apoptosis Analysis
This protocol details the steps for treating a selected cancer cell line with this compound and subsequently analyzing apoptosis using Annexin V/PI staining and flow cytometry.
1. Cell Culture and Treatment a. Seed the cancer cells of interest (e.g., MDA-MB-231, MCF7) in 6-well plates at a density that will ensure they are in the logarithmic growth phase and do not exceed 80% confluency at the end of the experiment.[7] b. Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂. c. Prepare a range of this compound concentrations (e.g., 0.5 µM to 10 µM) in fresh culture medium. A vehicle-only control (e.g., DMSO) must be included.[7] d. Replace the medium in each well with the medium containing the appropriate this compound concentration or vehicle control. e. Incubate the cells for a predetermined time period (e.g., 24, 48, or 72 hours). A 48-hour incubation has been shown to be effective for inducing apoptosis with this compound.[3][7]
2. Cell Harvesting a. Following incubation, collect the culture medium from each well, which contains floating (potentially apoptotic and necrotic) cells. Centrifuge at 300 x g for 5 minutes to pellet these cells and set them aside. b. Wash the adherent cells once with 1X PBS (Phosphate-Buffered Saline). c. Detach the adherent cells using a gentle, non-enzymatic cell dissociation solution (e.g., Accutase) or trypsin-EDTA. d. Combine the detached adherent cells with their corresponding supernatant pellet from step 2a. This ensures all cells from the original population are analyzed. e. Centrifuge the combined cell suspension at 300-400 x g for 5 minutes.[8] f. Discard the supernatant and wash the cell pellet once with cold 1X PBS. Centrifuge again and discard the supernatant.[9]
3. Annexin V and PI Staining a. Prepare 1X Annexin V Binding Buffer by diluting a 10X stock with deionized water.[8] Keep on ice. b. Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[9] c. Transfer 100 µL of the cell suspension (containing ~1 x 10⁵ cells) to a fresh flow cytometry tube.[8] d. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) to the cell suspension. e. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[9] f. Add 5 µL of Propidium Iodide (PI) staining solution. g. Add 400 µL of 1X Binding Buffer to each tube.[9] Do not wash the cells after staining.
4. Flow Cytometry Analysis a. Analyze the samples on a flow cytometer immediately (within 1 hour).[9] b. Use unstained cells, cells stained with only Annexin V, and cells stained with only PI to set up compensation and define quadrant gates. c. For each sample, acquire a sufficient number of events (e.g., 10,000-20,000) for statistical significance. d. Analyze the data using appropriate software.
Experimental Workflow
The following diagram illustrates the key steps of the experimental procedure.
Caption: Workflow for analyzing this compound-induced apoptosis via flow cytometry.
Data Analysis and Interpretation
The flow cytometry data is typically displayed as a dot plot with Annexin V fluorescence on the x-axis and PI fluorescence on the y-axis. Quadrant gates are set based on the control samples to delineate the four populations.
Caption: Representative gating strategy for Annexin V vs. PI flow cytometry data analysis.
Quantitative Data Summary
The following tables summarize the dose-dependent effects of this compound on apoptosis in MDA-MB-231 (triple-negative breast cancer) and MCF7 (luminal A breast cancer) cell lines after 48 hours of treatment, as reported in a study by Feng et al.[3][7]
Table 1: Effect of this compound on Apoptosis in MDA-MB-231 Cells
| This compound Conc. (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 4.71 ± 2.96 | 3.24 ± 2.96 | 7.95 ± 2.96 |
| 0.8 | 6.50 ± 1.54 | 3.30 ± 1.54 | 9.80 ± 1.54 |
| 1.6 | 6.75 ± 4.23 | 3.20 ± 4.23 | 9.95 ± 4.23 |
| 6.4 | 18.22 ± 3.21 | 3.40 ± 3.21 | 21.62 ± 3.21 |
| Data presented as mean ± standard deviation. Data sourced from Anticancer Research.[7] |
Table 2: Effect of this compound on Apoptosis in MCF7 Cells
| This compound Conc. (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Total Apoptosis (%) |
| 0 (Control) | 0.92 ± 0.47 | 5.96 ± 0.87 | 6.88 ± 1.34 |
| 0.5 | 1.85 ± 0.47 | 6.50 ± 0.87 | 8.35 ± 1.34 |
| 2.0 | 2.50 ± 0.47 | 9.85 ± 0.87 | 12.35 ± 1.34 |
| 8.0 | 4.12 ± 0.47 | 12.75 ± 0.87 | 16.87 ± 1.34 |
| Data presented as mean ± standard deviation. Data sourced from Anticancer Research.[3] |
These results demonstrate that this compound induces apoptosis in a dose-dependent manner in both cell lines, with a notable increase in the early apoptotic population in MDA-MB-231 cells and increases in both early and late apoptosis in MCF7 cells.[3][7]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 4. bosterbio.com [bosterbio.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - KR [thermofisher.com]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Application Notes and Protocols: Evaluating the Synergy Between Rebastinib and Eribulin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of targeted therapies and cytotoxic agents represents a promising strategy in oncology to enhance therapeutic efficacy and overcome drug resistance. This document provides detailed application notes and protocols for evaluating the potential synergistic effects between Rebastinib, a multi-kinase inhibitor, and Eribulin, a microtubule dynamics inhibitor.
This compound is a potent inhibitor of several tyrosine kinases, including the TIE2 receptor, which is crucial for angiogenesis and is expressed on pro-tumoral macrophages.[1][2] By inhibiting TIE2, this compound can modulate the tumor microenvironment, reducing tumor vascularization and metastasis.[1][3][4] Eribulin is a synthetic analog of halichondrin B that inhibits microtubule growth, leading to irreversible mitotic blockade and subsequent apoptosis in cancer cells.[5][6][7] The distinct mechanisms of action of this compound and Eribulin suggest a potential for synergistic anti-cancer activity. Preclinical studies have shown that the combination of this compound and Eribulin can enhance anti-tumor effects by reducing tumor volume and metastasis, and improving overall survival in breast cancer models.[1][3] A Phase Ib clinical trial has also investigated this combination in patients with HER2-negative metastatic breast cancer.[8][9]
These application notes provide a framework for in vitro assessment of the synergy between this compound and Eribulin, focusing on triple-negative breast cancer (TNBC) as a relevant cancer type. The protocols outlined below are designed to be adaptable to other cancer cell lines and experimental setups.
Data Presentation: Quantifying Synergy
A critical step in evaluating a drug combination is the quantitative assessment of synergy. The Chou-Talalay method is a widely accepted approach for this purpose, utilizing the Combination Index (CI).[10] The CI provides a quantitative measure of the interaction between two drugs, where:
-
CI < 1 indicates synergism (the effect of the combination is greater than the sum of the effects of individual drugs).
-
CI = 1 indicates an additive effect .
-
CI > 1 indicates antagonism (the effect of the combination is less than the sum of the individual effects).
The following tables present representative data for the evaluation of this compound and Eribulin synergy in the MDA-MB-231 triple-negative breast cancer cell line.
Table 1: Single Agent IC50 Values
This table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and Eribulin when used as single agents against MDA-MB-231 cells, as determined by a 72-hour cell viability assay (e.g., MTT or CellTiter-Glo).
| Drug | Cell Line | IC50 (72h) | Reference |
| This compound | MDA-MB-231 | 1.63 µM | [3] |
| Eribulin | MDA-MB-231 | ~1.3 nM | [11] |
Table 2: Combination Index (CI) Values for this compound and Eribulin
This table presents hypothetical but representative CI values for the combination of this compound and Eribulin at a constant ratio, based on their individual IC50 values. These values are typically calculated using software like CompuSyn. The Fraction Affected (Fa) represents the fraction of cells inhibited (e.g., Fa = 0.5 corresponds to 50% inhibition).
| Fa | This compound (µM) | Eribulin (nM) | CI Value | Interpretation |
| 0.50 | 0.815 | 0.65 | 0.85 | Moderate Synergism |
| 0.75 | 1.223 | 0.975 | 0.72 | Synergism |
| 0.90 | 1.467 | 1.17 | 0.61 | Synergism |
| 0.95 | 1.549 | 1.235 | 0.55 | Strong Synergism |
Table 3: Dose Reduction Index (DRI) Values
The Dose Reduction Index (DRI) indicates how many-fold the dose of each drug in a synergistic combination can be reduced to achieve a given effect level, as compared to the doses of the single agents. A DRI > 1 is favorable.
| Fa | DRI for this compound | DRI for Eribulin |
| 0.50 | 1.99 | 1.99 |
| 0.75 | 2.20 | 2.20 |
| 0.90 | 2.40 | 2.40 |
| 0.95 | 2.81 | 2.81 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the synergy between this compound and Eribulin.
Cell Viability Assay (MTT Assay)
This protocol is for determining cell viability and calculating the IC50 values for single agents and the combination.
Materials:
-
MDA-MB-231 cells (or other cancer cell line of interest)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Eribulin (stock solution in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]
-
DMSO
-
Multichannel pipette
-
Plate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count MDA-MB-231 cells.
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Single Agents: Prepare serial dilutions of this compound and Eribulin in complete growth medium.
-
Combination: Prepare serial dilutions of a fixed-ratio combination of this compound and Eribulin. The ratio should be based on the IC50 values of the individual drugs (e.g., a ratio of 1.63 µM this compound to 1.3 nM Eribulin).
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.[13]
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.[12]
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot dose-response curves and determine the IC50 values for each drug and the combination using software such as GraphPad Prism.
-
Use the dose-response data to calculate the Combination Index (CI) and Dose Reduction Index (DRI) using software like CompuSyn.[14][15]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol assesses the induction of apoptosis by the drug combination.
Materials:
-
MDA-MB-231 cells
-
6-well cell culture plates
-
This compound and Eribulin
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 MDA-MB-231 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound alone, Eribulin alone, and the combination at their respective IC50 concentrations for 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol evaluates the effect of the drug combination on cell cycle progression.
Materials:
-
MDA-MB-231 cells
-
6-well cell culture plates
-
This compound and Eribulin
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 10^5 MDA-MB-231 cells per well in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound alone, Eribulin alone, and the combination at their respective IC50 concentrations for 24 hours. Include a vehicle control.
-
-
Cell Fixation:
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathways affected by this compound and Eribulin.
Experimental Workflow
Caption: Experimental workflow for evaluating synergy.
Logical Relationship of Combination Therapy
Caption: Logical relationship of this compound and Eribulin combination therapy.
References
- 1. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Eribulin in breast cancer: Current insights and therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eribulin - Wikipedia [en.wikipedia.org]
- 7. HALAVEN® (eribulin mesylate) Injection Mechanism of Action (MOA) | HCP [halaven.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor this compound with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 2.6. Cell Viability Test and Calculation of the Combination Index [bio-protocol.org]
- 15. combosyn.com [combosyn.com]
Application Notes: Establishing a Rebastinib-Resistant Cell Line Model
References
- 1. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 2. selleckchem.com [selleckchem.com]
- 3. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preclinical Pharmacokinetic Analysis of Rebastinib
These application notes provide a comprehensive overview of the preclinical pharmacokinetic profile of Rebastinib (DCC-2036), a potent "switch control" inhibitor of several tyrosine kinases, including ABL1, FLT3, and TIE2.[1][2] The following sections detail the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical models, along with standardized protocols for conducting such analyses. This information is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this and similar therapeutic agents.
Pharmacokinetic Profile of this compound in Preclinical Models
This compound has been evaluated in several preclinical models to determine its pharmacokinetic properties. Studies in rodents have demonstrated good oral bioavailability and rapid absorption.[3] A summary of the key pharmacokinetic parameters is presented in the table below.
Table 1: Summary of this compound Pharmacokinetic Parameters in Rodent Models.[3]
| Parameter | Mouse | Rat |
| Oral Bioavailability (F%) | 29% | 37% |
| Half-life (t½) - IV | 1.87 hours | 0.8 hours |
| Half-life (t½) - PO | 2.26 hours | 2.56 hours |
Data sourced from ADME and pharmacokinetic studies in rodent models.[3]
Key ADME Properties
-
Absorption: this compound is rapidly absorbed following oral administration.[1][2] In vitro studies using Caco-2 cells, a model of the intestinal barrier, indicate that this compound readily penetrates cells, primarily through passive diffusion.[3]
-
Distribution: While specific tissue distribution studies are not detailed in the provided literature, the observed efficacy in xenograft tumor models suggests that this compound distributes to target tissues.[3][4]
-
Metabolism: In vitro experiments using human microsomes have shown that this compound has an inhibitory effect on cytochrome P450 enzymes CYP2C8 and CYP2C9.[3] The IC50 values for the five main CYP isoforms (CYP1A2, CYP2B6, CYP2C19, CYP2D6, and CYP3A4) were all greater than 25 µM, suggesting a lower potential for drug-drug interactions mediated by these enzymes.[3]
-
Excretion: Specific excretion pathways have not been detailed in the provided search results.
Experimental Protocols
The following are detailed methodologies for key experiments in the preclinical pharmacokinetic analysis of this compound.
Protocol 1: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in mice or rats following intravenous (IV) and oral (PO) administration.
1. Animal Models:
- Species: Male/Female CD-1 mice or Sprague-Dawley rats.
- Age: 8-10 weeks.
- Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before oral administration.
2. Drug Formulation and Administration:
- Intravenous (IV): Prepare this compound in a suitable vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80, 50% saline). Administer a single bolus dose via the tail vein.
- Oral (PO): Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose in water). Administer a single dose via oral gavage.
3. Dosing:
- Doses should be selected based on prior efficacy or toxicity studies. A typical dose for pharmacokinetic assessment might range from 10 to 50 mg/kg.
4. Blood Sampling:
- Collect serial blood samples (approximately 50-100 µL) from a suitable site (e.g., saphenous vein, tail vein, or via cardiac puncture for terminal collection) at predetermined time points.
- Suggested time points:
- IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
- PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
- Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).
- Process blood to plasma by centrifugation (e.g., 2000 x g for 10 minutes at 4°C).
- Store plasma samples at -80°C until analysis.
5. Bioanalytical Method:
- Quantify this compound concentrations in plasma samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- The method should be validated for linearity, accuracy, precision, and selectivity.
6. Pharmacokinetic Analysis:
- Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
- Maximum plasma concentration (Cmax)
- Time to maximum plasma concentration (Tmax)
- Area under the plasma concentration-time curve (AUC)
- Half-life (t½)
- Clearance (CL)
- Volume of distribution (Vd)
- Oral bioavailability (F%) calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Visualizations
This compound's Kinase Inhibition and Cellular Effects
Caption: this compound inhibits key signaling pathways involved in cancer.
Preclinical In Vivo Pharmacokinetic Study Workflow
Caption: Workflow for a preclinical in vivo pharmacokinetic study.
References
- 1. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 4. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Rebastinib insolubility in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rebastinib. The information is designed to address common challenges, particularly concerning its solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound (also known as DCC-2036) is an orally bioavailable, type II "switch control" kinase inhibitor.[1][2] It primarily targets BCR-ABL1 (including the T315I mutant), TIE2, FLT3, and SRC family kinases (SRC, LYN, FGR, HCK).[1][3][4][5][6] Its unique mechanism involves binding to the "switch control" pocket of the kinase domain, stabilizing an inactive conformation.[1][7]
Q2: What are the known solubility properties of this compound?
This compound is practically insoluble in water.[3] It exhibits good solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and limited solubility in ethanol.[3][5] It is typically prepared as a concentrated stock solution in DMSO for in vitro experiments.
Q3: What is the recommended starting concentration for in vitro cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and the specific target being investigated. IC50 values have been reported in the low nanomolar range for its primary targets.[3][4][6][8] For initial experiments, it is advisable to perform a dose-response curve starting from low nanomolar concentrations up to the low micromolar range to determine the optimal concentration for your specific cell model.
Q4: How should I prepare a stock solution of this compound?
It is recommended to prepare a high-concentration stock solution of this compound in anhydrous, high-quality DMSO.[3][9][10] For example, a 10 mM or 20 mM stock solution is commonly used. To aid dissolution, gentle warming (up to 37°C) and vortexing may be applied.[11] Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[9][10]
Troubleshooting Guide: this compound Insolubility in Cell Culture Media
One of the most common challenges encountered when working with this compound is its precipitation upon dilution of the DMSO stock solution into aqueous cell culture media. This can lead to inaccurate experimental results. The following guide provides a systematic approach to troubleshoot and mitigate this issue.
Problem: I observe precipitation or cloudiness after adding my this compound DMSO stock to the cell culture medium.
This is a common issue due to the low aqueous solubility of this compound.[12] The DMSO keeps it in solution at high concentrations, but when diluted into the aqueous environment of the media, the compound can crash out.[12]
Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting this compound precipitation in cell culture media.
Step-by-Step Solutions
Step 1: Review Final DMSO Concentration
-
Question: Is the final concentration of DMSO in your cell culture medium too low to maintain this compound solubility, or too high, causing cellular toxicity?
-
Answer: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid cytotoxic effects, although some cell lines can tolerate up to 1%.[9][13] However, for poorly soluble compounds, a slightly higher DMSO concentration (e.g., 0.2-0.5%) might be necessary to maintain solubility.
-
Action:
-
Calculate the final percentage of DMSO in your culture.
-
If it is very low (e.g., <0.1%), consider if a slightly higher, yet non-toxic, concentration could aid solubility.
-
Always include a vehicle control in your experiments with the same final DMSO concentration as your this compound-treated samples.
-
Step 2: Optimize the Dilution Technique
-
Question: Are you diluting the this compound stock solution correctly?
-
Answer: The method of dilution can significantly impact whether the compound stays in solution. Rapidly adding a small volume of concentrated DMSO stock into a large volume of aqueous media can cause localized high concentrations and immediate precipitation.
-
Action:
-
Pre-warm the cell culture medium to 37°C.
-
Instead of adding the this compound stock directly to the full volume of media in the well, first, perform a serial dilution or an intermediate dilution in a small volume of media.
-
When adding the stock to the media, pipette the media onto the DMSO stock and mix vigorously by pipetting up and down or vortexing immediately to ensure rapid and homogenous dispersion.[10]
-
Step 3: Reduce the Final Concentration of this compound
-
Question: Is the final concentration of this compound exceeding its solubility limit in the cell culture medium?
-
Answer: Even with optimized DMSO levels, there is a maximum concentration at which this compound will remain soluble in an aqueous solution.
-
Action:
-
If you are using a high concentration of this compound, try lowering it.
-
Determine the lowest effective concentration by performing a dose-response experiment. This will help you work within a soluble and biologically relevant range.
-
Step 4: Assess the Impact of Media Components
-
Question: Could components in the cell culture medium, such as serum, be affecting this compound's solubility?
-
Answer: Components of cell culture media, particularly proteins in fetal bovine serum (FBS), can sometimes interact with small molecules.[14][15] While serum proteins can sometimes increase the solubility of hydrophobic compounds, they can also sometimes lead to binding that might affect availability or cause aggregation.[14]
-
Action:
-
If you are using serum-free media, consider whether the addition of a small amount of serum or albumin could help stabilize the compound.
-
Conversely, if you are using a high-serum medium, test for precipitation in a lower-serum or serum-free version to see if this has an effect. Note that changes in serum concentration can also affect cell growth and should be controlled for.
-
Step 5: Consider the Use of Solubility Enhancers
-
Question: If precipitation persists, are there other reagents that can improve solubility?
-
Answer: For particularly challenging cases, solubility enhancers can be used, although their effects on the experimental system must be carefully validated.
-
Action:
-
In some in vivo formulations, agents like SBE-β-CD (sulfobutylether-β-cyclodextrin) have been used to increase the solubility of this compound.[4][8] While less common for in vitro cell culture, for specific endpoint assays that do not involve long-term cell culture, the use of such agents could be explored.
-
Ensure that any solubility enhancer used is tested for its own effects on cell viability and the experimental readouts.
-
Data Summary
This compound Solubility Data
| Solvent | Solubility | Concentration | Notes |
| DMSO | Soluble | ≥ 111 mg/mL | [3] Some sources report up to 50 mg/mL.[8] Warming and sonication may be required for higher concentrations. |
| DMF | Soluble | 30 mg/mL | |
| Ethanol | Sparingly Soluble | ~18 mg/mL | [3] Not typically recommended for primary stock solutions. |
| Water | Insoluble | - | [3] |
| DMSO:PBS (pH 7.2) (1:2) | Sparingly Soluble | 0.33 mg/mL | [5] |
Key Signaling Pathways and Experimental Protocols
This compound Signaling Pathway Inhibition
This compound is known to inhibit multiple signaling pathways crucial for cell proliferation, survival, and angiogenesis. Below is a simplified representation of its inhibitory action on the BCR-ABL and TIE2 pathways.
References
- 1. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medkoo.com [medkoo.com]
- 7. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. file.selleckchem.com [file.selleckchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation - PubMed [pubmed.ncbi.nlm.nih.gov]
Rebastinib Technical Support Center: Mitigating Muscular Weakness In Vivo
Welcome to the technical support center for researchers utilizing Rebastinib in preclinical in vivo studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you understand and mitigate this compound-induced muscular weakness, a known dose-limiting toxicity observed in clinical trials.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a switch-control inhibitor of several tyrosine kinases. Its primary targets include Bcr-Abl, the angiopoietin receptor Tie2, and FLT3.[1] It has been investigated for the treatment of various cancers, including chronic myeloid leukemia (CML) and solid tumors.[1][3]
Q2: Is muscular weakness a known side effect of this compound?
Yes, muscular weakness and myalgia (muscle pain) are recognized as significant and dose-limiting toxicities of this compound in clinical studies.[1][3][4] These adverse events have been reported in multiple clinical trials across different cancer types.[1][3][5]
Q3: What is the proposed mechanism for this compound-induced muscular weakness?
The exact mechanism is not fully understood and appears to be complex. One hypothesis is the off-target inhibition of Tropomyosin receptor kinase A (TRKA) and B (TRKB), which are important for neuronal survival and function, potentially impacting neuromuscular communication.[1][6] Another consideration is the inhibition of Tie2 signaling, which plays a role in angiogenesis and tissue repair, and its disruption could indirectly affect muscle health.[7][8][9][10]
Q4: I've seen literature suggesting this compound can prevent muscle atrophy. How does this align with the observed muscular weakness?
This is a critical point of investigation. Some in vitro studies have shown that this compound can inhibit Forkhead box O1 (FoxO1), a key transcription factor that promotes muscle atrophy.[11] This suggests a potential muscle-protective role under certain conditions, such as dexamethasone-induced atrophy.[11] The observed muscular weakness in vivo may result from a dominant competing mechanism (like TRK inhibition), the specific context of the tumor model, or a dose-dependent switch in its effects. Further research is needed to dissect these opposing activities.
Troubleshooting Guide: Investigating and Mitigating Muscular Weakness
This guide provides a structured approach to troubleshoot and potentially mitigate this compound-induced muscular weakness in your in vivo experiments.
Problem: Animals treated with this compound exhibit signs of muscular weakness (e.g., reduced grip strength, impaired mobility).
Step 1: Confirm and Quantify the Phenotype
It is crucial to systematically assess and quantify the degree of muscular weakness.
Table 1: Quantitative Assessment of Muscular Function
| Parameter | Method | Description | Expected Outcome with this compound |
| Forelimb Grip Strength | Grip Strength Meter | Measures the maximal force generated by the forelimbs. | Dose-dependent decrease in grip strength. |
| Motor Coordination & Endurance | Rotarod Test | Assesses balance, coordination, and endurance by measuring the time an animal can stay on a rotating rod. | Reduced latency to fall. |
| Locomotor Activity | Open Field Test | Monitors spontaneous movement in a novel environment. | Decreased distance traveled and rearing frequency. |
| Muscle Mass | Wet weight measurement of isolated muscles (e.g., gastrocnemius, tibialis anterior) | Direct measurement of muscle size. | Potential decrease in muscle mass over time. |
| Serum Creatine Kinase (CK) | Biochemical Assay | CK is a marker of muscle damage. | Possible elevation, although not consistently reported. |
Step 2: Investigate Potential Mechanisms
Based on the confirmed phenotype, the next step is to explore the underlying molecular mechanisms in your model.
Hypothesis 1: Off-target TRKA/B Inhibition
-
Rationale: this compound is a potent inhibitor of TRKA and TRKB.[1] These kinases are crucial for the survival and function of neurons that innervate skeletal muscle.
-
Experimental Approach:
-
Immunohistochemistry/Western Blot: Analyze the phosphorylation status of TRKA/B and downstream signaling molecules (e.g., Akt, ERK) in neuronal tissue (e.g., spinal cord, dorsal root ganglia) and muscle samples from this compound-treated and control animals.
-
Nerve Conduction Studies: If feasible, perform electromyography (EMG) to assess nerve function.
-
Hypothesis 2: Dysregulation of Tie2 Signaling
-
Rationale: Tie2 signaling is involved in angiogenesis and maintaining the muscle microenvironment.[7][8][10] Its inhibition could lead to impaired muscle perfusion and repair.
-
Experimental Approach:
-
Immunohistochemistry: Stain muscle cross-sections for endothelial markers (e.g., CD31) to assess microvessel density.
-
Gene Expression Analysis (qPCR/RNA-seq): Measure the expression of angiogenic factors (e.g., VEGF) and their receptors in muscle tissue.
-
Hypothesis 3: Paradoxical Effect on FoxO1 Signaling
-
Rationale: While in vitro data suggests this compound inhibits FoxO1,[11] the in vivo context might be different. It is important to assess the net effect on the FoxO1 pathway in your model.
-
Experimental Approach:
Step 3: Potential Mitigation Strategies
If this compound-induced muscular weakness is impacting your experimental outcomes, consider these strategies.
Strategy 1: Dose Optimization and Scheduling
-
Rationale: Muscular weakness is a dose-limiting toxicity.[1]
-
Approach:
-
Dose Reduction: Determine the minimal effective dose of this compound for your anti-tumor studies and assess if a lower dose alleviates muscle weakness while maintaining efficacy.
-
Intermittent Dosing: Explore alternative dosing schedules (e.g., 5 days on, 2 days off) to allow for potential recovery periods.
-
Strategy 2: Co-administration with Muscle-Protective Agents (Exploratory)
-
Rationale: If a specific mechanism is identified, targeted co-therapies could be considered. This is an exploratory area requiring careful validation.
-
Potential Approaches (to be tested in dedicated studies):
-
Nutritional Support: Ensure adequate protein and caloric intake. Supplementation with branched-chain amino acids (BCAAs) or creatine could be explored.
-
Exercise: Mild to moderate exercise has been shown to counteract muscle atrophy in various models. A carefully designed exercise regimen could be beneficial.
-
Pharmacological Intervention: This is highly speculative and would require significant preliminary data. For example, if mitochondrial dysfunction is implicated, agents that support mitochondrial function could be trialed.
-
Experimental Protocols
Protocol 1: In Vivo Grip Strength Measurement
-
Apparatus: A grip strength meter equipped with a wire grid.
-
Procedure: a. Allow the animal to grasp the grid with its forepaws. b. Gently pull the animal backward by the tail in a horizontal plane until it releases its grip. c. The meter records the peak force applied. d. Perform 3-5 consecutive measurements and average the results. e. Ensure consistent pulling speed and handling across all animals.
Protocol 2: Western Blot for Muscle Signaling Proteins
-
Sample Preparation: a. Excise and snap-freeze muscle tissue (e.g., gastrocnemius) in liquid nitrogen. b. Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge to pellet cellular debris and collect the supernatant. d. Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: a. Separate 20-40 µg of protein per lane on an SDS-PAGE gel. b. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. b. Incubate with primary antibodies (e.g., anti-p-FoxO1, anti-FoxO1, anti-Atrogin-1, anti-GAPDH) overnight at 4°C. c. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. d. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. e. Quantify band intensities and normalize to a loading control.
Visualizations
References
- 1. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of FoxOs in muscle increases strength and mitochondrial function during aging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor this compound with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Foxo Transcription Factors Induce the Atrophy-Related Ubiquitin Ligase Atrogin-1 and Cause Skeletal Muscle Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Muscle Contraction Regulates BDNF/TrkB Signaling to Modulate Synaptic Function through Presynaptic cPKCα and cPKCβI - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwo.scholaris.ca [uwo.scholaris.ca]
- 8. endocrine.org [endocrine.org]
- 9. Expression and Functional Roles of Angiopoietin-2 in Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Please Log In [ir.lib.uwo.ca]
- 11. This compound inhibits FoxO1 activity and reduces dexamethasone-induced atrophy and its-related gene expression in cultured myotubes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Transcription factor FoxO1, the dominant mediator of muscle wasting in chronic kidney disease, is inhibited by microRNA-486 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FOXO1 cooperates with C/EBPδ and ATF4 to regulate skeletal muscle atrophy transcriptional program during fasting - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Rebastinib Dosage to Minimize Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rebastinib. The information is designed to help optimize experimental dosages to minimize off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a "switch control" inhibitor that targets several tyrosine kinases.[1] Unlike traditional ATP-competitive inhibitors, this compound binds to the switch control pocket of the kinase domain, locking it in an inactive conformation.[1] This unique mechanism allows it to be effective against mutations that confer resistance to other tyrosine kinase inhibitors, such as the T315I mutation in BCR-ABL1.[1][2]
Q2: What are the primary intended targets of this compound?
The primary targets of this compound include:
-
ABL1: A non-receptor tyrosine kinase, including the BCR-ABL1 fusion protein found in chronic myeloid leukemia (CML).[1][2][3]
-
FLT3: A receptor tyrosine kinase often mutated in acute myeloid leukemia (AML).[1][4]
-
TIE2: A receptor tyrosine kinase involved in angiogenesis and expressed on endothelial cells and pro-tumoral macrophages.[1][5]
Q3: What are the known off-target effects of this compound?
This compound is known to inhibit several other kinases, which can lead to off-target effects. These include members of the SRC family (SRC, LYN, FGR, HCK), as well as KDR (VEGFR-2), TRKA, and TRKB.[2][3][5] Inhibition of these kinases may contribute to observed side effects. In clinical trials, dose-limiting toxicities have included dysarthria, muscle weakness, and peripheral neuropathy.[1][4]
Troubleshooting Guide: Managing Off-Target Effects
Problem: I am observing unexpected cellular phenotypes or toxicity in my experiments that may be due to off-target effects of this compound.
Solution: Optimizing the dosage of this compound is crucial to minimize off-target effects while maintaining on-target efficacy. The following steps and experimental protocols can help you determine the optimal concentration for your specific model system.
Step 1: Determine the On-Target Potency in Your System
Before assessing off-target effects, it is essential to establish the concentration of this compound required for effective inhibition of its primary target in your experimental setup.
Experimental Protocol: In-Cell Target Inhibition Assay (e.g., Western Blot for pCRKL)
This protocol is adapted from pharmacodynamic analyses performed in clinical trials to assess BCR-ABL1 inhibition.[1]
-
Cell Culture and Treatment:
-
Plate your target cells (e.g., CML cell line expressing BCR-ABL1) at an appropriate density.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Protein Lysate Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of a direct downstream substrate of your target kinase (e.g., anti-phospho-CRKL for BCR-ABL1) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for the total protein (e.g., total CRKL) and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Calculate the ratio of phosphorylated protein to total protein for each treatment condition.
-
Plot the percentage of inhibition of phosphorylation relative to the vehicle control against the this compound concentration to determine the IC50 value for on-target inhibition in your cellular system.
-
Step 2: Assess Off-Target Activity at Efficacious Concentrations
Once you have determined the on-target IC50, you can investigate off-target effects at concentrations around this value.
Experimental Protocol: Kinome Profiling
To broadly assess the selectivity of this compound, a kinome-wide profiling assay is recommended.[6]
-
Select a Kinase Panel: Choose a commercially available kinase profiling service that offers a broad panel of kinases, including known this compound off-targets (e.g., SRC, LYN, KDR, TRKA).[6]
-
Compound Submission: Submit this compound at one or more concentrations. It is advisable to test a concentration at or near the on-target IC50 determined in your cellular assays, and a higher concentration (e.g., 10-fold higher) to assess the selectivity window.
-
Data Interpretation: The service will provide data on the percent inhibition of each kinase in the panel. Analyze the data to identify off-target kinases that are significantly inhibited at the tested concentrations.
Experimental Protocol: Cellular Off-Target Engagement Assay
If kinome profiling identifies specific off-targets of concern, you can validate their inhibition in your cell model.
-
Cell Line Selection: Use a cell line known to express the off-target kinase of interest.
-
Treatment and Lysis: Treat the cells with this compound at concentrations around the on-target IC50.
-
Western Blot Analysis: Perform a western blot as described above, but use antibodies specific to the phosphorylated and total forms of the identified off-target kinase or its direct substrate.
-
Analysis: Determine the IC50 for the inhibition of the off-target kinase and compare it to the on-target IC50. A significantly higher IC50 for the off-target indicates a favorable selectivity window.
Step 3: Correlate Off-Target Inhibition with a Functional Outcome
To understand the biological consequence of off-target inhibition, it is important to link it to a functional cellular response.
Experimental Protocol: Cell Viability Assay
-
Cell Plating: Seed your target cells and a control cell line that does not depend on the primary target of this compound in 96-well plates.
-
Treatment: Treat the cells with a serial dilution of this compound for a duration relevant to your experimental endpoint (e.g., 72 hours).
-
Viability Measurement: Use a colorimetric or fluorometric cell viability reagent (e.g., MTT, resazurin, or a kit measuring ATP content).
-
Data Analysis: Plot cell viability against this compound concentration and calculate the GI50 (concentration for 50% growth inhibition). Comparing the GI50 between the target and control cell lines can help differentiate on-target cytotoxic effects from off-target toxicity.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound to aid in experimental design.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| Primary Targets | |
| ABL1 (WT) | 0.8[2] |
| ABL1 (T315I) | 4[2] |
| TIE2 | 0.058[1] |
| FLT3 | Data not consistently reported in nM |
| Known Off-Targets | |
| TRKA | 0.17[1] |
| TRKB | 0.42[1] |
| SRC | Potent inhibition reported, specific IC50 not detailed[2] |
| LYN | Potent inhibition reported, specific IC50 not detailed[2] |
| FGR | Potent inhibition reported, specific IC50 not detailed[2] |
| HCK | Potent inhibition reported, specific IC50 not detailed[2] |
| KDR (VEGFR-2) | Potent inhibition reported, specific IC50 not detailed[2][3] |
Table 2: this compound Dosages and Key Findings from Clinical Trials
| Study Phase | Formulation | Dosage Range | Maximum Tolerated Dose (MTD) | Dose-Limiting Toxicities (DLTs) |
| Phase 1 (CML/AML) | Powder-in-capsule | 57 mg to 1200 mg daily[1][4] | Not established for this formulation | Dysarthria, muscle weakness, peripheral neuropathy[1][4] |
| Phase 1 (CML/AML) | Tablet | 100 mg to 400 mg daily[1][4] | 150 mg twice daily[1][4] | Dysarthria, muscle weakness, peripheral neuropathy[1][4] |
| Phase 1b (with Paclitaxel) | Tablet | 50 mg to 100 mg twice daily[7][8] | Not reached in this combination study | Muscular weakness, myalgias[7][8] |
| Phase 1b/2 (with Paclitaxel) | Tablet | 50 mg to 100 mg twice daily[9] | Recommended Phase 2 Dose: 50 mg twice daily[9] | Muscular weakness, nausea, peritonsillitis[9] |
| Phase 1b (with Carboplatin) | Tablet | 50 mg to 100 mg twice daily[10] | Ongoing | Not yet reported |
Visualizations
Caption: this compound's primary and off-target inhibitory actions.
Caption: Workflow for optimizing this compound dosage.
References
- 1. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor this compound with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Overcoming Acquired Resistance to Rebastinib Therapy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding acquired resistance to Rebastinib. The information is presented in a question-and-answer format to directly address common challenges encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable, multi-kinase inhibitor. It functions as a "switch control" inhibitor, binding to its target kinases in a way that locks them in an inactive conformation.[1] Its primary targets include the Bcr-Abl fusion protein (including the T315I mutant), the TIE2 receptor tyrosine kinase, and to a lesser extent, SRC family kinases (SRC, LYN, FGR, HCK), KDR (VEGFR2), and FLT3.[1][2]
Q2: My cancer cell line is showing decreased sensitivity to this compound over time. What are the potential mechanisms of acquired resistance?
A2: Acquired resistance to tyrosine kinase inhibitors (TKIs) like this compound can arise through several mechanisms:
-
Secondary Mutations in the Target Kinase: While this compound is effective against the T315I "gatekeeper" mutation in Bcr-Abl, other mutations within the kinase domain could potentially alter drug binding and efficacy.[1]
-
Activation of Bypass Signaling Pathways: Cancer cells can compensate for the inhibition of one signaling pathway by upregulating parallel or downstream pathways to maintain proliferation and survival. A key suspected bypass pathway in the context of TKI resistance is the Fibroblast Growth Factor Receptor (FGFR) signaling cascade.[3][4] There is evidence of crosstalk between the TIE2 and FGFR pathways, suggesting a potential mechanism for resistance.[2][5][6][7][8]
-
Tumor Microenvironment (TME)-Mediated Resistance: The TME plays a crucial role in drug resistance. TIE2 is expressed on a subset of pro-angiogenic and immunosuppressive tumor-associated macrophages (TIE2-expressing macrophages or TEMs).[9] Chemotherapy can increase the recruitment of these TEMs, which can contribute to resistance.[10] this compound's efficacy in combination therapies often stems from its ability to modulate the TME by targeting these TEMs.[5]
Q3: I am observing unexpected off-target effects in my experiments. What other kinases does this compound inhibit?
A3: this compound has a distinct kinase selectivity profile. While it is most potent against TIE2 and Bcr-Abl, it also inhibits other kinases at varying concentrations. Refer to the table below for a summary of its inhibitory activity.
Data Presentation
Table 1: this compound Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Reference |
| TIE2 | 0.058 | [5] |
| Bcr-Abl (WT) | 0.8 | [2] |
| Bcr-Abl (T315I) | 4 | [2] |
| TRKA | 0.17 | [2] |
| TRKB | 0.42 | [2] |
| FLT3 | 2 | [2] |
| KDR (VEGFR2) | 4 | [2] |
| SRC | 34 | [2] |
| LYN | 29 | [2] |
| FGR | 38 | [2] |
| HCK | 40 | [2] |
Table 2: Preclinical Efficacy of this compound Combination Therapy in a PyMT Breast Cancer Model
| Treatment Group | Tumor Growth Inhibition (%) | Reference |
| This compound alone | 75 | |
| Paclitaxel alone | 49 | |
| This compound + Paclitaxel | 90 |
Troubleshooting Guides
Issue 1: Decreased Cell Death in Response to this compound Treatment
Q: My cell line, which was initially sensitive to this compound, now shows reduced apoptosis and increased survival. How can I investigate the cause?
A: This suggests the development of acquired resistance. Here’s a troubleshooting workflow:
-
Confirm Resistance: Perform a dose-response curve using a cell viability assay (e.g., MTT or MTS) to confirm the shift in the IC50 value compared to the parental cell line.
-
Investigate Target-Based Resistance (if applicable): If you are working with a Bcr-Abl positive cell line, sequence the Bcr-Abl kinase domain to check for new mutations.
-
Assess Bypass Pathway Activation: Use Western blotting to probe for the activation of key survival pathways. Pay close attention to the phosphorylation status of key proteins in the FGFR, PI3K/Akt, and MAPK/ERK pathways.
-
Evaluate Tumor Microenvironment Interactions (for in vivo or co-culture models): Analyze the immune cell infiltrate in your tumor models, specifically looking for an increase in TIE2-expressing macrophages (TEMs).
References
- 1. Targeting Aberrant FGFR Signaling to Overcome CDK4/6 Inhibitor Resistance in Breast Cancer - MedNote [mednote.it]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. oaepublish.com [oaepublish.com]
- 4. FGF/FGFR signaling pathway involved resistance in various cancer types - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tie2-FGFR1 Interaction Induces Adaptive PI3K Inhibitor Resistance by Upregulating Aurora A/PLK1/CDK1 Signaling in Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Brassinin Promotes the Degradation of Tie2 and FGFR1 in Endothelial Cells and Inhibits Triple-Negative Breast Cancer Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 10. Targeting the Angiopoietin-2/Tie-2 axis in conjunction with VEGF signal interference - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results in Rebastinib Combination Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in Rebastinib combination studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multi-kinase inhibitor that primarily targets TIE2, an endothelial cell-specific receptor tyrosine kinase involved in angiogenesis and vascular stabilization.[1][2][3] It also potently inhibits Bcr-Abl and the T315I mutant, which is resistant to some other tyrosine kinase inhibitors.[1][4][5] Additionally, this compound shows activity against SRC family kinases (SRC, LYN, FGR, HCK), KDR (VEGFR2), and FLT3.[1][4] Its mechanism involves binding to the "switch control pocket" of the kinase domain, stabilizing an inactive conformation.[5]
Q2: We are observing a significant increase in plasma ANG2 levels in our in vivo study after this compound treatment. Is this indicative of a problem?
No, this is an expected pharmacodynamic effect of this compound. Angiopoietin-2 (ANG2) is a ligand for the TIE2 receptor. Inhibition of TIE2 by this compound leads to a compensatory upregulation and increase in circulating ANG2 levels.[2][5][6] This increase is considered evidence of on-target TIE2 engagement and has been observed in clinical trials.[2][5][6]
Q3: Our in vitro results with this compound showed promising anti-proliferative effects, but we are not seeing the expected tumor growth inhibition in our xenograft model. What could be the reason?
Several factors could contribute to this discrepancy:
-
Tumor Microenvironment (TME): this compound's potent anti-angiogenic and anti-metastatic effects are mediated through its action on TIE2-expressing macrophages and endothelial cells within the TME.[2][7] Standard in vitro proliferation assays on plastic do not recapitulate this complex environment. The in vivo efficacy may be more dependent on TME factors than on direct tumor cell killing.
-
Differential Sensitivity: Different cancer cell lines, even within the same subtype, can exhibit varying sensitivity to this compound. For example, studies have shown differences in the response of various triple-negative breast cancer (TNBC) cell lines to the drug.[8]
-
Drug Bioavailability and Dosing: While this compound has good oral bioavailability, suboptimal dosing, formulation, or mouse strain-specific metabolism could lead to insufficient drug exposure at the tumor site.[5][9]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity in Combination with Paclitaxel in vitro
| Potential Cause | Troubleshooting Steps |
| Synergistic Potentiation | This compound may be sensitizing the cells to Paclitaxel-induced apoptosis. This is a potential desired outcome. To confirm, perform dose-response matrix experiments and calculate synergy scores (e.g., using Bliss independence or Chou-Talalay methods). |
| Off-Target Kinase Inhibition | At higher concentrations, this compound inhibits multiple kinases which could lead to unexpected toxicity when combined with a cytotoxic agent. |
| Incorrect Dosing Calculation | Double-check all calculations for drug concentrations and dilutions. |
| Cell Line Sensitivity | The specific cell line may be particularly sensitive to this combination. Test the combination on a panel of cell lines to determine if the effect is cell-line specific. |
Issue 2: Lack of Efficacy in a TIE2-Expressing Tumor Model
| Potential Cause | Troubleshooting Steps |
| Low TIE2 Expression in Macrophages | This compound's effect is significantly mediated by TIE2-expressing macrophages in the tumor microenvironment.[2][7] Confirm the presence and TIE2 expression levels of tumor-associated macrophages (TAMs) in your model via immunohistochemistry (IHC) or flow cytometry. |
| Dominant Alternative Pro-Angiogenic Pathways | The tumor may be relying on redundant signaling pathways for angiogenesis that are not inhibited by this compound (e.g., strong VEGF-A signaling independent of TIE2). |
| Acquired Resistance | If treating for an extended period, the tumor may have developed resistance. Analyze post-treatment tumor samples for changes in the expression of TIE2 and other relevant kinases. |
| Suboptimal Dosing Schedule | The dosing schedule may not be optimal for sustained TIE2 inhibition. |
Issue 3: Increased Metastasis in a Preclinical Model Despite Primary Tumor Response
| Potential Cause | Troubleshooting Steps |
| Chemotherapy-Induced Metastasis | Some chemotherapies, like paclitaxel, have been shown to increase the number of "tumor microenvironment of metastasis" (TMEM) doorways, which can promote cancer cell dissemination.[2][10] This is a known paradoxical effect that this compound is intended to counteract by blocking TMEM function.[2][6] |
| Rebound Angiogenesis | Intermittent dosing of an anti-angiogenic agent can sometimes lead to a rebound effect in angiogenesis between doses. |
| Evaluation Timepoint | The timing of metastasis evaluation may be critical. |
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) | Reference |
| Abl1 (WT) | 0.8 | [4] |
| Abl1 (T315I) | 4 | [4] |
| SRC | Inhibited | [4] |
| LYN | Inhibited | [4] |
| FGR | Inhibited | [4] |
| HCK | Inhibited | [4] |
| KDR (VEGFR2) | Inhibited | [1][4] |
| FLT3 | Inhibited | [4][5] |
| TIE2 | Potent Inhibitor | [1][2][4][5] |
Table 2: Summary of Clinical Trial Adverse Events Attributed to this compound
| Adverse Event | Frequency | Severity | Reference |
| Muscular Weakness | Common | Mostly ≤ Grade 2 | [2][3][6] |
| Myalgias | Common | - | [2][6] |
| Dysarthria | Dose-Limiting | - | [5] |
| Peripheral Neuropathy | Dose-Limiting | - | [5] |
| Increased Intraocular Pressure | Observed at 100mg dose | - | [2][6] |
| Anemia | 85% | - | [6] |
| Fatigue | 78% | Mostly ≤ Grade 2 | [3][6] |
Experimental Protocols
Protocol 1: In Vitro Cell Proliferation Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of this compound, the combination agent (e.g., Paclitaxel), and the combination of both in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, 5% CO2, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot dose-response curves and calculate IC50 values.
Protocol 2: Western Blot for Phospho-TIE2
-
Cell Lysis: Treat TIE2-expressing cells (e.g., HUVECs) with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-TIE2 (Tyr992) and total TIE2 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the phospho-TIE2 signal to the total TIE2 signal.
Mandatory Visualizations
Caption: Simplified signaling pathways inhibited by this compound.
Caption: General experimental workflow for this compound combination studies.
References
- 1. Facebook [cancer.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ascopubs.org [ascopubs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor this compound with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to managing adverse events associated with the multi-kinase inhibitor Rebastinib in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during preclinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small-molecule inhibitor of multiple tyrosine kinases. Its primary mechanism of action involves binding to and inhibiting the Bcr-Abl fusion oncoprotein by inducing a conformational change that prevents its activation.[1][2] Additionally, this compound targets several other kinases involved in critical cellular processes, including Src family kinases (LYN, HCK, FGR), the angiopoietin receptor TIE-2, and vascular endothelial growth factor receptor 2 (VEGFR-2).[3][4] This multi-targeted approach contributes to its anti-tumor and anti-angiogenic effects.[3]
Q2: What are the known adverse events of this compound in animal models?
While specific, detailed public toxicology reports on this compound in animal models are limited, information can be extrapolated from preclinical efficacy studies and reports on human clinical trials. Human trials have reported adverse events such as muscular weakness, myalgia (muscle pain), fatigue, dry mouth, constipation, headache, nausea, and blurred vision.[1] Notably, one report from a Phase 1 human study mentions that there were "no significant ocular findings in preclinical animal studies," suggesting that the blurred vision observed in humans may not directly translate to common animal models.[1] Preclinical studies with other multi-kinase inhibitors suggest that adverse events in animal models can include weight loss, reduced food consumption, and organ-specific toxicities.[5]
Q3: Are there any known dose-limiting toxicities for this compound in preclinical studies?
Specific dose-limiting toxicities (DLTs) in preclinical animal models are not extensively detailed in publicly available literature. However, in a Phase 1 clinical trial in humans, the DLTs at a dose of 200 mg twice daily were identified as dysarthria (difficulty speaking), muscular weakness, and peripheral neuropathy.[1] Researchers conducting dose-escalation studies in animal models should carefully monitor for signs of neuromuscular impairment, such as changes in gait, grip strength, and overall activity levels, as these may be indicative of dose-limiting neurotoxicity.
Troubleshooting Guide for Common Adverse Events
This section provides guidance on identifying and managing potential this compound-related adverse events in animal models.
Muscular Weakness and Neuromuscular Impairment
Symptoms to Monitor:
-
Reduced mobility or reluctance to move
-
Changes in gait, stumbling, or limb dragging
-
Decreased grip strength (can be quantitatively assessed)
-
General lethargy and reduced activity
-
Observable muscle tremors or fasciculations
Management and Experimental Protocols:
| Intervention | Protocol |
| Dose Reduction or Interruption | If significant muscular weakness is observed, consider a dose reduction of 25-50% or a temporary interruption of dosing (e.g., 2-3 days) to allow for recovery. Monitor the animal's condition closely during this period. |
| Supportive Care | Ensure easy access to food and water by placing them on the cage floor. Provide soft bedding to prevent pressure sores if mobility is severely compromised. |
| Grip Strength Assessment | Protocol: A grip strength meter can be used to quantify muscular weakness. The animal is held by the tail and allowed to grasp a wire grid with its forelimbs or all four limbs. The animal is then gently pulled backward until it releases its grip. The peak force exerted is recorded. This measurement should be taken at baseline before the start of the study and at regular intervals (e.g., weekly or bi-weekly) throughout the treatment period. |
| Behavioral Monitoring | Protocol: Regularly observe and score the animals' general activity levels, posture, and exploratory behavior in their home cage. Any deviations from baseline should be recorded. More formal open-field tests can be conducted to quantify locomotor activity if necessary. |
Gastrointestinal Distress
Symptoms to Monitor:
-
Weight loss of >15-20% from baseline
-
Diarrhea or loose stools
-
Dehydration (sunken eyes, skin tenting)
-
Reduced food and water intake
-
Piloerection and hunched posture
Management and Experimental Protocols:
| Intervention | Protocol |
| Dietary Support | Provide a highly palatable and softened diet to encourage eating. Supplement with hydration gels or subcutaneous fluids (e.g., sterile saline, 1-2 mL per 25g mouse) if dehydration is observed. |
| Anti-diarrheal Medication | In cases of severe diarrhea, consultation with a veterinarian for the appropriate use of anti-diarrheal agents may be necessary. The choice of agent and dose will be species-specific. |
| Body Weight and Food/Water Intake Monitoring | Protocol: Record the body weight of each animal at least three times per week. Measure food and water consumption daily or every other day by weighing the food hopper and water bottle. Significant drops in intake are early indicators of toxicity. |
Potential Cardiotoxicity
While not a prominently reported preclinical finding for this compound, ABL inhibition, in general, has been linked to potential myocardial toxicity.[1] Therefore, monitoring for cardiovascular adverse events, especially in long-term studies, is a prudent measure.
Symptoms to Monitor:
-
Lethargy and exercise intolerance
-
Changes in breathing rate or effort
-
Peripheral edema (swelling of limbs) - less common in rodents
Management and Experimental Protocols:
| Intervention | Protocol |
| Cardiac Function Monitoring | In studies where cardiotoxicity is a concern, non-invasive monitoring of cardiac function can be performed using techniques like echocardiography to assess parameters such as ejection fraction and fractional shortening. This should be conducted at baseline and at specified time points during the study. |
| Electrocardiography (ECG) | For a more detailed assessment of cardiac electrical activity, ECG can be performed on anesthetized animals to detect any arrhythmias or changes in cardiac intervals. |
Signaling Pathways and Experimental Workflows
To aid in understanding the experimental process and the biological context of this compound's action, the following diagrams are provided.
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Caption: Experimental workflow for monitoring and managing adverse events.
References
- 1. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Chronic Treatment with Multi-Kinase Inhibitors Causes Differential Toxicities on Skeletal and Cardiac Muscles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Tumor Response to Rebastinib Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the variability observed in tumor response to Rebastinib treatment. The information is presented in a question-and-answer format to directly address specific issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a multi-kinase inhibitor that primarily targets the Tie2 receptor tyrosine kinase.[1] Tie2 is expressed on endothelial cells and a subset of pro-tumoral macrophages known as Tie2-expressing macrophages (TEMs).[2] By inhibiting Tie2, this compound can reduce tumor growth and metastasis by decreasing the infiltration of Tie2+ myeloid cells, exerting anti-angiogenic effects, and blocking tumor cell intravasation.[2]
Q2: Besides Tie2, what are the other known targets of this compound?
This compound is a "switch control" inhibitor with multiple targets. It also inhibits the Bcr-Abl fusion protein (including the T315I mutant), SRC family kinases (SRC, LYN, FGR, HCK), KDR (VEGFR2), and FLT3.[1] This multi-targeted nature suggests that its anti-tumor effects may not be limited to a single signaling pathway.[3]
Q3: What are the reported side effects of this compound in clinical trials?
Common treatment-emergent adverse events reported in clinical trials include anemia, fatigue, anorexia, leukopenia, increased alanine aminotransferase, hyperglycemia, nausea, and neutropenia.[4][5] Adverse events specifically attributed to this compound include muscular weakness and myalgias.[4][5] In some cases, dose-limiting toxicities such as dysarthria and peripheral neuropathy have been observed.[3]
In Vitro Experiment Troubleshooting Guide
Cell Proliferation and Viability Assays
Q1: I am observing significant variability in IC50 values for this compound across different cancer cell lines. Why is this happening and how can I troubleshoot it?
Variability in IC50 values is expected due to the molecular heterogeneity of cancer cell lines. The response to this compound can be influenced by the expression levels of its targets (e.g., Tie2, Bcr-Abl) and the activation state of downstream signaling pathways.
Troubleshooting Steps:
-
Cell Line Characterization:
-
Confirm the identity of your cell lines using short tandem repeat (STR) profiling.
-
Routinely test for mycoplasma contamination, which can alter cellular response to drugs.
-
-
Target Expression Analysis:
-
Assess the baseline expression levels of this compound's primary targets (Tie2, Abl, etc.) in your panel of cell lines via Western blot or qPCR. Higher target expression may, but does not always, correlate with increased sensitivity.
-
-
Optimize Assay Conditions:
-
Seeding Density: Ensure cells are in the exponential growth phase during treatment. Optimal seeding density should be determined for each cell line to avoid confluency or nutrient deprivation, which can affect drug sensitivity.
-
Treatment Duration: A 72-hour incubation is commonly used for this compound, but this may need to be optimized based on the doubling time of your specific cell lines.
-
Drug Concentration Range: Start with a broad range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M) to determine the approximate IC50, then perform a more detailed analysis with a narrower range of concentrations around the estimated IC50.
-
-
Consider Off-Target Effects:
-
The observed effects might be due to inhibition of other kinases. Consider using cell lines with known dependencies on different signaling pathways to dissect the mechanism.
-
Quantitative Data: this compound IC50 Values in Various Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Ba/F3 (Bcr-Abl native) | Pro-B cell leukemia | 5.4 | |
| K562 (Bcr-Abl positive) | Chronic Myelogenous Leukemia | 5.5 | |
| Ba/F3 (Bcr-Abl T315I) | Pro-B cell leukemia | 13 | [4] |
| MCF7 | Breast Cancer (Luminal) | 2220 ± 1210 | |
| MDA-MB-231 | Breast Cancer (TNBC) | 1630 ± 970 |
Q2: My cell viability assay (e.g., MTT, MTS) results are inconsistent. What are some common pitfalls?
Inconsistent results in viability assays can arise from several factors related to both the assay itself and the properties of the kinase inhibitor.
Troubleshooting Steps:
-
Assay Chemistry:
-
MTT vs. MTS/XTT/WST-1: MTT requires a solubilization step for the formazan crystals, which can introduce variability. MTS, XTT, and WST-1 produce soluble formazan, which can simplify the protocol. However, the reagents for these assays can sometimes be toxic to cells, so incubation times should be optimized.[6][7]
-
Interference: Test for any direct chemical interaction between this compound and your assay reagents by running controls without cells.
-
-
Cellular Metabolism:
-
Remember that these assays measure metabolic activity, which is a surrogate for cell viability. This compound, as a kinase inhibitor, could alter cellular metabolism without immediately causing cell death, potentially confounding the results.
-
Consider complementing your viability assays with a direct measure of cell death, such as an LDH release assay or a live/dead cell stain.
-
-
Experimental Controls:
-
Always include a vehicle control (e.g., DMSO) at the same concentration used to dissolve this compound.
-
A positive control (a compound known to induce cell death in your cell line) can help validate the assay's performance.
-
Apoptosis and Cell Cycle Assays
Q1: I am not observing a clear apoptotic population after this compound treatment using Annexin V/PI staining and flow cytometry. What could be the issue?
The absence of a clear apoptotic signal could be due to several factors, from the timing of the analysis to the specific cellular response to this compound.
Troubleshooting Steps:
-
Time Course Analysis: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for detecting apoptosis. Early time points might show more early apoptotic cells (Annexin V positive, PI negative), while later time points may show more late apoptotic/necrotic cells (Annexin V and PI positive).
-
Drug Concentration: Use a concentration at or above the IC50 value determined from your proliferation assays. Sub-lethal concentrations may induce cell cycle arrest rather than apoptosis.
-
Cell Handling: Be gentle when harvesting cells to avoid mechanical damage that can lead to false-positive PI staining. Ensure you collect both adherent and floating cells, as apoptotic cells may detach.
-
Alternative Mechanisms of Cell Death: this compound might be inducing other forms of cell death, such as necroptosis or autophagy-dependent cell death. Consider using specific inhibitors of these pathways to investigate this possibility.
-
Cell Cycle Arrest: this compound has been shown to induce G0/G1 cell cycle arrest in some breast cancer cell lines. It's possible the primary response in your cells is cytostatic rather than cytotoxic. Analyze the cell cycle profile alongside apoptosis.
Western Blotting for Signaling Pathway Analysis
Q1: I am having trouble detecting changes in the phosphorylation of this compound's downstream targets. What can I do to improve my Western blots?
Detecting phosphorylated proteins can be challenging due to the transient nature of phosphorylation and the low abundance of some phosphoproteins.
Troubleshooting Steps:
-
Sample Preparation:
-
Work quickly and keep samples on ice at all times to minimize phosphatase activity.
-
Crucially, include phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) in your lysis buffer.[8]
-
-
Blocking:
-
Avoid using milk as a blocking agent, as it contains casein, a phosphoprotein that can lead to high background. Use 5% Bovine Serum Albumin (BSA) in TBST instead.[8]
-
-
Antibody Selection and Incubation:
-
Use antibodies that are specifically validated for the detection of the phosphorylated form of your protein of interest.
-
Optimize the primary antibody concentration and consider an overnight incubation at 4°C to increase signal.
-
-
Loading Control:
-
After probing for the phosphorylated protein, strip the membrane and re-probe for the total protein to confirm equal loading and to assess the relative change in phosphorylation.[8]
-
-
Positive Control:
-
If possible, use a positive control, such as cells treated with a known activator of the signaling pathway, to ensure your antibody and detection system are working correctly.
-
In Vivo Experiment Troubleshooting Guide
Q1: I am observing high variability in tumor growth and response to this compound in my xenograft studies. How can I minimize this?
In vivo studies are inherently more variable than in vitro experiments. Careful experimental design and execution are critical.
Troubleshooting Steps:
-
Animal and Tumor Model Selection:
-
Animal Strain: Ensure you are using a consistent and appropriate mouse strain (e.g., immunodeficient mice for human xenografts).
-
Tumor Implantation: Use a consistent number of cells for implantation and implant them in the same anatomical location to ensure uniform tumor establishment.
-
Tumor Heterogeneity: Be aware that patient-derived xenografts (PDXs) can better recapitulate the heterogeneity of human tumors, but this can also contribute to variable responses.[6]
-
-
Treatment Protocol:
-
Dosing and Formulation: this compound is orally bioavailable. Ensure consistent dosing and formulation. For oral gavage, ensure proper technique to minimize stress and ensure accurate delivery.[2][9]
-
Treatment Start: Begin treatment when tumors have reached a consistent, pre-determined size across all animals.
-
-
Data Analysis:
-
Outliers: Establish clear criteria for excluding animals from the study (e.g., tumor regression in the control group, significant weight loss).
-
Statistical Power: Ensure your group sizes are large enough to detect statistically significant differences. A cohort size of eight is often recommended for reliably detecting responsive models.[10]
-
-
Tumor Growth Rate:
-
The growth rate of control tumors can influence the perceived treatment response.[10] Consider this when interpreting your data.
-
Q2: How do I investigate potential off-target effects of this compound in my experiments?
Given this compound's multi-kinase activity, it's important to consider that observed phenotypes may not be solely due to Tie2 inhibition.
Troubleshooting Steps:
-
In Vitro Validation:
-
Use a panel of cell lines with known dependencies on different kinases to see if the pattern of sensitivity aligns with this compound's known off-target profile.
-
Perform kinase profiling assays to systematically assess this compound's inhibitory activity against a broad range of kinases at the concentrations used in your experiments.
-
-
Rescue Experiments:
-
If you hypothesize that an off-target effect is responsible for the observed phenotype, try to "rescue" the effect by overexpressing a downstream component of the on-target pathway or by using a more specific inhibitor of the off-target kinase as a comparison.
-
-
Knockout/Knockdown Models:
-
The most definitive way to validate an on-target effect is to show that the drug has no effect in cells where the target has been genetically removed (e.g., using CRISPR/Cas9).[11]
-
Experimental Protocols
Cell Proliferation Assay (MTS-based)
-
Cell Plating: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate for 1-4 hours at 37°C, protected from light.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Western Blot for Phospho-Tie2
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Tie2 (specific for the phosphorylation site of interest) overnight at 4°C, diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total Tie2 as a loading control.
Visualizations
Caption: Simplified signaling pathway of this compound's action on the Tie2 receptor.
Caption: A typical in vitro experimental workflow for evaluating this compound's efficacy.
Caption: Logical flow for troubleshooting common issues in this compound experiments.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor this compound with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer | Clinical Cancer Research | American Association for Cancer Research [aacrjournals.org]
- 5. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor this compound with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 9. The Suppressive Effect of this compound on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action | Anticancer Research [ar.iiarjournals.org]
- 10. Factors that influence response classifications in chemotherapy treated patient-derived xenografts (PDX) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Western blot results for p-STAT5 with Rebastinib
Technical Support Center: Rebastinib and p-STAT5 Western Blot Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering inconsistent Western blot results for phosphorylated STAT5 (p-STAT5) following treatment with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why would it affect p-STAT5 levels?
This compound (DCC-2036) is an orally bioavailable, small-molecule inhibitor of multiple tyrosine kinases.[1] It is known as a "switch control" inhibitor that binds to and inhibits the Bcr-Abl fusion oncoprotein, including the T315I mutant, by forcing it into an inactive conformation.[2][3] The Bcr-Abl protein is a constitutively active tyrosine kinase that drives the proliferation of certain leukemia cells, in part by activating downstream signaling pathways, including the phosphorylation of Signal Transducer and Activator of Transcription 5 (STAT5).[4] Therefore, effective inhibition of Bcr-Abl by this compound is expected to decrease the phosphorylation of STAT5 at tyrosine 694 (Tyr694). This compound also inhibits other kinases such as SRC, KDR, FLT3, and Tie-2.[4][5]
BCR-ABL Signaling Pathway and this compound Inhibition
Caption: BCR-ABL and JAK signaling pathways leading to STAT5 phosphorylation.
Troubleshooting Guide
Issue 1: Weak or No p-STAT5 Signal in All Lanes (Including Positive Control)
| Possible Cause | Recommended Solution |
| Ineffective Primary Antibody | Verify the recommended antibody dilution. Perform an antibody titration to find the optimal concentration.[6] Ensure the antibody is stored correctly and has not undergone multiple freeze-thaw cycles.[7] Consider using a fresh aliquot or a new antibody vial. |
| Low Protein Expression | Ensure the cell line used is known to express p-STAT5 upon stimulation or has constitutively active signaling (e.g., K562 cells).[4] A protein load of at least 20-30 µg of whole-cell extract is recommended, but for modified proteins, this may need to be increased.[8] |
| Protein Degradation | Always use fresh lysis buffer containing protease and phosphatase inhibitors to prevent dephosphorylation and degradation of your target protein.[8][9] Keep samples on ice or at 4°C throughout the preparation process.[9] |
| Inefficient Protein Transfer | Confirm transfer by staining the membrane with Ponceau S after transfer. For low molecular weight proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm).[9] For high molecular weight proteins, ensure sufficient transfer time.[10] |
| Incorrect Secondary Antibody | Ensure the secondary antibody is specific to the host species of the primary antibody (e.g., anti-rabbit secondary for a rabbit primary).[11] |
Issue 2: Inconsistent or No Reduction in p-STAT5 Signal After this compound Treatment
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | The IC50 of this compound for inhibiting p-STAT5 in cells is in the low nanomolar range.[4] Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. |
| Insufficient Treatment Time | The duration of this compound treatment may need optimization. A time-course experiment (e.g., 2, 4, 8, 24 hours) can help determine the point of maximum p-STAT5 inhibition. |
| Cell Line Resistance | The cell line may have alternative signaling pathways that activate STAT5, which are not inhibited by this compound. Pharmacodynamic data from clinical trials showed that in some cases, inhibition of BCR-ABL1 did not correlate with clinical response, possibly due to the activation of other pathways.[3] |
| This compound Degradation | Ensure the this compound stock solution is prepared and stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
This compound In Vitro Activity
| Target | Cell Line | IC50 | Reference |
| p-STAT5 | Ba/F3 (BCR-ABL1native) | 28 nM | [4] |
| p-STAT5 | Ba/F3 (BCR-ABL1T315I) | 13 nM | [4] |
| BCR-ABL1native Autophosphorylation | Cell-based | 29 nM | [4] |
| BCR-ABL1T315I Autophosphorylation | Cell-based | 18 nM | [4] |
| Abl1WT | Biochemical Assay | 0.8 nM | [4][5] |
| Abl1T315I | Biochemical Assay | 4 nM | [4][5] |
Issue 3: High Background or Non-Specific Bands
| Possible Cause | Recommended Solution |
| Inappropriate Blocking Buffer | When detecting phosphoproteins, it is often recommended to use Bovine Serum Albumin (BSA) instead of non-fat dry milk for blocking.[9] Milk contains casein, a phosphoprotein that can cause high background signals.[9] |
| Antibody Concentration Too High | Excess primary or secondary antibody can lead to non-specific binding and high background.[11] Optimize antibody concentrations by performing a titration.[6] |
| Insufficient Washing | Increase the number, duration, or volume of wash steps to remove non-specifically bound antibodies.[11] Adding a detergent like Tween-20 to the wash buffer is standard practice.[6] |
| Sample Overloading | Loading too much protein can lead to streaking and high background in the lane.[6] A typical starting point is 30 µg of protein per lane.[6] |
| Cross-reactivity | The p-STAT5 (Tyr694) antibody may cross-react with other phosphorylated proteins like EGFR.[12] Check the antibody datasheet for known cross-reactivities. |
Experimental Protocols & Workflows
Western Blot Experimental Workflow
Caption: Standard workflow for Western blot analysis of p-STAT5.
Detailed Protocol: Western Blot for p-STAT5
-
Cell Lysis:
-
After treating cells with this compound, wash them twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[8]
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Load 20-50 µg of protein per lane onto an SDS-PAGE gel (the percentage of which depends on the protein size).
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm transfer efficiency with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[9]
-
Incubate the membrane with the primary antibody against p-STAT5 (Tyr694), diluted in 5% BSA/TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody, diluted in 5% BSA/TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imager.
-
For normalization, the blot can be stripped and re-probed for total STAT5 and/or a loading control like GAPDH or β-actin.
-
Troubleshooting Decision Tree
Caption: A logical guide to troubleshooting p-STAT5 Western blot issues.
References
- 1. Facebook [cancer.gov]
- 2. DCC-2036 (this compound) - Chronic Myeloid Leukemia [cmleukemia.com]
- 3. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western blot optimization | Abcam [abcam.com]
- 10. wildtypeone.substack.com [wildtypeone.substack.com]
- 11. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 12. Phospho-Stat5 (Tyr694) Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Analysis of Rebastinib and Other Bcr-Abl Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Rebastinib (DCC-2036) against other prominent Bcr-Abl tyrosine kinase inhibitors (TKIs) used in the treatment of Chronic Myeloid Leukemia (CML). The information presented is supported by preclinical data to aid in research and drug development decision-making.
Introduction to Bcr-Abl Inhibitors
The fusion protein Bcr-Abl, a constitutively active tyrosine kinase, is the pathogenic driver in nearly all cases of CML. Tyrosine kinase inhibitors that target Bcr-Abl have revolutionized the treatment of this disease. This guide focuses on this compound, a "switch-control" inhibitor, and compares its in vitro efficacy with established TKIs, including imatinib, nilotinib, dasatinib, bosutinib, and ponatinib, as well as the newer allosteric inhibitor, asciminib. Unlike traditional ATP-competitive inhibitors, this compound binds to the kinase in its inactive conformation, offering a distinct mechanism of action that can overcome certain resistance mutations.[1]
Comparative Efficacy: In Vitro Inhibition of Bcr-Abl
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and other TKIs against wild-type Bcr-Abl and various clinically relevant mutations.
Table 1: IC50 Values (nM) of Bcr-Abl Inhibitors Against Wild-Type and T315I Mutant Kinase
| Inhibitor | Bcr-Abl (Wild-Type) IC50 (nM) | Bcr-Abl (T315I) IC50 (nM) |
| This compound | 0.8[2] | 4[2] |
| Imatinib | 176[3] | >10000[3] |
| Nilotinib | 20-30 | >3000 |
| Dasatinib | <1 | >500 |
| Bosutinib | 1.2 | 310 |
| Ponatinib | 0.37[4] | 2.0[4] |
| Asciminib | 3.8[5] | Not applicable (allosteric inhibitor) |
Table 2: Comparative IC50 Values (nM) Against a Panel of Bcr-Abl Kinase Domain Mutations
| Mutation | This compound | Imatinib | Nilotinib | Dasatinib | Bosutinib | Ponatinib |
| G250E | 6-150[6] | 150-300 | 50-100 | <1-5 | 10-20 | <1 |
| Q252H | 6-150[6] | 150-300 | 50-100 | <1-5 | 20-50 | <1 |
| Y253F/H | 6-150[6] | >1000 | 100-300 | 5-20 | 20-50 | <1 |
| E255K/V | 6-150[6] | >1000 | 100-300 | 5-20 | 20-50 | <1 |
| V299L | 6-150[6] | 100-200 | 20-50 | <1-5 | 10-20 | <1 |
| F317L/V | 6-150[6] | 100-200 | 20-50 | 5-20 | 20-50 | 5-10 |
| M351T | 6-150[6] | 100-200 | 20-50 | <1-5 | 10-20 | <1 |
Note: IC50 values can vary between different studies due to variations in experimental conditions.[7]
Bcr-Abl Signaling Pathway
The Bcr-Abl oncoprotein activates a cascade of downstream signaling pathways crucial for leukemic cell proliferation and survival. Understanding this pathway is key to appreciating the mechanism of action of Bcr-Abl inhibitors.
Experimental Protocols
Bcr-Abl Kinase Inhibition Assay
This assay determines the in vitro potency of an inhibitor against the Bcr-Abl kinase.
Materials:
-
Recombinant Bcr-Abl kinase (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide like Abltide)
-
Test inhibitor (e.g., this compound)
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant Bcr-Abl enzyme, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™, which correlates with kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[8]
Cellular Proliferation Assay
This assay measures the effect of an inhibitor on the growth of Bcr-Abl-positive leukemia cell lines.
Materials:
-
Bcr-Abl-positive cell line (e.g., K562, Ba/F3 expressing Bcr-Abl)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test inhibitor
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, XTT, or a fluorescent dye like CyQUANT)
-
Plate reader (spectrophotometer or fluorometer)
Procedure:
-
Seed the Bcr-Abl-positive cells into 96-well plates at a predetermined density.
-
Add serial dilutions of the test inhibitor to the wells.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
After an appropriate incubation period with the reagent, measure the absorbance or fluorescence using a plate reader.
-
The signal is proportional to the number of viable cells.
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to a vehicle-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[9][10]
References
- 1. DCC-2036 (this compound) - Chronic Myeloid Leukemia [cmleukemia.com]
- 2. selleckchem.com [selleckchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
- 9. 細胞活力與增殖測試 [sigmaaldrich.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Head-to-Head Comparison: Rebastinib vs. Ponatinib for T315I-Mutated Chronic Myeloid Leukemia
A Comprehensive Guide for Researchers and Drug Development Professionals
The emergence of the T315I "gatekeeper" mutation in the BCR-ABL1 kinase domain represents a significant clinical challenge in the management of Chronic Myeloid Leukemia (CML), conferring resistance to most first and second-generation tyrosine kinase inhibitors (TKIs). This guide provides a detailed, data-driven comparison of two inhibitors with activity against this formidable mutation: Rebastinib (DCC-2036) and Ponatinib (Iclusig®).
This publication objectively evaluates their performance based on preclinical and clinical data, offering insights into their distinct mechanisms of action, efficacy, safety profiles, and off-target effects. All quantitative data are summarized in structured tables for ease of comparison, and detailed experimental methodologies are provided for key cited experiments.
Executive Summary
Ponatinib, a potent, ATP-competitive pan-BCR-ABL1 inhibitor, has established itself as a standard of care for patients with T315I-mutated CML, demonstrating robust and durable clinical responses.[1][2][3] this compound, a non-ATP-competitive "switch-control" inhibitor, also shows potent preclinical activity against the T315I mutant.[4] However, its clinical development in CML was not pursued extensively due to insufficient clinical benefit compared to emerging therapies like ponatinib.[4][5] This guide delves into the experimental data that underpins these divergent clinical trajectories.
Mechanism of Action
The fundamental difference between this compound and Ponatinib lies in their binding modes to the ABL kinase domain.
Ponatinib is a third-generation TKI designed to fit into the ATP-binding pocket of both native and mutated BCR-ABL1, including the T315I variant.[6] Its rigid structure allows it to overcome the steric hindrance imposed by the isoleucine residue at position 315.[6]
This compound , in contrast, is a "switch-control" inhibitor. It binds to the kinase in its inactive conformation, utilizing an allosteric pocket adjacent to the ATP-binding site.[4][7] This unique mechanism allows it to be effective regardless of the T315I mutation in the ATP-binding site and renders it non-competitive with intracellular ATP.[4]
Preclinical Efficacy: A Quantitative Comparison
Both this compound and Ponatinib demonstrate potent inhibition of the T315I mutation in preclinical models. The following tables summarize key in vitro and in vivo data.
Table 1: In Vitro Potency (IC50)
| Compound | Target | IC50 (nM) | Reference(s) |
| This compound | ABL1 (Wild-Type) | 0.8 | [8] |
| ABL1 (T315I) | 4 | [8] | |
| Ba/F3 BCR-ABL1 T315I (Cell Proliferation) | 13 | [9] | |
| Ponatinib | ABL1 (Wild-Type) | 0.37 | [10] |
| ABL1 (T315I) | 2.0 | [10] | |
| Ba/F3 BCR-ABL1 T315I (Cell Proliferation) | 11 | [10] |
Table 2: In Vivo Efficacy in T315I Mouse Models
| Compound | Model | Dosing | Key Findings | Reference(s) |
| This compound | Ba/F3-BCR-ABL1 T315I allograft | 100 mg/kg, once daily (oral) | Significantly prolonged survival compared to vehicle. | [11] |
| Ponatinib | Ba/F3-BCR-ABL1 T315I xenograft | 5, 15, 25 mg/kg, once daily (oral) | Dose-dependent prolongation of median survival. |
Signaling Pathway Inhibition
Both drugs effectively inhibit the downstream signaling pathways activated by the constitutively active BCR-ABL1 T315I kinase. This includes the phosphorylation of key substrates like STAT5, which is crucial for leukemic cell proliferation and survival.
Off-Target Kinase Profiles
A critical aspect of TKI development is understanding their selectivity, as off-target effects can lead to adverse events.
Ponatinib is a multi-targeted kinase inhibitor, potently inhibiting a range of kinases beyond BCR-ABL1, including VEGFR, FGFR, PDGFR, and SRC family kinases.[9] This broad activity may contribute to some of its observed side effects.[6]
This compound also inhibits other kinases, notably TIE2, FLT3, and SRC family kinases.[8][12] Its development has more recently focused on its potent TIE2 inhibition in other cancer types.[5][13]
Table 3: Off-Target Kinase Inhibition (IC50 in nM)
| Kinase | This compound | Ponatinib |
| ABL1 | 0.8 | 0.37 |
| T315I | 4 | 2.0 |
| SRC | 34 | - |
| LYN | 29 | - |
| HCK | 40 | - |
| FGR | 38 | - |
| KDR (VEGFR2) | 4 | - |
| FLT3 | 2 | - |
| TIE2 | 6 | - |
| PDGFRα | 70 | - |
| c-KIT | 481 | - |
| A comprehensive head-to-head kinase panel comparison is not readily available in the public domain. This table is compiled from various sources. |
Clinical Data: Efficacy and Safety in T315I-Positive Patients
Ponatinib
Ponatinib has undergone extensive clinical evaluation and is approved for the treatment of T315I-positive CML. The pivotal PACE trial demonstrated significant efficacy in this patient population.
-
Efficacy: In the PACE trial, patients with chronic phase CML and the T315I mutation treated with ponatinib achieved a major cytogenetic response (MCyR) rate of 70%.[10] Long-term follow-up has shown these responses to be durable.[2][10]
-
Safety: A significant concern with ponatinib is the risk of arterial occlusive events (AOEs), including cardiovascular, cerebrovascular, and peripheral vascular events.[2][3][14] The 5-year follow-up of the PACE trial reported a cumulative incidence of AOEs of 31% in patients with chronic phase CML.[3] Dose optimization strategies are employed to mitigate these risks.[2]
This compound
This compound's clinical development in CML was primarily in a Phase 1 dose-finding study.
-
Efficacy: In the Phase 1 trial, 8 complete hematologic responses were observed in 40 evaluable CML patients, with 4 of these responses in patients with the T315I mutation.[5] However, the overall clinical benefit was not deemed sufficient to warrant further development in CML, especially with the emergence of highly effective agents like ponatinib.[5]
-
Safety: The maximum tolerated dose was established at 150 mg twice daily.[5] Dose-limiting toxicities included dysarthria, muscle weakness, and peripheral neuropathy.[5] Other reported adverse events included dry mouth, constipation, fatigue, and blurred vision.[15]
Experimental Protocols
Cellular Proliferation Assay (MTT/Resazurin)
Detailed Methodology:
-
Cell Seeding: Ba/F3 cells expressing BCR-ABL1 T315I are seeded in 96-well plates at a density of approximately 3 x 10³ cells per well.[8]
-
Compound Treatment: Cells are treated with a serial dilution of this compound or Ponatinib.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.[8]
-
Reagent Addition: After incubation, MTT or Resazurin solution is added to each well.
-
Final Incubation: Plates are incubated for an additional 2-4 hours to allow for the conversion of the reagent by viable cells.
-
Data Acquisition: The absorbance (for MTT) or fluorescence (for Resazurin) is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blotting for Signaling Pathway Analysis
Detailed Methodology:
-
Cell Lysis: CML cells treated with this compound, Ponatinib, or a vehicle control are lysed using RIPA buffer.
-
Protein Quantification: The total protein concentration in each lysate is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for phosphorylated and total forms of BCR-ABL1, STAT5, and other downstream targets. A loading control antibody (e.g., β-actin) is also used.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
Both this compound and Ponatinib demonstrate potent preclinical activity against the T315I mutation, a critical driver of resistance in CML. Ponatinib's ATP-competitive mechanism has translated into significant and sustained clinical efficacy, establishing it as a vital therapeutic option for this patient population, albeit with a notable risk of vascular adverse events that requires careful management. This compound's unique "switch-control" mechanism of action also effectively inhibits the T315I mutant in preclinical models. However, its clinical development in CML was halted due to a less favorable risk-benefit profile compared to Ponatinib. The distinct characteristics of these two molecules provide valuable insights for the ongoing development of novel TKIs aimed at overcoming resistance in CML and other malignancies.
References
- 1. Ponatinib Overcomes Hard-to-Treat T315I Mutation in Patients with CML/ALL [ahdbonline.com]
- 2. Frontiers | Adverse events and dose modifications of tyrosine kinase inhibitors in chronic myelogenous leukemia [frontiersin.org]
- 3. Side-effects profile and outcomes of ponatinib in the treatment of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. mdpi.com [mdpi.com]
- 10. Ponatinib -- Review of Historical Development, Current Status, and Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. Facebook [cancer.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ashpublications.org [ashpublications.org]
- 15. researchgate.net [researchgate.net]
Validating the Anti-Metastatic Potential of Rebastinib in Pancreatic Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Rebastinib, a selective TIE2 kinase inhibitor, with alternative therapeutic strategies for metastatic pancreatic cancer. We propose a framework for validating this compound's anti-metastatic effects in a new cancer model—pancreatic neuroendocrine tumors (PNETs)—and present supporting preclinical data and detailed experimental protocols. This document is intended to serve as a resource for researchers investigating novel anti-metastatic agents and designing preclinical studies.
Introduction to this compound and its Mechanism of Action
This compound is an orally bioavailable small molecule inhibitor of the TIE2 receptor tyrosine kinase.[1][2] The TIE2 signaling pathway, primarily activated by angiopoietins, plays a crucial role in angiogenesis, vascular stability, and inflammation.[3] In the tumor microenvironment, TIE2 is expressed on endothelial cells and a subset of pro-tumoral macrophages known as TIE2-expressing macrophages (TEMs).[1][4] These TEMs are implicated in promoting tumor progression, angiogenesis, and metastasis.[1][4]
This compound's anti-metastatic effect is attributed to its ability to inhibit TIE2 signaling in TEMs. This inhibition leads to a reduction in tumor-associated angiogenesis, decreased vascular permeability, and impaired intravasation of tumor cells into the bloodstream, ultimately limiting the formation of distant metastases.[1][5] Preclinical studies in breast cancer models have demonstrated that this compound significantly reduces tumor growth and metastasis, particularly when used in combination with chemotherapy.[5]
dot
References
- 1. The novel c-Met inhibitor cabozantinib overcomes gemcitabine resistance and stem cell signaling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of IL-8 Secretion on BxPC-3 and MIA PaCa-2 cells and Induction of Cytotoxicity in Pancreatic Cancer Cells with Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacr.org [aacr.org]
- 5. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Rebastinib's TIE2 Inhibition Across Diverse Assay Platforms: A Comparative Guide
A Comprehensive Analysis of Biochemical, Cellular, and Functional Assays to Quantify the Potency of Rebastinib, a Selective TIE2 Kinase Inhibitor.
This guide provides a detailed comparison of this compound's inhibitory activity against the TIE2 receptor tyrosine kinase across a spectrum of in vitro assays. By presenting data from biochemical, cellular, and functional experimental models, we offer researchers, scientists, and drug development professionals a comprehensive overview of this compound's potency and a methodological framework for its cross-validation. This document summarizes quantitative data, outlines detailed experimental protocols, and provides visual representations of key biological pathways and experimental workflows to facilitate a deeper understanding of this compound's mechanism of action.
Quantitative Comparison of this compound's TIE2 Inhibition
The inhibitory potency of this compound against TIE2 has been rigorously assessed in a variety of assay formats, each providing a unique perspective on its activity. The half-maximal inhibitory concentration (IC50) values obtained from these assays are summarized below, offering a clear comparison of this compound's efficacy at the enzymatic, cellular, and functional levels.
| Assay Type | Model System | Description | This compound IC50 (nM) | Reference |
| Biochemical Kinase Assay | Recombinant Human TIE2 Kinase | Measures the direct inhibition of the isolated TIE2 kinase domain activity. | 0.63 | [1] |
| Cellular Phosphorylation Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Quantifies the inhibition of Angiopoietin-1 (Ang1)-stimulated TIE2 autophosphorylation in a relevant endothelial cell line. | 0.058 | [1] |
| Cellular Phosphorylation Assay | EA.hy926 Cells (HUVEC-derived cell line) | Assesses the inhibition of Ang1-stimulated TIE2 phosphorylation in another endothelial cell model. | 0.091 | [1] |
| Cellular Phosphorylation Assay | TIE2-expressing Chinese Hamster Ovary (CHO) Cells | Measures the inhibition of TIE2 phosphorylation in a heterologous expression system. | 2.0 | |
| Cellular Phosphorylation Assay | TIE2-transduced Murine Macrophages (IBMM Tie2Hi) | Evaluates the inhibition of TIE2 phosphorylation in a myeloid cell context, relevant to the tumor microenvironment. | 0.26 | [1] |
| Functional Transendothelial Migration Assay | Co-culture of Macrophages and Breast Cancer Cells with HUVECs | Measures the inhibition of macrophage-induced breast cancer cell migration across an endothelial monolayer, a key process in metastasis. | < 5 |
Experimental Protocols
To ensure reproducibility and facilitate the application of these assays in other research contexts, detailed methodologies for the key experiments are provided below.
Biochemical TIE2 Kinase Assay (Coupled Spectrophotometric Assay)
This assay quantifies the enzymatic activity of recombinant TIE2 kinase by measuring the production of ADP, which is coupled to the oxidation of NADH.
Materials:
-
Recombinant human unphosphorylated TIE2 kinase
-
Pyruvate kinase/lactate dehydrogenase (PK/LDH)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
ATP
-
This compound (or other test compounds)
-
Assay Buffer (e.g., Tris-based buffer with MgCl2)
Procedure:
-
Prepare a reaction mixture containing TIE2 kinase, PK/LDH, PEP, and NADH in the assay buffer.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a 96-well plate.
-
Initiate the kinase reaction by adding a specific concentration of ATP.
-
Continuously monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 value by fitting the data to a dose-response curve.
Cellular TIE2 Phosphorylation Assay
This assay measures the ability of this compound to inhibit the ligand-induced autophosphorylation of the TIE2 receptor in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs) or other TIE2-expressing cells
-
Cell culture medium (e.g., EGM-2)
-
Recombinant human Angiopoietin-1 (Ang1)
-
This compound (or other test compounds)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-TIE2 (Tyr992), anti-total-TIE2
-
Secondary antibodies (HRP-conjugated)
-
Western blotting reagents and equipment
Procedure:
-
Seed HUVECs in 6-well plates and grow to near confluence.
-
Starve the cells in a serum-free medium for 4-6 hours.
-
Pre-treat the cells with various concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of Ang1 (e.g., 200 ng/mL) for 10-15 minutes at 37°C.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-TIE2 and total TIE2.
-
Incubate with HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
Quantify the band intensities and normalize the phospho-TIE2 signal to the total TIE2 signal.
-
Calculate the IC50 value from the dose-response curve.
In Vitro Transendothelial Migration Assay
This functional assay assesses the impact of this compound on the ability of tumor cells to migrate across an endothelial monolayer, a process often facilitated by macrophages.
Materials:
-
HUVECs
-
Human or murine macrophages (e.g., primary monocytes or a cell line)
-
Breast cancer cells (e.g., MDA-MB-231)
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture media
-
This compound (or other test compounds)
-
Fluorescent dye for cell labeling (e.g., Calcein AM)
Procedure:
-
Seed HUVECs on the upper surface of the Transwell inserts and culture until a confluent monolayer is formed.
-
In the lower chamber, place a suspension of macrophages.
-
Add fluorescently labeled breast cancer cells to the upper chamber with the HUVEC monolayer.
-
Treat the co-culture with various concentrations of this compound or DMSO.
-
Incubate for 24-48 hours to allow for tumor cell migration.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Quantify the migrated tumor cells in the lower chamber by measuring the fluorescence with a plate reader.
-
Determine the IC50 value for the inhibition of transendothelial migration.
Visualizing the Molecular Pathway and Experimental Design
To further elucidate the context of this compound's action and the experimental approach to its validation, the following diagrams are provided.
Caption: Angiopoietin/TIE2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the cross-validation of this compound's TIE2 inhibition.
References
Rebastinib: A Frontrunner in TIE2 Inhibition for Cancer Therapy?
A Comparative Analysis of Rebastinib's Efficacy Against Other TIE2 Inhibitors
In the landscape of targeted cancer therapies, the TIE2 signaling pathway has emerged as a critical regulator of tumor angiogenesis and metastasis. Consequently, the development of potent and selective TIE2 inhibitors is a key focus for researchers and drug developers. Among these, this compound has garnered significant attention. This guide provides an objective comparison of this compound's performance against other TIE2 inhibitors, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of this promising therapeutic agent.
Unveiling the Potency of this compound: A Quantitative Comparison
This compound, a "switch control" kinase inhibitor, has demonstrated exceptional potency against the TIE2 receptor tyrosine kinase.[1] Its unique mechanism of action, which involves binding to the "switch pocket" of the kinase domain, contributes to its high affinity and prolonged target engagement.[2] Available data from biochemical and cellular assays consistently highlight this compound's superior inhibitory activity compared to other multi-kinase inhibitors that also target TIE2.
A key study directly compared the potency of this compound to a panel of other representative kinase inhibitors with TIE2 activity. The results, summarized in the table below, reveal that this compound is significantly more potent, with IC50 values in the picomolar to low nanomolar range.[3]
| Compound | TIE2 IC50 (nM) | Fold Potency vs. This compound | Other Kinases Inhibited |
| This compound | 0.058 - 6 | - | ABL1, FLT3, KDR, SRC, TRKA/B/C |
| Cabozantinib | - | 17-5672 fold less potent | MET, VEGFRs, RET, KIT, AXL |
| Foretinib | - | " | MET, VEGFRs, RON, AXL |
| MGCD265 (Glesatinib) | - | " | MET, AXL, RON |
| Crizotinib | - | " | ALK, ROS1, MET |
| Ponatinib | - | " | BCR-ABL, VEGFRs, FGFRs, PDGFRs |
| Pexmetinib | - | " | - |
| SKB-Tie2 | - | " | - |
Table 1: Comparative Potency of this compound and Other Kinase Inhibitors Against TIE2. Data compiled from multiple sources.[1][3][4][5] Note: Specific IC50 values for all comparator drugs from a single head-to-head study were not available in the public domain; however, the referenced study explicitly states that this compound is 17-5672 fold more potent than these comparator inhibitors for TIE2.
Beyond small molecules, other strategies to inhibit TIE2 signaling include antibody-based therapies. These agents, such as trebananib (an Angiopoietin-1 and -2 peptibody) and MEDI3617 (an Angiopoietin-2 specific monoclonal antibody), function by sequestering the ligands that activate the TIE2 receptor. While effective in preclinical and clinical settings, a direct comparison of their in vivo efficacy against the targeted action of this compound is not yet well-documented in publicly available literature.
The TIE2 Signaling Axis: A Target for Anti-Angiogenic Therapy
The TIE2 signaling pathway plays a pivotal role in regulating vascular stability and angiogenesis. The binding of its primary ligand, Angiopoietin-1 (Ang1), to the TIE2 receptor on endothelial cells initiates a signaling cascade that promotes vessel maturation and quiescence. Conversely, Angiopoietin-2 (Ang2) can act as a context-dependent antagonist or partial agonist, contributing to vascular destabilization and angiogenesis, particularly in the tumor microenvironment.[6][7]
The diagram below illustrates the key components and downstream effectors of the TIE2 signaling pathway.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The selective Tie2 inhibitor this compound blocks recruitment and function of Tie2Hi macrophages in breast cancer and pancreatic neuroendocrine tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Angiopoietin-2 and TIE Pathway as a Therapeutic Target for Enhancing Antiangiogenic Therapy and Immunotherapy in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Safety Analysis of Rebastinib and Similar Tyrosine Kinase Inhibitors
A detailed guide for researchers, scientists, and drug development professionals on the safety profiles of Rebastinib and comparable Tyrosine Kinase Inhibitors (TKIs), supported by clinical trial data and experimental protocols.
This guide provides a comprehensive comparative analysis of the safety profile of this compound, a potent TIE2 and BCR-ABL inhibitor, with other commercially available TKIs that have overlapping targets or are used in similar clinical contexts. The data presented is compiled from published clinical trial results to offer an objective overview for researchers and drug development professionals.
Data Presentation: Comparative Safety Profiles
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) observed in clinical trials for this compound and selected comparator TKIs: Ponatinib, Axitinib, and Cabozantinib. These TKIs have been chosen due to their relevance as either BCR-ABL inhibitors or inhibitors of key angiogenic pathways, providing a meaningful context for this compound's safety profile.
Table 1: Common Treatment-Emergent Adverse Events (All Grades, %) for this compound and Comparator TKIs
| Adverse Event | This compound (Phase Ib, HER2- Breast Cancer)[1][2][3] | Ponatinib (PACE Trial, CP-CML)[4][5] | Axitinib (AXIS Trial, mRCC)[6][7][8] | Cabozantinib (METEOR Trial, aRCC)[9][10][11][12] |
| Hematological | ||||
| Anemia | 85 | - | <1 (Grade 3/4) | 6 (Grade 3/4) |
| Leukopenia | 67 | - | - | - |
| Neutropenia | 52 | - | 0-1 (Grade 3/4) | - |
| Thrombocytopenia | - | 46 | 0-1 (Grade 3/4) | - |
| Non-Hematological | ||||
| Fatigue | 78 | - | 39 | 11 (Grade 3/4) |
| Diarrhea | - | - | 55 | 13 (Grade 3/4) |
| Nausea | 52 | - | 32 | - |
| Anorexia | 67 | - | 34 | - |
| Hypertension | - | - | 40 | 15 (Grade 3/4) |
| Rash | - | 47 | <1 | - |
| Headache | - | 43 | - | - |
| Constipation | - | 41 | 20 | - |
| Dry Skin | - | 42 | - | - |
| Abdominal Pain | - | 46 | - | - |
| Increased ALT | 59 | - | - | - |
| Hyperglycemia | 56 | - | - | 5 (Grade 3/4) |
| Muscular Weakness | Attributed to this compound | - | - | - |
| Myalgias | Attributed to this compound | - | - | - |
| Increased Intraocular Pressure | Observed at 100mg dose | - | - | - |
| Hand-Foot Syndrome | - | - | 27 | 8 (Grade 3/4) |
| Dysphonia | - | - | 31 | - |
Note: Direct comparison between trials should be made with caution due to differences in patient populations, disease states, and trial designs. Dashes indicate data not prominently reported in the cited sources.
Table 2: Grade 3/4 Treatment-Emergent Adverse Events (%) for this compound and Comparator TKIs
| Adverse Event | This compound (Phase 1, Leukemia)[1] | Ponatinib (PACE Trial, CP-CML)[4][13] | Axitinib (AXIS Trial, mRCC)[6][8] | Cabozantinib (METEOR Trial, aRCC)[9][10][11][12] |
| Hematological | ||||
| Anemia | - | - | <1 | 17 |
| Thrombocytopenia | - | 12 | 0-1 | - |
| Neutropenia | - | 8 (Imatinib arm) | 0-1 | - |
| Non-Hematological | ||||
| Hypertension | - | - | 16 | 15 |
| Diarrhea | - | - | 11 | 13 |
| Fatigue | - | - | 11 | 11 |
| Increased Lipase | - | 14 | - | - |
| Rash | - | 6 | - | - |
| Hand-Foot Syndrome | - | - | - | 8 |
| Arterial Occlusive Events | - | 31 (cumulative) | - | - |
| Dose-Limiting Toxicities | Dysarthria, Muscle Weakness, Peripheral Neuropathy | - | - | - |
Note: Data for this compound in this table is from a different trial than Table 1 to highlight dose-limiting toxicities. Direct comparison between trials should be made with caution.
Experimental Protocols
The safety and tolerability of this compound and the comparator TKIs in their respective clinical trials were primarily assessed through the monitoring and grading of adverse events (AEs) according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) .
General Safety Monitoring Protocol:
-
Baseline Assessment: Before initiation of the trial drug, a comprehensive baseline assessment is conducted, including a physical examination, vital signs, electrocardiogram (ECG), and laboratory tests (hematology, clinical chemistry, and urinalysis).
-
Ongoing Monitoring: Throughout the study, patients are regularly monitored for AEs. This includes:
-
Regular Clinic Visits: Patients are typically seen at the end of each treatment cycle, or more frequently if clinically indicated. At each visit, vital signs are recorded, and patients are queried about any new or worsening symptoms.
-
Laboratory Tests: Blood and urine samples are collected at specified intervals to monitor for hematological and biochemical toxicities.
-
Physical Examinations: A complete physical examination is performed at regular intervals.
-
Specialized Assessments: Depending on the known or potential toxicities of the TKI, specialized assessments such as ophthalmologic examinations (for drugs with known ocular side effects) or echocardiograms (for drugs with potential cardiotoxicity) are conducted at baseline and periodically during the trial.
-
-
Adverse Event Grading: The severity of each reported AE is graded using the CTCAE. The CTCAE provides a standardized five-point scale (Grade 1: Mild, Grade 2: Moderate, Grade 3: Severe, Grade 4: Life-threatening, Grade 5: Death) for a comprehensive list of adverse events.
-
Causality Assessment: The investigator assesses the relationship between the study drug and the occurrence of each AE (e.g., not related, unlikely, possible, probable, definite).
-
Dose Modifications: The study protocol specifies dose interruption, reduction, or discontinuation guidelines for managing AEs of certain grades and types. For instance, Grade 3 or 4 non-hematological toxicities often require dose interruption or reduction.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the primary signaling pathways inhibited by this compound and the comparator TKIs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Phase Ib Clinical and Pharmacodynamic Study of the TIE2 Kinase Inhibitor this compound with Paclitaxel or Eribulin in HER2-Negative Metastatic Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ponatinib efficacy and safety in Philadelphia chromosome–positive leukemia: final 5-year results of the phase 2 PACE trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ponatinib efficacy and safety in Philadelphia chromosome-positive leukemia: final 5-year results of the phase 2 PACE trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of axitinib versus sorafenib in metastatic renal cell carcinoma: subgroup analysis of Japanese patients from the global randomized Phase 3 AXIS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. Cabozantinib versus everolimus in advanced renal cell carcinoma (METEOR): final results from a randomised, open-label, phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. cabometyxcanada.ca [cabometyxcanada.ca]
- 12. Final Results of METEOR Trial: Cabozantinib vs Everolimus in Advanced Renal Cell Carcinoma - The ASCO Post [ascopost.com]
- 13. researchgate.net [researchgate.net]
Rebastinib In Vivo Efficacy: A Comparative Analysis in Preclinical Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Rebastinib with alternative therapies in relevant preclinical cancer models. The data herein is compiled from published studies to ensure reproducibility and aid in the critical evaluation of this compound's therapeutic potential.
This compound, a selective Tie2 kinase inhibitor, has demonstrated significant anti-tumor and anti-metastatic effects in various preclinical cancer models. This guide summarizes the key in vivo efficacy data for this compound and compares it against standard-of-care chemotherapies, including paclitaxel, eribulin, and carboplatin, in triple-negative breast cancer (TNBC) xenograft models. Detailed experimental protocols and visualizations of the experimental workflow and the targeted signaling pathway are provided to facilitate a comprehensive understanding of the data.
Quantitative Efficacy Comparison
The following tables summarize the in vivo efficacy of this compound and comparator agents in commonly used preclinical models of breast cancer.
Table 1: In Vivo Efficacy of this compound in Mouse Models of Breast Cancer
| Cancer Model | Treatment | Dosage | Administration Route | Key Outcomes | Citation |
| MDA-MB-231 Xenograft | This compound | 150 mg/kg | Tail Vein Injection | 44.54% tumor growth suppression compared to control (p<0.05) after 38 days.[1] | [1] |
| PyMT Syngeneic Model | This compound | 10 mg/kg daily | Oral | 75% reduction in primary tumor growth; 71% reduction in lung metastases.[2] | [2] |
| PyMT Syngeneic Model | This compound + Paclitaxel | 10 mg/kg daily (this compound) | Oral | 90% inhibition of tumor growth; 93% reduction in lung metastases (synergistic effect).[2] | [2] |
Table 2: Comparative In Vivo Efficacy in the MDA-MB-231 Xenograft Model
| Treatment | Dosage | Administration Route | Tumor Growth Inhibition | Citation |
| This compound | 150 mg/kg | Tail Vein Injection | 44.54% | [1] |
| Paclitaxel | 13.73 mg/kg (every 3 days for 21 days) | Not Specified | Up to 77.32% | [3] |
| Eribulin | 0.1 mg/kg (every 4 days, six times) | Intraperitoneal | Significant inhibition (T/C = 47.4%) | [4] |
| Carboplatin | 100 mg/kg | Not Specified | ~50% reduction in tumor volume | [5] |
T/C: Treatment group tumor volume / Control group tumor volume x 100. A lower T/C value indicates greater anti-tumor activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key in vivo experiments cited in this guide.
This compound Efficacy in MDA-MB-231 Xenograft Model[1]
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
-
Animal Model: Female nude mice (N=6 per group).
-
Tumor Implantation: Subcutaneous injection of MDA-MB-231 cells.
-
Treatment: When tumors reached a volume of approximately 72-73 mm³, mice were treated with this compound at a dose of 150 mg/kg via tail vein injection.
-
Tumor Measurement: Tumor volume was measured regularly for 38 days.
-
Statistical Analysis: A double-tailed t-test was used for comparison between the treatment and control groups.
Paclitaxel Efficacy in MDA-MB-231 Xenograft Model[3]
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
-
Animal Model: Not specified.
-
Tumor Implantation: Cell-derived xenograft (CDX) tumor model.
-
Treatment: Mice received treatment with a paclitaxel derivative (PTX-TTHA) at a dose of 13.73 mg/kg once every 3 days for 21 days.
-
Tumor Measurement: Tumor growth, volume, and weight were measured over the 21-day treatment period.
-
Statistical Analysis: Not specified.
Eribulin Efficacy in MDA-MB-231 Xenograft Model[4]
-
Cell Line: MDA-MB-231 human triple-negative breast cancer cells.
-
Animal Model: Not specified.
-
Tumor Implantation: Subcutaneous injection of 4 x 10⁶ viable MDA-MB-231 cells in PBS containing 50% Matrigel.
-
Treatment: 30 days after cell inoculation, mice were treated with eribulin at a dose of 0.1 mg/kg intravenously on days 1, 5, 9, and 13.
-
Tumor Measurement: Tumor volumes were estimated using the formula [(width)² × length]/2.
-
Statistical Analysis: Not specified.
Carboplatin Efficacy in a Murine Mammary Cancer Model[5]
-
Cell Line: 4T1 murine mammary cancer cells.
-
Animal Model: Not specified.
-
Tumor Implantation: Not specified.
-
Treatment: Mice were treated with carboplatin at a dose of 100 mg/kg.
-
Tumor Measurement: Tumor size was periodically determined.
-
Statistical Analysis: Not specified.
Visualizing the Process and Pathway
To further clarify the experimental procedures and the mechanism of action of this compound, the following diagrams are provided.
Caption: Experimental workflow for assessing this compound's in vivo efficacy.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. A Novel Paclitaxel Derivative for Triple-Negative Breast Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic antitumor effects of S-1 with eribulin in vitro and in vivo for triple-negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Gene Expression Changes Induced by Rebastinib and Other Tyrosine Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the gene expression alterations induced by Rebastinib versus other prominent Tyrosine Kinase Inhibitors (TKIs). The data presented is compiled from various studies to offer insights into the distinct and overlapping molecular effects of these targeted therapies.
Introduction to this compound and its TKI Counterparts
This compound (DCC-2036) is a multi-targeted TKI that inhibits a range of kinases, including BCR-ABL, SRC family kinases (LYN, HCK, FGR), TIE-2, VEGFR-2, and FLT3[1]. Its mechanism of action involves binding to the "switch control" pocket of the ABL kinase domain, which stabilizes the inactive conformation of the kinase[2]. This guide compares the gene expression changes induced by this compound with those of other well-established TKIs:
-
Imatinib: A first-generation TKI primarily targeting BCR-ABL, c-KIT, and PDGFRA.
-
Dasatinib: A second-generation TKI with broader activity against BCR-ABL, SRC family kinases, c-KIT, and PDGFR.
-
Nilotinib: Another second-generation TKI with high affinity for the BCR-ABL kinase.
-
Ponatinib: A third-generation TKI designed to overcome resistance mutations, including the T315I mutation in BCR-ABL, and with a broad kinase inhibition profile.
Comparative Analysis of Global Gene Expression Changes
The following table summarizes the global gene expression changes observed in cancer cell lines upon treatment with this compound and other TKIs. It is important to note that these data are collated from different studies employing various cell lines and experimental conditions, which may influence the observed outcomes.
| Tyrosine Kinase Inhibitor | Cell Line(s) | Experimental Method | Upregulated Genes | Downregulated Genes | Key Findings & Affected Pathways | Reference(s) |
| This compound | ID8 (Ovarian Cancer) | RNA Sequencing | 1,528 | 3,115 | Significant alteration of genes involved in tumorigenesis, angiogenesis, and proliferation. Notably, a tenfold increase in the anti-angiogenic gene ANGPTL1. | [3] |
| Macrophages | RNA Sequencing | 2,302 | 2,970 | Alteration of genes related to immune response and inflammation. | [3] | |
| Imatinib | GIST-T1 (Gastrointestinal Stromal Tumor) | Microarray | 431 | 466 | Differentially expressed genes associated with imatinib resistance. | [4] |
| K562 (Chronic Myeloid Leukemia) | Microarray | - | - | Upregulation of kinase-encoding genes (AURKC, FYN) and drug efflux pumps (ABCB1) in resistant cells. | [5] | |
| Dasatinib | Chronic Myeloid Leukemia patient cells | Microarray | - | - | Differential expression of protein-coding and long non-coding RNAs in imatinib-resistant patients. | [6] |
| K562 (Chronic Myeloid Leukemia) | RNA Sequencing & Proteomics | - | - | Metabolic reprogramming as a mechanism of resistance. | [7] | |
| Nilotinib | K562 (Chronic Myeloid Leukemia) | Microarray | - | - | Upregulation of kinase-encoding genes (AURKC, FYN) and drug efflux pumps (ABCB1) in resistant cells. | [5] |
| K562 (Chronic Myeloid Leukemia) | FT-IR Spectroscopy | - | - | Changes in macromolecules, including increased glycogen and lipid membrane order in resistant cells. | [8] | |
| Ponatinib | K562 (Chronic Myeloid Leukemia) | qRT-PCR (lncRNAs) | - | - | Re-regulation of long non-coding RNAs associated with cell death and proliferation. |
Data for upregulated and downregulated genes for Imatinib, Dasatinib, and Nilotinib in some studies were not presented as specific numbers in the referenced abstracts.
Signaling Pathways and Experimental Workflows
To visualize the complex interactions and experimental processes involved in studying these TKIs, the following diagrams are provided.
Caption: Simplified signaling pathways inhibited by this compound and other TKIs.
References
- 1. Facebook [cancer.gov]
- 2. Phase 1 dose-finding study of this compound (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identification of Novel Imatinib-Resistant Genes in Gastrointestinal Stromal Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gene expression signatures associated with the in vitro resistance to two tyrosine kinase inhibitors, nilotinib and imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein-coding genes and long noncoding RNAs are differentially expressed in dasatinib-treated chronic myeloid leukemia patients with resistance to imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multi-omic profiling of tyrosine kinase inhibitor-resistant K562 cells suggests metabolic reprogramming to promote cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Macromolecular changes in nilotinib resistant K562 cells; an in vitro study by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Rebastinib's Efficacy in Platinum-Resistant Ovarian Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rebastinib's performance with alternative therapies for platinum-resistant ovarian cancer (PROC). The information is supported by experimental data from clinical and preclinical studies to aid in research and development decisions.
This compound: A Novel TIE2 Inhibitor
This compound is an investigational, orally administered small molecule inhibitor of TIE2, a receptor tyrosine kinase. The angiopoietin (ANG)/TIE2 signaling pathway is a critical regulator of vascular stability and integrity. In the tumor microenvironment, this pathway is implicated in angiogenesis, inflammation, and metastasis. This compound's mechanism of action involves blocking the TIE2 signaling pathway on endothelial cells and pro-tumorigenic TIE2-expressing macrophages, thereby inhibiting tumor growth and spread.[1][2][3]
Clinical Efficacy of this compound in Combination with Paclitaxel
A Phase 1b/2 clinical trial (NCT03601897) evaluated the safety and efficacy of this compound in combination with weekly paclitaxel in patients with advanced or metastatic solid tumors, including a cohort with platinum-resistant ovarian cancer.[4][5]
Table 1: Efficacy of this compound plus Paclitaxel in Platinum-Resistant Ovarian Cancer (NCT03601897)
| Efficacy Endpoint | This compound + Paclitaxel |
| Objective Response Rate (ORR) | 38% (confirmed and unconfirmed) |
| Clinical Benefit Rate (CBR) at 8 weeks | 88% |
| Median Duration of Response (DoR) | 5.6 months |
| Median Progression-Free Survival (PFS) | Not explicitly stated in provided abstracts |
Data from the modified intent-to-treat (mITT) population. Final results may vary.
Comparison with Alternative Therapies for Platinum-Resistant Ovarian Cancer
The current treatment landscape for PROC includes single-agent chemotherapy, anti-angiogenic agents, and other targeted therapies.[6][7] The following tables summarize the efficacy of key alternatives.
Table 2: Efficacy of Single-Agent and Combination Chemotherapy in PROC
| Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Weekly Paclitaxel | 20-56%[8][9][10] | 3.0 - 5.0[8][9] | 12.0 - 13.7[8][9][10] |
| Pegylated Liposomal Doxorubicin (PLD) | ~10%[11] | 3.0 - 4.0[11] | 9.0 - 12.0[11] |
| Topotecan | ~10%[11] | 3.0 - 4.0[11] | 9.0 - 12.0[11] |
| Gemcitabine | ~10%[11] | 3.0 - 4.0[11] | 9.0 - 12.0[11] |
Table 3: Efficacy of Targeted and Combination Therapies in PROC
| Treatment Regimen | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) | Median Overall Survival (OS) (months) |
| Bevacizumab + Chemotherapy (AURELIA trial) | 27.3% | 6.7 | Not significantly different from chemotherapy alone[12] |
| Adavosertib + Gemcitabine | 23%[7][13] | 4.6[7][13] | 11.4[7][13] |
Experimental Protocols
This compound Clinical Trial Protocol (NCT03601897 - Ovarian Cancer Cohort)
-
Study Design: An open-label, multicenter, Phase 1b/2 study.[5]
-
Patient Population: Patients with recurrent epithelial ovarian, fallopian tube, or primary peritoneal carcinoma that is platinum-resistant.
-
Treatment: this compound administered orally twice daily (BID) in combination with paclitaxel (80 mg/m²) administered intravenously on days 1, 8, and 15 of a 28-day cycle.[4] Two dose levels of this compound were evaluated: 50 mg BID and 100 mg BID.[4][14]
-
Efficacy Evaluation: Tumor response was assessed according to Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1).
-
Safety Evaluation: Adverse events were graded according to the Common Terminology Criteria for Adverse Events version 5.0 (CTCAE v5.0).
This compound Preclinical Murine Model Protocol
-
Cell Lines: ID8 (murine ovarian cancer cell line) and PMJ2R (murine peritoneal macrophage cell line).[2][3]
-
Animal Model: Syngeneic ID8 mouse model, where C57BL/6 mice are injected with ID8 cells.[15] A patient-derived xenograft (PDX) model was also used.[2][3]
-
Treatment: Mice were treated with this compound (10 mg/kg/day), carboplatin (20 mg/kg), and paclitaxel (12 mg/kg).[2]
-
Pharmacodynamic Analysis: Ascites were harvested for flow cytometry to analyze immune cell populations.[2][15]
-
Gene Expression Analysis: RNA sequencing was performed on ID8 cells and PMJ2R macrophages treated with this compound to determine gene expression changes.[2][3]
-
Survival Analysis: The effect of this compound, alone and in combination with chemotherapy, on the median survival of tumor-bearing mice was evaluated.[2][15]
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits the TIE2 receptor, disrupting pro-tumorigenic signaling.
Caption: Workflow of the this compound Phase 1b/2 clinical trial for PROC.
Caption: Preclinical workflow for validating this compound's activity.
References
- 1. Real-world outcomes associated with bevacizumab combined with chemotherapy in platinum-resistant ovarian Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Clinical Trial: NCT03601897 - My Cancer Genome [mycancergenome.org]
- 6. Avastin® (bevacizumab) Clinical Trials for Ovarian Cancer | HCP [avastin.com]
- 7. Addition of Wee1 Inhibitor Adavosertib to Gemcitabine in Platinum-Resistant/Refractory Recurrent Ovarian Cancer - The ASCO Post [ascopost.com]
- 8. A phase II study of weekly paclitaxel in platinum and paclitaxel-resistant ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. article.imrpress.com [article.imrpress.com]
- 10. Efficacy and Safety of Weekly Paclitaxel Plus Vistusertib vs Paclitaxel Alone in Patients With Platinum-Resistant Ovarian High-Grade Serous Carcinoma: The OCTOPUS Multicenter, Phase 2, Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. REBECA trial: a new piece of the evidence for bevacizumab in platinum-resistant recurrent ovarian cancer - Lavacchi - Translational Cancer Research [tcr.amegroups.org]
- 13. Addition of Adavosertib to Gemcitabine Improves Outcomes in High-Grade Serous Ovarian Cancer - The ASCO Post [ascopost.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Final Step: Proper Disposal of Rebastinib in a Research Setting
The responsible disposal of investigational drugs like Rebastinib is a critical component of laboratory safety and regulatory compliance. For researchers, scientists, and drug development professionals, adherence to established protocols not only ensures a safe working environment but also prevents environmental contamination and upholds the integrity of clinical trials. This guide provides essential, step-by-step information for the proper disposal of this compound, drawing upon general best practices for investigational drug management.
Core Principles of Investigational Drug Disposal
The disposal of any investigational product, including this compound, is governed by a hierarchy of regulations and guidelines. The primary point of contact for disposal instructions is the study sponsor, who is responsible for the investigational drug throughout its lifecycle.[1] Additionally, all disposal procedures must comply with federal, state, and local regulations, as well as institutional policies.[2][3]
Pre-Disposal Handling and Safety
Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). According to its Safety Data Sheet (SDS), this compound is harmful if swallowed, causes skin irritation, and can lead to serious eye irritation and respiratory irritation.[4]
Recommended PPE and Handling Precautions:
| Item | Specification |
| Gloves | Protective gloves required.[4] |
| Eye Protection | Safety goggles with side-shields are necessary.[4] |
| Body Protection | Impervious clothing should be worn.[4] |
| Respiratory Protection | A suitable respirator is recommended.[4] |
| Ventilation | Use only in areas with appropriate exhaust ventilation.[4] |
Step-by-Step Disposal Procedures for this compound
The following procedural guidance is based on standard practices for investigational drug disposal. Always consult and adhere to the specific instructions provided by the study sponsor and your institution's Environmental Health and Safety (EHS) department.
-
Consult the Study Sponsor: Before any disposal action, contact the study sponsor for their specific instructions on the return or destruction of unused, partially used, or expired this compound.[1] The sponsor may require the drug to be shipped back to them.[5]
-
Contact Institutional Environmental Health and Safety (EHS): Your institution's EHS department is a crucial resource for determining if this compound is considered hazardous waste under local and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[3][6] They will provide guidance on proper waste segregation and disposal vendors.
-
Segregate Waste:
-
Hazardous Waste: If deemed hazardous by EHS, all this compound-containing materials (vials, syringes, contaminated PPE) must be disposed of in a designated hazardous waste container.[2][5] These containers are typically collected by a licensed hazardous waste management service for incineration.[2][3]
-
Non-Hazardous Waste: If classified as non-hazardous, it may be disposed of in a biohazard or chemotoxic container destined for incineration.[3]
-
Empty Containers: Even empty vials and packaging that previously held this compound should be disposed of according to the hazardous or non-hazardous waste stream, as they may contain residual amounts of the drug.[2][5]
-
-
Documentation and Accountability:
-
Maintain meticulous records of all this compound received, dispensed, and disposed of.[1]
-
Document the date, quantity, and method of disposal. This documentation should be witnessed and signed by a second authorized individual.[2]
-
A certificate of destruction should be obtained from the disposal vendor and kept with the study records.[2][3]
-
-
Final Disposal Method:
-
The preferred and most common method for destroying pharmaceutical waste is high-temperature incineration by a licensed facility.[2][3][7] This method ensures the complete destruction of the active pharmaceutical ingredient.
-
Never dispose of this compound by flushing it down the drain or placing it in the regular trash, as this can lead to environmental contamination.[4][8]
-
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By following these procedures and prioritizing communication with the study sponsor and institutional EHS, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- 1. spectrummed.com [spectrummed.com]
- 2. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 6. stanfordhealthcare.org [stanfordhealthcare.org]
- 7. services.gov.krd [services.gov.krd]
- 8. biocrick.com [biocrick.com]
Personal protective equipment for handling Rebastinib
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Rebastinib is paramount. This guide provides immediate, essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans to foster a secure laboratory environment.
Personal Protective Equipment (PPE) for this compound
Based on safety data sheets, this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] Therefore, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields | To protect against splashes and airborne particles that can cause serious eye irritation.[1] |
| Hand Protection | Protective gloves (inspected prior to use) | To prevent skin contact, which can cause irritation.[1][2] Proper glove removal technique is essential to avoid cross-contamination.[2] |
| Body Protection | Impervious clothing or lab coat | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or for spill cleanup, use a NIOSH-approved N99 (US) or P2 (EN 143) respirator. For sole protection, a full-face supplied-air respirator is recommended. | To avoid inhalation of dust or aerosols, which may cause respiratory tract irritation.[1][2] |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict protocol is necessary to minimize exposure and ensure safety.
1. Preparation and Engineering Controls:
-
Work in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Ensure an accessible safety shower and eye wash station are available.[1]
-
Before handling, read the Safety Data Sheet (SDS) thoroughly.
2. Donning PPE:
-
Wash hands thoroughly.
-
Put on impervious clothing or a lab coat.
-
Don safety goggles with side-shields.
-
Don a suitable respirator if required by your risk assessment.
-
Inspect protective gloves for any defects before wearing them.
3. Handling the Compound:
-
Avoid creating dust and aerosols.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Wash hands thoroughly after handling the compound.[1]
4. Doffing PPE:
-
Remove gloves using the proper technique to avoid skin contact with the outer surface.
-
Remove the lab coat or impervious clothing.
-
Remove eye protection.
-
Remove respirator (if used).
-
Wash hands thoroughly.
5. Storage:
-
Store this compound in a tightly closed container in a dry and well-ventilated place.[2]
-
Recommended long-term storage is at -20°C.[2]
Spill Management Workflow
In the event of a this compound spill, a structured response is critical to contain the material and protect personnel. The following diagram outlines the necessary steps.
Caption: Workflow for managing a this compound spill.
Disposal Plan
Contaminated materials and unused this compound should be treated as chemical waste.
-
Waste Collection: Collect all waste, including contaminated PPE and cleaning materials, in a suitable, closed, and properly labeled container.[2]
-
Disposal Method: Dispose of the waste in accordance with all applicable federal, state, and local regulations.[2] Do not allow the product to enter drains or soil.[1] While high-temperature incineration is often the preferred method for pharmaceutical waste, the specific method should be determined by institutional and regulatory guidelines.[3]
-
Contaminated Clothing: Contaminated clothing should be removed and washed before reuse.[1][2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
